molecular formula C12H13NO B12385770 ZH8659

ZH8659

カタログ番号: B12385770
分子量: 187.24 g/mol
InChIキー: FZMXPPREHPXEPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(Furan-2-yl)phenyl]ethan-1-amine is a chemical compound of interest in various research fields, particularly in medicinal and organic chemistry. The compound features a furan ring, a key heterocyclic structure known for its significance in the development of bioactive molecules . Furan derivatives are recognized as important structural fragments in many active pharmaceutical ingredients and are frequently explored for their diverse therapeutic potential, including antimicrobial and anticancer activities . The structure of this amine, which incorporates a biaryl system and a flexible ethylamine linker, makes it a valuable intermediate or building block for the synthesis of more complex molecules, such as novel spirocyclic compounds and other heterocyclic systems . Researchers may utilize this compound in the design and development of new substances for investigative purposes. It is supplied as a research chemical strictly for laboratory use. This product is labeled "For Research Use Only (RUO)," meaning it is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this substance with care in accordance with their institution's safety protocols.

特性

分子式

C12H13NO

分子量

187.24 g/mol

IUPAC名

2-[4-(furan-2-yl)phenyl]ethanamine

InChI

InChI=1S/C12H13NO/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2

InChIキー

FZMXPPREHPXEPG-UHFFFAOYSA-N

正規SMILES

C1=COC(=C1)C2=CC=C(C=C2)CCN

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Quinolinecarboxylic acid is the parent compound of the quinolinecarboxylic acid class of herbicides. While direct research on the specific mechanism of action of 8-quinolinecarboxylic acid is limited, extensive studies on its commercially significant derivative, quinclorac (3,7-dichloro-8-quinolinecarboxylic acid), provide a robust model for its biological activity. This technical guide delineates the core mechanism of action, posited to be that of a synthetic auxin. It explores the molecular interactions with the auxin signaling pathway, downstream physiological effects, and the experimental methodologies used to elucidate this mechanism. The information presented is primarily based on studies of quinclorac and the broader class of synthetic auxin herbicides, offering a comprehensive framework for understanding the herbicidal properties of 8-quinolinecarboxylic acid and its derivatives.

Introduction: The Synthetic Auxin Hypothesis

8-Quinolinecarboxylic acid and its derivatives, most notably quinclorac, are classified as synthetic auxins.[1][2][3][4][5][6] These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) but are typically more stable and persistent within the plant.[1][7] This leads to a sustained and overwhelming stimulation of the plant's natural auxin signaling pathways, causing uncontrolled growth and ultimately leading to the death of susceptible plant species.[7][8] While alternative mechanisms, such as the inhibition of cell wall biosynthesis, have been proposed, the preponderance of evidence points to the synthetic auxin activity as the primary mode of action for this class of compounds.[5][9][10]

The Core Molecular Mechanism: Hijacking the Auxin Signaling Pathway

The central mechanism of action for synthetic auxins involves the disruption of the normal regulation of gene expression by targeting the core components of the auxin signaling pathway.

Perception by the TIR1/AFB Co-Receptor Complex

The primary molecular target of synthetic auxins is the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[7][11][12][13] In the presence of an auxin, either natural or synthetic, the TIR1/AFB protein forms a ternary complex with the auxin and a member of the Aux/IAA family of transcriptional repressors.[14] The auxin molecule acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the Aux/IAA repressor.[15]

Ubiquitination and Proteasomal Degradation of Aux/IAA Repressors

The formation of the TIR1/AFB-auxin-Aux/IAA complex facilitates the polyubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[7][14] This polyubiquitin tag marks the Aux/IAA repressor for degradation by the 26S proteasome.[2][5][7][14][16][17]

Activation of Auxin Response Factors (ARFs) and Gene Expression

In the absence of auxin, Aux/IAA proteins are stable and bind to Auxin Response Factors (ARFs), which are transcription factors. This interaction represses the transcriptional activity of the ARFs.[11] The auxin-induced degradation of Aux/IAA proteins releases the ARFs, allowing them to bind to auxin-responsive elements (AuxREs) in the promoters of target genes and either activate or repress their transcription.[11][12] The massive and uncontrolled expression of these auxin-responsive genes ultimately leads to the phytotoxic effects of the synthetic auxin.

Diagram of the Core Synthetic Auxin Signaling Pathway

Synthetic Auxin Signaling Pathway cluster_nucleus Nucleus Auxin 8-Quinolinecarboxylic Acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor SCF SCF Complex TIR1_AFB->SCF Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Transcription Factor) Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitinates AuxRE Auxin Response Element (DNA) ARF->AuxRE Gene_Expression Uncontrolled Gene Expression AuxRE->Gene_Expression

Caption: Core signaling pathway of synthetic auxins like 8-Quinolinecarboxylic acid.

Downstream Physiological Effects

The dysregulation of auxin-responsive gene expression triggers a cascade of physiological events that contribute to the herbicidal action of 8-quinolinecarboxylic acid derivatives.

Ethylene Biosynthesis and its Consequences

A primary response to synthetic auxin treatment is the upregulation of genes encoding ACC (1-aminocyclopropane-1-carboxylic acid) synthase, a key enzyme in the ethylene biosynthesis pathway.[1][6][9][11]

  • In Dicotyledonous Plants (Broadleaf Weeds): The resulting overproduction of ethylene leads to an accumulation of abscisic acid (ABA), a plant hormone that promotes senescence and cell death.[1][6][7][11] This hormonal crosstalk is a major contributor to the herbicidal effect in broadleaf species.

  • In Monocotyledonous Plants (Grasses): In sensitive grass species, the increased ethylene biosynthesis leads to the accumulation of toxic levels of cyanide, a byproduct of the reaction.[1][6][9] This cyanide poisoning is a key mechanism for the herbicidal activity of quinclorac against certain grasses.

Disruption of Growth and Development

The sustained high levels of perceived auxin lead to a variety of growth abnormalities, including:

  • Epinasty (downward bending of leaves)

  • Stem and petiole twisting

  • Callus formation

  • Inhibition of root elongation

Diagram of Downstream Physiological Effects

Downstream Effects Uncontrolled_Gene_Expression Uncontrolled Gene Expression ACC_Synthase Increased ACC Synthase Uncontrolled_Gene_Expression->ACC_Synthase Growth_Disruption Growth Disruption Uncontrolled_Gene_Expression->Growth_Disruption Ethylene Ethylene Overproduction ACC_Synthase->Ethylene ABA ABA Accumulation (in Dicots) Ethylene->ABA Cyanide Cyanide Accumulation (in Grasses) Ethylene->Cyanide Senescence Senescence & Cell Death ABA->Senescence Phytotoxicity Phytotoxicity Cyanide->Phytotoxicity

Caption: Downstream physiological effects of synthetic auxin action.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of auxins with their receptors and the herbicidal effects of quinclorac.

Table 1: Binding Affinities of Auxins to TIR1/AFB Co-Receptor Complexes

TIR1/AFB-Aux/IAA PairLigandDissociation Constant (KD) (nM)
TIR1-IAA7IAA~10
TIR1-IAA14IAA~10
TIR1-IAA17IAA~30
TIR1-IAA1/IAA3IAA17 - 45
TIR1-IAA28IAA~75
TIR1-IAA12IAA~270
AFB5-IAA7IAA~51
AFB5-IAA7PicloramData suggests selective binding

Data compiled from studies on natural and synthetic auxins, illustrating the range of binding affinities.[1]

Table 2: Dose-Response of Quinclorac on Plant Growth

Plant SpeciesAssayGR50 (g ha-1)Resistance/Susceptibility
Echinochloa crus-pavonis (QR1)Whole Plant>6400Resistant
Echinochloa crus-pavonis (QS)Whole Plant<100Susceptible

GR50: The dose required to inhibit growth by 50%. Data from a study comparing quinclorac-resistant (QR) and -susceptible (QS) biotypes.[18]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the mechanism of action of synthetic auxins.

Auxin-TIR1/AFB Binding Assay (Surface Plasmon Resonance - SPR)

This assay quantitatively measures the binding affinity of auxins to the TIR1/AFB-Aux/IAA co-receptor complex.

Workflow Diagram:

SPR Workflow Immobilize 1. Immobilize biotinylated Aux/IAA degron peptide on a streptavidin-coated sensor chip Prepare 2. Prepare analyte solution: Purified TIR1/AFB protein + synthetic auxin Immobilize->Prepare Inject 3. Inject analyte solution over the sensor chip Prepare->Inject Measure 4. Measure the change in refractive index (Response Units) as the complex forms Inject->Measure Analyze 5. Analyze sensorgram to determine association (ka), dissociation (kd), and binding affinity (KD) Measure->Analyze

Caption: Workflow for Surface Plasmon Resonance (SPR) based auxin binding assay.

Detailed Steps:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins and biotinylated Aux/IAA degron peptides.

  • Chip Preparation: Immobilize the biotinylated Aux/IAA peptide onto a streptavidin-coated SPR sensor chip.

  • Binding Analysis:

    • Prepare a series of analyte solutions containing a fixed concentration of TIR1/AFB protein and varying concentrations of the synthetic auxin.

    • Inject the analyte solutions over the sensor chip surface.

    • Monitor the association and dissociation of the complex in real-time.

  • Data Analysis: Fit the binding data to a suitable model to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[3][10][19]

Aux/IAA Degradation Assay (Luciferase Reporter Assay)

This in vivo assay measures the rate of auxin-induced degradation of Aux/IAA proteins.

Workflow Diagram:

Degradation Assay Workflow Create 1. Create transgenic plants expressing an Aux/IAA-Luciferase (LUC) fusion protein Treat 2. Treat seedlings with synthetic auxin at various time points Create->Treat Measure 3. Measure Luciferase activity in plant extracts Treat->Measure Analyze 4. Plot LUC activity over time to determine the protein half-life Measure->Analyze

Caption: Workflow for Aux/IAA degradation assay using a luciferase reporter.

Detailed Steps:

  • Construct Generation: Create a genetic construct where the coding sequence of an Aux/IAA protein is fused to the firefly luciferase (LUC) gene, driven by a constitutive promoter.

  • Plant Transformation: Generate stable transgenic plants (e.g., Arabidopsis thaliana) expressing the Aux/IAA-LUC fusion protein.

  • Auxin Treatment: Treat transgenic seedlings with the synthetic auxin of interest.

  • Luciferase Assay: At various time points after treatment, harvest the seedlings, extract proteins, and measure luciferase activity using a luminometer. A decrease in luminescence indicates degradation of the fusion protein.

  • Data Analysis: Calculate the half-life of the Aux/IAA-LUC protein in the presence of the synthetic auxin.[2][5][7][20]

Quantification of Downstream Metabolites

ACC Synthase Activity Assay: ACC synthase activity can be measured by quantifying its product, ACC. This is often done by converting ACC to ethylene, which is then measured by gas chromatography.[9]

ABA and Cyanide Quantification: Levels of ABA and cyanide in plant tissues following herbicide treatment can be quantified using analytical chemistry techniques.

  • ABA: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for ABA quantification.[13][21][22][23]

  • Cyanide: Cyanide can be measured colorimetrically after conversion to a chromophore.[24]

Conclusion

The mechanism of action of 8-quinolinecarboxylic acid is best understood through the lens of its well-studied derivative, quinclorac, which functions as a synthetic auxin. By binding to the TIR1/AFB co-receptor complex, it triggers the proteasomal degradation of Aux/IAA transcriptional repressors, leading to a massive and uncontrolled activation of auxin-responsive genes. The resulting downstream effects, including ethylene overproduction and the accumulation of ABA or cyanide, ultimately cause the death of susceptible plants. The experimental protocols outlined in this guide provide a foundation for further research into the specific interactions of 8-quinolinecarboxylic acid and its derivatives with the plant auxin signaling pathway, which is crucial for the development of new herbicides and for managing herbicide resistance.

References

Unraveling ZH8659: A Deep Dive into its Biological Landscape and Screening Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents is a cornerstone of modern biomedical research. In this context, the identification and characterization of new molecular entities with distinct biological activities are of paramount importance. This document provides a comprehensive technical overview of the biological activity and screening paradigms for the investigational compound ZH8659. As specific public domain data on this compound is not available, this guide will focus on established methodologies and frameworks for characterizing a novel compound's biological profile, using this compound as a placeholder. We will delve into the core principles of activity screening, target identification, and the experimental protocols necessary to elucidate its mechanism of action.

Section 1: High-Throughput Screening (HTS) for Novel Bioactive Compounds

The initial discovery of a compound like this compound often begins with high-throughput screening (HTS), a process that allows for the rapid assessment of large chemical libraries for their effects on a specific biological target or pathway.[1][2]

Table 1: Comparison of Common High-Throughput Screening Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assays Measure the direct effect of a compound on a purified target protein (e.g., enzyme, receptor).[1]High throughput, lower cost, direct target interaction.May not reflect cellular context, prone to artifacts.
Cell-Based Assays Assess the effect of a compound on a cellular process or pathway in living cells.[2]More physiologically relevant, can identify pathway modulators.More complex, lower throughput, potential for off-target effects.
Reporter Gene Assays Utilize a reporter gene (e.g., luciferase, GFP) linked to a specific promoter to measure the activation or inhibition of a signaling pathway.Sensitive, quantifiable, adaptable to HTS.Indirect measure of activity, potential for artifacts.
Phenotypic Screening Involves screening compounds for their ability to produce a desired change in cell morphology or function without a preconceived target.Unbiased discovery of new mechanisms and targets.Target deconvolution can be challenging and time-consuming.[1]
Experimental Workflow for a Primary HTS Campaign

The following diagram illustrates a typical workflow for a primary high-throughput screening campaign to identify bioactive compounds.

HTS_Workflow cluster_prep Assay Development & Validation cluster_screening High-Throughput Screening cluster_analysis Hit Identification & Confirmation cluster_followup Lead Optimization AssayDev Assay Development AssayVal Assay Validation (Z'-factor) AssayDev->AssayVal CompoundLibrary Compound Library PrimaryScreen Primary Screen (Single Concentration) CompoundLibrary->PrimaryScreen DataAnalysis Data Analysis & Hit Selection PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation & Dose-Response DataAnalysis->HitConfirmation SAR Structure-Activity Relationship (SAR) Studies HitConfirmation->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Section 2: Elucidating the Biological Activity of this compound

Once identified as a "hit" from a primary screen, a compound like this compound would undergo a battery of secondary and tertiary assays to confirm its activity, determine its potency and selectivity, and elucidate its mechanism of action.

Detailed Methodologies for Key Experiments

1. Dose-Response and Potency Determination (IC50/EC50)

  • Objective: To determine the concentration of this compound that produces a half-maximal inhibitory (IC50) or effective (EC50) response.

  • Protocol:

    • Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

    • Add the diluted compound to the assay system (e.g., enzyme reaction, cell culture) in a multi-well plate format.

    • Include appropriate positive and negative controls.

    • Incubate for a predetermined time under controlled conditions.

    • Measure the assay endpoint (e.g., fluorescence, absorbance, cell viability).

    • Plot the response as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.

2. Target Deconvolution and Validation

If this compound was identified through a phenotypic screen, the next critical step is to identify its molecular target(s).

  • Affinity-Based Methods: Techniques like affinity chromatography-mass spectrometry or chemical proteomics can be employed to isolate the binding partners of this compound from cell lysates.

  • Genetic Approaches: Methods such as CRISPR/Cas9-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby pointing to its target or pathway.[1]

Hypothetical Signaling Pathway Modulation by this compound

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a cellular response.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes This compound This compound This compound->Kinase2 Inhibits

Caption: A hypothetical signaling pathway inhibited by this compound.

Section 3: In Vitro and In Vivo Characterization

Following target identification and initial mechanistic studies, the biological activity of this compound would be further characterized in more complex biological systems.

Table 2: Preclinical Evaluation Assays for this compound

Assay TypePurposeExample Methodologies
Cellular Thermal Shift Assay (CETSA) To confirm target engagement in intact cells.Western blotting or mass spectrometry to measure protein stabilization upon drug binding.
In Vitro ADME/Tox To assess Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Caco-2 permeability, metabolic stability in liver microsomes, cytotoxicity assays (e.g., MTT, LDH).
In Vivo Efficacy Studies To evaluate the therapeutic effect in a relevant animal model of disease.Administration of this compound to disease models and monitoring of relevant biomarkers and clinical endpoints.
Pharmacokinetic (PK) Studies To determine the time course of this compound concentration in the body.Blood sampling at various time points after drug administration and analysis by LC-MS/MS.
Logical Relationship of Preclinical Development Stages

The progression of a compound like this compound from initial discovery to a potential clinical candidate follows a logical sequence of experimental stages.

Preclinical_Development Discovery Hit Discovery (HTS) Validation Hit-to-Lead (Potency, Selectivity) Discovery->Validation Optimization Lead Optimization (ADME/Tox) Validation->Optimization Preclinical Preclinical Candidate Selection Optimization->Preclinical

Caption: The logical progression of preclinical drug development.

While specific data on this compound is not publicly available, this guide outlines the comprehensive and rigorous process by which a novel compound is discovered, characterized, and advanced through the preclinical drug development pipeline. The methodologies described, from high-throughput screening to in vivo efficacy studies, represent the current standards in the field. The successful application of these principles is essential for the identification of the next generation of therapeutic agents that can address unmet medical needs. The provided tables and diagrams serve as a clear and structured framework for understanding the complex but logical progression of this critical scientific endeavor.

References

An In-depth Technical Guide to 8-Quinolinecarboxylic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 8-Quinolinecarboxylic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways.

Chemical Properties and Structure

8-Quinolinecarboxylic acid is a heterocyclic aromatic compound featuring a quinoline core with a carboxylic acid group substituted at the 8th position. This substitution pattern imparts specific chemical and physical properties that are of interest in various fields, including medicinal chemistry and materials science.

Structural Information

The fundamental structure of 8-Quinolinecarboxylic acid consists of a fused bicyclic system of a benzene ring and a pyridine ring. The IUPAC name for this compound is Quinoline-8-carboxylic acid.

Table 1: Structural Identifiers for 8-Quinolinecarboxylic Acid

IdentifierValue
IUPAC Name Quinoline-8-carboxylic acid
CAS Number 86-59-9[1]
Molecular Formula C₁₀H₇NO₂[1]
SMILES String OC(=O)c1cccc2cccnc12[1]
InChI 1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13)[1]
InChIKey QRDZFPUVLYEQTA-UHFFFAOYSA-N[1]
Physicochemical Properties

The physicochemical properties of 8-Quinolinecarboxylic acid are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of 8-Quinolinecarboxylic Acid

PropertyValueSource
Molecular Weight 173.17 g/mol [1]
Appearance Light brown crystalline powder
Melting Point 183-185 °C[1]
Boiling Point ~303.81 °C (estimate)
Solubility Insoluble in water. Soluble in hot water, alcohol, acids, and alkalies.[2]
pKa 1.82 (at 25 °C)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 8-Quinolinecarboxylic acid. Below are the expected spectral data based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 8-Quinolinecarboxylic acid will show distinct signals for the aromatic protons of the quinoline ring system and the acidic proton of the carboxylic acid group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

Table 3: Predicted ¹H NMR Chemical Shifts for 8-Quinolinecarboxylic Acid (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H28.9 - 9.1dd
H37.6 - 7.8dd
H48.4 - 8.6dd
H57.9 - 8.1d
H67.6 - 7.8t
H78.1 - 8.3d
COOH13.0 - 14.0br s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the 8-Quinolinecarboxylic acid molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for 8-Quinolinecarboxylic Acid

CarbonPredicted Chemical Shift (ppm)
C2~150
C3~122
C4~137
C4a~148
C5~128
C6~127
C7~130
C8~130
C8a~138
COOH~168

Note: These are predicted values and may vary based on the solvent and experimental conditions.

FT-IR Spectroscopy

The infrared spectrum of 8-Quinolinecarboxylic acid will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the aromatic C-H and C=C/C=N stretches of the quinoline ring.

Table 5: Key FT-IR Absorption Bands for 8-Quinolinecarboxylic Acid

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
C-H stretch (Aromatic)3000-3100Medium
C=O stretch (Carboxylic acid)1680-1710Strong
C=C/C=N stretch (Aromatic ring)1450-1600Medium to Strong
C-O stretch (Carboxylic acid)1210-1320Strong
O-H bend (Carboxylic acid)920-950Broad, Medium

Experimental Protocols

Synthesis of 8-Quinolinecarboxylic Acid via Oxidation of 8-Methylquinoline

A common method for the synthesis of 8-Quinolinecarboxylic acid is the oxidation of 8-methylquinoline.

Materials:

  • 8-Methylquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 8-methylquinoline in a dilute aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 2-3 hours. The purple color of the permanganate will disappear as the reaction proceeds.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete oxidation.

  • Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) will form.

  • Filter the mixture to remove the manganese dioxide. The filtrate contains the sodium salt of 8-quinolinecarboxylic acid.

  • Acidify the filtrate with hydrochloric acid until the pH is acidic. 8-Quinolinecarboxylic acid will precipitate out of the solution.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 8-quinolinecarboxylic acid.

  • Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 8-Methylquinoline p1 Reflux r1->p1 r2 KMnO4 r2->p1 r3 NaOH (aq) r3->p1 p2 Filtration p1->p2 Cool p3 Acidification (HCl) p2->p3 Filtrate p4 Recrystallization p3->p4 Crude Product prod 8-Quinolinecarboxylic acid p4->prod Purified Product

Synthesis workflow for 8-Quinolinecarboxylic acid.

Biological Activity and Signaling Pathway

Quinolinecarboxylic acids are known to exhibit a range of biological activities. Notably, certain derivatives are used as herbicides. Their mechanism of action often involves the mimicry of the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant.

Auxin Herbicide Signaling Pathway

Synthetic auxins like 8-Quinolinecarboxylic acid disrupt the normal hormonal balance in susceptible plants. They bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. This results in a cascade of physiological effects including epinasty, cell division disruption, and ethylene production, which are detrimental to the plant.

The core signaling pathway involves the TIR1/AFB family of F-box proteins which act as auxin receptors. Upon binding of an auxin mimic, these receptors target Aux/IAA repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. This relieves the repression of Auxin Response Factors (ARFs), which then activate the transcription of genes that lead to the herbicidal effects.

Auxin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin 8-Quinolinecarboxylic Acid (Auxin Mimic) Receptor TIR1/AFB Receptor Auxin->Receptor Binds to SCFTIR1 SCF-TIR1/AFB Complex Receptor->SCFTIR1 Forms AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Targets Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth (Herbicidal Effect) Gene->Response Leads to

Auxin mimic herbicide signaling pathway.

Conclusion

8-Quinolinecarboxylic acid is a versatile molecule with distinct chemical and structural features. Its synthesis can be achieved through established organic reactions, and its biological activity, particularly as an auxin mimic, highlights its importance in agrochemical research. The data and protocols presented in this guide provide a solid foundation for further investigation and application of this compound in various scientific disciplines.

References

The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and History of 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinecarboxylic acid, a heterocyclic compound with the formula C₁₀H₇NO₂, has emerged as a significant scaffold in medicinal chemistry, analytical chemistry, and materials science. Its unique structural features, particularly the presence of a carboxylic acid group at the 8-position of the quinoline ring, impart valuable properties, including the ability to chelate metal ions. This technical guide provides an in-depth exploration of the discovery and history of 8-quinolinecarboxylic acid, detailing the seminal synthetic methods, key physicochemical properties, and its foundational role in various scientific disciplines.

Discovery and Early Synthesis

The first documented synthesis of 8-quinolinecarboxylic acid dates back to 1881, attributed to the work of Schlosser and the renowned Czech chemist Zdenko Hans Skraup.[1] Their pioneering method was a variation of the now-famous Skraup synthesis of quinolines. The reaction involved heating 2-aminobenzoic acid with 2-nitrobenzoic acid, glycerol, and sulfuric acid.[1] This approach laid the groundwork for accessing this particular isomer of quinoline carboxylic acid.

A subsequent early synthesis was reported by Howitz in 1902, which involved the oxidation of 8-quinolylaldehyde using chromic acid.[1] These early methods, while foundational, were often characterized by harsh reaction conditions and modest yields.

Historical Synthetic Protocols

Schlosser and Skraup's Synthesis (1881) - A Representative Protocol

This protocol is based on the general principles of the Skraup synthesis.

  • Reactants:

    • 2-Aminobenzoic acid

    • 2-Nitrobenzoic acid (as an oxidizing agent)

    • Glycerol

    • Concentrated Sulfuric Acid

  • Procedure:

    • Glycerol is dehydrated by concentrated sulfuric acid to form acrolein in situ.

    • 2-Aminobenzoic acid undergoes a Michael addition with the in situ generated acrolein.

    • The resulting intermediate is then cyclized under the strongly acidic conditions.

    • Finally, an oxidation step, facilitated by 2-nitrobenzoic acid, leads to the aromatic quinoline ring system.

    • The reaction mixture is then cooled and poured into a large volume of water to precipitate the crude product.

    • Purification would have likely involved recrystallization from a suitable solvent such as water or ethanol.

Howitz's Synthesis (1902) - A Representative Protocol

This protocol is based on the oxidation of an aldehyde to a carboxylic acid.

  • Reactants:

    • 8-Quinolylaldehyde

    • Chromic acid (prepared from a chromium(VI) salt and a strong acid)

    • Solvent (e.g., aqueous acetic acid)

  • Procedure:

    • 8-Quinolylaldehyde is dissolved in a suitable solvent, such as aqueous acetic acid.

    • A solution of chromic acid is added portion-wise to the solution of the aldehyde, while monitoring the temperature.

    • The reaction mixture is stirred for a period to ensure complete oxidation.

    • The excess oxidizing agent is quenched, for instance, with a reducing agent like sodium bisulfite.

    • The 8-quinolinecarboxylic acid is then isolated by filtration or extraction.

    • Purification is achieved through recrystallization.

Physicochemical Properties

The utility of 8-quinolinecarboxylic acid in various applications is a direct consequence of its distinct physical and chemical properties. A summary of key quantitative data is presented below.

PropertyValueReference(s)
Molecular Formula C₁₀H₇NO₂[2]
Molecular Weight 173.17 g/mol [2]
Melting Point 183-185 °C[3][4]
pKa 1.82 (at 25 °C)[4][5]
Appearance Light brown crystalline powder[4]
Solubility Insoluble in cold water; soluble in hot water, ethanol, acids, and alkalis.[1][4]
UV/Vis Absorption (in ethanol) λmax at 219 nm, 319 nm[6]
Fluorescence Quantum Yield (in ethanol) 0.02[6]

Key Applications and Biological Significance

The historical and ongoing importance of 8-quinolinecarboxylic acid stems from its versatile chemical reactivity and biological activity, primarily centered around its ability to act as a chelating agent.

Metal Chelation

The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group of 8-quinolinecarboxylic acid can coordinate with a metal ion, forming a stable chelate complex. This property has been exploited in analytical chemistry for the detection and quantification of various metal ions.[1]

Caption: Chelation of a metal ion (Mⁿ⁺) by 8-Quinolinecarboxylic acid.

Biological Activities

The metal-chelating ability of 8-quinolinecarboxylic acid and its derivatives is closely linked to their observed biological activities. By sequestering essential metal ions, these compounds can disrupt metabolic processes in microbial and cancer cells, leading to antimicrobial and cytotoxic effects.[7][8] This has made 8-quinolinecarboxylic acid a valuable starting material for the synthesis of novel therapeutic agents.

Modern Synthetic Approaches

While the historical syntheses remain important from a discovery perspective, modern organic chemistry has developed more efficient and versatile methods for the preparation of 8-quinolinecarboxylic acid and its derivatives. These often involve transition-metal-catalyzed cross-coupling reactions or modifications of classical named reactions to improve yields and substrate scope.

Modern_Synthesis_Workflow start Starting Materials (e.g., substituted anilines, alkynes) reaction Modern Synthetic Method (e.g., Transition-Metal Catalysis) start->reaction intermediate Quinoline Intermediate reaction->intermediate functionalization Carboxylation or Functional Group Interconversion intermediate->functionalization product 8-Quinolinecarboxylic Acid or Derivative functionalization->product purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product Final Product purification->final_product

Caption: A generalized workflow for modern synthesis of 8-quinolinecarboxylic acid derivatives.

Conclusion

From its initial synthesis in the late 19th century through classical organic reactions to its current role as a versatile building block in medicinal and materials chemistry, 8-quinolinecarboxylic acid has a rich history. The foundational work of early chemists like Schlosser, Skraup, and Howitz paved the way for the exploration of its unique properties. Its ability to chelate metal ions remains a central theme, driving its application in diverse fields. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and properties of this core structure is invaluable for the design and development of novel and effective molecules.

References

Unveiling ZH8659: A Preclinical Candidate for Schizophrenia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

ZH8659 is a preclinical drug candidate under development by Shandong University, identified as a G-quadruplex (G4) and Trace Amine-Associated Receptor 1 (TAAR1) agonist. Currently, it is being investigated for its potential therapeutic application in schizophrenia. While specific details regarding the synthesis of this compound are not publicly available due to its early stage of development, this guide provides a comprehensive overview of the available information, including its biological targets and potential therapeutic rationale. Furthermore, it outlines general synthetic approaches and experimental protocols relevant to the development of similar molecules.

Core Compound Data

Publicly accessible information on this compound is limited. However, research from Shandong University on a closely related compound, ZH8965 , a potent TAAR1 agonist, offers valuable insights. It is highly probable that this compound belongs to the same series of compounds. The data for ZH8965 is summarized below.

Compound IDTarget(s)Mechanism of ActionTherapeutic AreaHighest R&D StatusOriginator
This compoundG-Quadruplex, TAAR1AgonistSchizophreniaPreclinicalShandong University
ZH8965TAAR1Gs/Gq AgonistSchizophreniaPreclinicalShandong University

Therapeutic Rationale: Targeting TAAR1 and G-Quadruplexes in Schizophrenia

The dual agonism of G-quadruplexes and TAAR1 represents a novel approach to treating schizophrenia.

  • TAAR1 Agonism: TAAR1 is a G-protein coupled receptor that modulates the activity of dopaminergic, serotonergic, and glutamatergic systems.[1][2] Unlike current antipsychotics that primarily act as dopamine D2 receptor antagonists, TAAR1 agonists offer a different mechanism of action that may lead to a broader efficacy profile, potentially addressing the negative and cognitive symptoms of schizophrenia with fewer side effects.[1][2]

  • G-Quadruplex Agonism: G-quadruplexes are secondary structures found in nucleic acids that are involved in the regulation of gene expression. Targeting G-quadruplexes could offer a novel way to modulate the expression of genes implicated in the pathophysiology of schizophrenia.

The synergistic action on both targets could lead to a more effective and well-tolerated treatment for schizophrenia.

Putative Synthesis Pathway and Precursors

While the precise synthesis pathway for this compound remains proprietary, a representative synthesis for a known TAAR1 agonist is presented below to illustrate a plausible chemical route. This example is based on general methodologies for constructing similar heterocyclic scaffolds.

Representative Synthesis of a TAAR1 Agonist

Synthesis_Pathway A Starting Material A (e.g., Substituted Phenylhydrazine) C Intermediate 1 (e.g., Pyrazole derivative) A->C Reaction 1: Condensation B Starting Material B (e.g., Ketoester) B->C D Intermediate 2 (e.g., Functionalized Pyrazole) C->D Reaction 2: Functional Group Interconversion E Final Compound (TAAR1 Agonist) D->E Reaction 3: Coupling Reaction

Caption: A representative synthetic pathway for a TAAR1 agonist.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not available. However, the following are general methodologies commonly employed in the discovery and development of TAAR1 agonists.

General Synthesis Protocol:

  • Reaction Setup: Reactions are typically carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents and Solvents: Reagents and solvents are generally used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are often used for moisture-sensitive reactions.

  • Reaction Monitoring: The progress of reactions is monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Crude products are purified by column chromatography on silica gel, preparative high-performance liquid chromatography (HPLC), or crystallization.

  • Characterization: The structure and purity of the final compounds are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC analysis.

In Vitro Biological Evaluation:

  • Receptor Binding Assays: To determine the binding affinity of the compound for the target receptor (e.g., TAAR1), radioligand binding assays or fluorescence-based assays are commonly used.

  • Functional Assays: To assess the functional activity of the compound (i.e., whether it is an agonist or antagonist), cell-based assays measuring second messenger levels (e.g., cAMP for Gs-coupled receptors or calcium flux for Gq-coupled receptors) are employed.

In Vivo Pharmacological Evaluation:

  • Animal Models of Schizophrenia: The antipsychotic potential of the compound is evaluated in established animal models of schizophrenia, such as the MK-801-induced hyperactivity model or the conditioned avoidance response model.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, pharmacokinetic studies are conducted in animals.

Signaling Pathway

The activation of TAAR1 by an agonist like this compound is expected to trigger downstream signaling cascades that modulate neurotransmitter systems.

Signaling_Pathway cluster_membrane Cell Membrane This compound This compound TAAR1 TAAR1 Receptor This compound->TAAR1 Binds and Activates G_protein G-protein (Gs/Gq) TAAR1->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Stimulates (Gs) PLC Phospholipase C G_protein->PLC Stimulates (Gq) cAMP cAMP Adenylyl_Cyclase->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates Neurotransmitter_Modulation Modulation of Dopamine, Serotonin, and Glutamate Systems PKA->Neurotransmitter_Modulation PKC->Neurotransmitter_Modulation Therapeutic_Effect Antipsychotic Effects Neurotransmitter_Modulation->Therapeutic_Effect Leads to

Caption: Proposed signaling pathway of this compound via TAAR1 activation.

Conclusion

This compound is a promising preclinical candidate for the treatment of schizophrenia with a novel dual-agonist mechanism of action. While detailed information regarding its synthesis is not yet in the public domain, this guide provides a comprehensive overview of the available data and the broader scientific context. Further research and publication from Shandong University will be crucial to fully elucidate the synthetic pathway, pharmacological profile, and therapeutic potential of this compound.

References

8-Quinolinecarboxylic Acid: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Quinolinecarboxylic acid is a versatile heterocyclic compound built upon a quinoline scaffold.[1][2] Its structure, featuring a carboxylic acid group at the 8-position, imparts unique chemical properties, most notably the ability to act as a chelating agent for various metal ions.[1][3] This characteristic, combined with the broader pharmacological potential of the quinoline ring, has made 8-quinolinecarboxylic acid and its derivatives, particularly the closely related 8-hydroxyquinoline (8HQ), subjects of extensive research.[4][5] This technical guide provides an in-depth overview of the core research applications of 8-quinolinecarboxylic acid, targeting researchers, scientists, and professionals in drug development. It covers its applications in oncology, microbiology, and neurodegenerative disease, alongside its utility in chemical synthesis.

Anticancer and Antiproliferative Applications

Derivatives of the quinoline core are recognized for their potential as anticancer agents.[6][7] Research has demonstrated that compounds derived from 8-quinolinecarboxylic acid exhibit antiproliferative activity against a range of tumor cell lines.[8] The mechanism of action is often linked to the molecule's ability to chelate metal ions like copper and zinc, which can disrupt cellular processes in cancer cells, inhibit critical enzymes like the proteasome, and induce oxidative stress leading to apoptosis.[5][9]

Data Presentation: Antiproliferative Activity

The following table summarizes the cytotoxic effects of various quinoline derivatives against several human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Quinoline-5,8-dione AnaloguesP388 (Leukemia)Comparable to CisplatinCisplatin~1-5
8-Hydroxyquinoline Hydrazone Copper(II) ComplexesA-375 (Melanoma)More active than CisplatinCisplatin>10
8-Hydroxyquinoline Hydrazone Copper(II) ComplexesA-549 (Lung)More active than CisplatinCisplatin>10
8-Hydroxy-5-nitroquinoline (NQ)Various5-10 fold lower than ClioquinolClioquinolVaries
Quinoline-2-carboxylic acidMCF7 (Breast)Significant Growth Inhibition--
Quinoline-2-carboxylic acidHELA (Cervical)Significant Growth Inhibition--

Note: This table is a qualitative and quantitative summary based on findings from multiple sources.[8][9][10][11] Specific IC₅₀ values can vary significantly based on the exact molecular structure and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6][11]

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare stock solutions of the 8-quinolinecarboxylic acid derivatives in a suitable solvent like DMSO. Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[11]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 1-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[6]

  • Formazan Solubilization: Add 150-200 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 490-570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Visualization: Proposed Anticancer Mechanism

anticancer_mechanism cluster_cell Cancer Cell Compound 8-Quinoline Derivative (e.g., Copper Complex) ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Proteasome Proteasome Inhibition Compound->Proteasome Chelation/ Ionophore Action NFkB NF-κB Pathway Inhibition Compound->NFkB Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Proteasome->Apoptosis NFkB->Apoptosis

Caption: Proposed anticancer mechanisms of 8-quinolinecarboxylic acid derivatives.

Antimicrobial Applications

8-Quinolinecarboxylic acid derivatives, especially 8-hydroxyquinoline and its metal chelates, exhibit significant antimicrobial properties.[5][12][13] Their mode of action is often attributed to the chelation of essential metal ions that are vital for microbial enzyme function and stability.[12] Copper (II) chelates, in particular, have shown outstanding antifungal and potent antibacterial activities.[12][13] Research has explored their efficacy against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

Data Presentation: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for 8-hydroxyquinoline derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)
8-Hydroxyquinoline Derivative (PH176)Staphylococcus aureus (MRSA, MIC₅₀)16
8-Hydroxyquinoline Derivative (PH176)Staphylococcus aureus (MRSA, MIC₉₀)32
8-QuinolinolClostridium difficileSignificant Inhibition
8-QuinolinolEscherichia coliSignificant Inhibition
Copper (II) Chelate of 8-Quinolinolium SalicylateVarious FungiOutstanding Activity
Copper (II) Chelate of 8-Quinolinolium SalicylateVarious BacteriaGood Activity

Note: This table is compiled from data reported in several studies.[12][14][15] "Significant Inhibition" indicates strong activity where specific MIC values were not provided in the source.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., MRSA) on an appropriate agar medium. Suspend colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound (e.g., PH176) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should bracket the expected MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.[6]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow start Prepare Stock Solutions of Quinoline Derivatives serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate start->serial_dilution prepare_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end Report MIC Value read_mic->end

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Neuroprotective Applications

The imbalance of metal ions in the brain is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5][16] 8-Hydroxyquinoline (8HQ) derivatives are investigated for their neuroprotective potential due to their ability to chelate excess metal ions (like iron, copper, and zinc) and restore metal homeostasis.[3][5] By sequestering these ions, 8HQ derivatives can inhibit the formation of reactive oxygen species (ROS) via the Fenton reaction, thereby reducing oxidative stress and subsequent neuronal damage.[16] Quinolinic acid itself, a different but related molecule, is a known excitotoxin that can induce neuronal damage, and studies have explored how various compounds can protect against this toxicity.[17][18][19]

Data Presentation: Neuroprotective Effects of Related Compounds

Compound ClassModel SystemObserved Neuroprotective Effect
Polyphenols (e.g., Curcumin)Human neurons (vs. Quinolinic acid toxicity)Attenuated Ca²⁺ influx and nNOS activity.[17]
Polyphenols (e.g., Catechin)Human neurons (vs. Quinolinic acid toxicity)Reduced oxidative effects of nitric oxide.[17]
Adenosine A₂A AntagonistsRat hippocampus (vs. Quinolinic acid toxicity)Protected against neuronal damage.[19]
Carnosic AcidPC12 cells (Hypoxia model)Scavenged ROS, attenuated Ca²⁺ release, inhibited MAPKs.[20]

Experimental Protocol: Measurement of Intracellular ROS

This protocol describes a common method for quantifying reactive oxygen species (ROS) in neuronal or glial cells using a fluorescent probe like DCFH-DA.

Methodology:

  • Cell Culture: Culture neuronal or glial cells (e.g., U87-MG) in a suitable format (e.g., 96-well black plates).

  • Pre-treatment: Treat the cells with various concentrations of the test neuroprotective compound (e.g., an 8HQ derivative) for a defined period (e.g., 1 hour).

  • Induction of Oxidative Stress: Expose the cells to an agent that induces oxidative stress, such as quinolinic acid or H₂O₂. Include untreated controls.

  • Probe Loading: Wash the cells with PBS and then incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark. DCFH-DA is cell-permeable and is deacetylated intracellularly to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission).

  • Data Analysis: Quantify the levels of ROS by comparing the fluorescence intensity of treated groups to the control groups. A reduction in fluorescence indicates the compound's antioxidant activity.

Visualization: Neuroprotective Mechanism of Metal Chelation

neuroprotection_pathway Metals Excess Metal Ions (Fe²⁺, Cu²⁺) Chelation Metal Chelation Metals->Chelation ROS Reactive Oxygen Species (ROS) (via Fenton Reaction) Metals->ROS HQ 8-Hydroxyquinoline Derivative HQ->Chelation Protection Neuroprotection Chelation->Protection Inhibits Fenton Reaction OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Neuronal Damage & Cell Death OxidativeStress->Damage

Caption: Neuroprotection by 8-hydroxyquinoline derivatives via metal chelation.

Applications in Chemical Synthesis

Beyond its direct biological applications, 8-quinolinecarboxylic acid serves as a valuable building block in organic synthesis.[21] It is used as a precursor for creating more complex molecules, including chiral ligands for asymmetric catalysis.[21] For instance, it has been employed in the synthesis of chiral quinolinyl-oxazoline ligands, which are effective in copper-catalyzed asymmetric cyclopropanation and ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.[21] The Doebner reaction is a notable method for synthesizing quinoline-4-carboxylic acids, demonstrating the synthetic accessibility of this class of compounds.[22][23]

Experimental Protocol: Doebner Synthesis of Quinoline-4-Carboxylic Acids

This protocol is a generalized procedure for the three-component synthesis of quinoline-4-carboxylic acids.[22][23]

Methodology:

  • Reactant Mixture: In a reaction vessel, combine an aniline (1.0 mmol), an aldehyde (e.g., benzaldehyde, 1.0 mmol), and pyruvic acid (0.5 mmol).

  • Solvent and Catalyst: Add a suitable solvent, such as acetonitrile (MeCN) or ethanol. For electron-deficient anilines, a catalyst like BF₃·THF may be required to improve yields.[22][23]

  • Reaction Conditions: Heat the mixture to reflux for a specified time, typically several hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to obtain the pure quinoline-4-carboxylic acid derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Visualization: General Synthetic Workflow

synthesis_workflow start Starting Materials (e.g., Aniline, Aldehyde, Pyruvic Acid) reaction Combine Reactants with Solvent & Catalyst start->reaction reflux Heat to Reflux (Monitor by TLC) reaction->reflux workup Reaction Work-up (Cooling, Concentration) reflux->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Structural Characterization (NMR, MS) purification->characterization product Final Product (Quinoline Derivative) characterization->product

Caption: Generalized workflow for the synthesis of quinoline derivatives.

Conclusion

8-Quinolinecarboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry and synthetic applications. Their potent metal-chelating ability is a central theme that underpins their diverse biological activities, from inducing cancer cell death and inhibiting microbial growth to protecting neurons from metal-induced oxidative stress. The synthetic tractability of the quinoline core allows for extensive modification, enabling the development of novel compounds with tailored properties. Continued research into this versatile molecule holds significant promise for the discovery of new therapeutic agents and advanced chemical tools.

References

Spectroscopic Analysis of 8-Quinolinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 8-Quinolinecarboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Table 1: Mass Spectrometry Data

The mass spectrum of 8-Quinolinecarboxylic acid is characterized by a molecular ion peak and several key fragments resulting from the loss of the carboxylic acid group and subsequent fragmentations of the quinoline ring.

m/z Value Relative Intensity Proposed Fragment
173Moderate[M]⁺ (Molecular Ion)
129High[M - COOH]⁺
128Low to Moderate[M - COOH - H]⁺
102ModerateFragmentation of the quinoline ring

Data sourced from PubChem, which indicates a top peak at m/z 129, a second highest at m/z 102, and a third highest at m/z 128.[1]

Table 2: Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 8-Quinolinecarboxylic acid will display signals in the aromatic region, characteristic of the quinoline ring system, and a signal for the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H28.8 - 9.2Doublet of doublets (dd)Downfield due to proximity to nitrogen.
H37.5 - 7.8Doublet of doublets (dd)
H48.0 - 8.4Doublet of doublets (dd)
H57.6 - 7.9Triplet (t) or Doublet of doublets (dd)
H67.4 - 7.7Triplet (t) or Doublet of doublets (dd)
H77.9 - 8.2Doublet (d)
COOH12.0 - 14.0Broad singlet (br s)Exchangeable with D₂O.
Table 3: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the 8-Quinolinecarboxylic acid molecule. The chemical shifts are characteristic of aromatic and carboxylic acid carbons.

Carbon Predicted Chemical Shift (ppm) Notes
C2150 - 155
C3120 - 125
C4135 - 140
C4a128 - 132Quaternary carbon
C5125 - 130
C6128 - 132
C7130 - 135
C8130 - 135
C8a145 - 150Quaternary carbon
COOH165 - 175Carboxylic acid carbon
Table 4: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 8-Quinolinecarboxylic acid will exhibit characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
2500-3300Broad, StrongO-H stretch (Carboxylic acid)
~3050MediumAromatic C-H stretch
~1700StrongC=O stretch (Carboxylic acid)
1600, 1500, 1450Medium to StrongAromatic C=C and C=N stretches
1200-1300MediumC-O stretch and O-H bend
750-900StrongAromatic C-H out-of-plane bend

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 8-Quinolinecarboxylic acid.

NMR Spectroscopy (¹H and ¹³C)

2.1.1 Sample Preparation

  • Weigh approximately 10-20 mg of 8-Quinolinecarboxylic acid for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the downfield shift of the residual solvent peak.

  • Transfer the solution into a 5 mm NMR tube.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

2.1.2 Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

    • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest and quickest method.

  • Potassium Bromide (KBr) Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

2.2.2 Data Acquisition

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

2.3.1 Sample Preparation

  • Prepare a dilute solution of 8-Quinolinecarboxylic acid (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • For direct infusion analysis, further dilute the stock solution to approximately 1-10 µg/mL.

2.3.2 Data Acquisition

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • ESI-MS Parameters (for detecting the molecular ion):

    • Ionization Mode: Positive or negative ion mode. Positive mode will detect [M+H]⁺, while negative mode will detect [M-H]⁻.

    • Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

    • Drying Gas: Nitrogen, at a temperature of 200-350 °C.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-300).

  • EI-MS Parameters (for fragmentation analysis):

    • Ionization Energy: Standard 70 eV.

    • Sample Introduction: A direct insertion probe or a gas chromatograph (GC) inlet can be used. If using a GC, a derivatization step (e.g., silylation) may be necessary to increase the volatility of the carboxylic acid.

    • Mass Range: Scan a range of m/z 40-300 to observe the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship of the spectroscopic techniques in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation Sample 8-Quinolinecarboxylic Acid Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Prep (ATR or KBr) Sample->Solid_Prep Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectrometer Solid_Prep->FTIR MS Mass Spectrometer Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Structure_Elucidation_Logic Unknown Unknown Compound (8-Quinolinecarboxylic Acid) MS Mass Spectrometry (Molecular Formula & Weight) Unknown->MS Provides IR IR Spectroscopy (Functional Groups) Unknown->IR Provides NMR NMR Spectroscopy (Connectivity & Environment) Unknown->NMR Provides Structure Structure Confirmation MS->Structure Informs IR->Structure Informs NMR->Structure Informs

Logical relationship of spectroscopic techniques.

References

8-Quinolinecarboxylic Acid: A Technical Guide to Metal Ion Chelation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

8-Quinolinecarboxylic acid is a versatile heterocyclic compound recognized for its potent metal-chelating properties. As a bidentate ligand, it forms stable complexes with a wide array of metal ions through the nitrogen atom of the quinoline ring and an oxygen atom of the carboxylate group. This ability to sequester metal ions underpins its broad utility in analytical chemistry, materials science, and notably, in the pharmaceutical sector. In drug development, the chelation of metal ions by 8-quinolinecarboxylic acid and its derivatives is a critical mechanism for their observed antimicrobial and anticancer activities. This technical guide provides an in-depth overview of the coordination chemistry, quantitative binding data, experimental protocols for synthesis and characterization, and key applications of 8-quinolinecarboxylic acid as a chelating agent.

Introduction

8-Quinolinecarboxylic acid (C₁₀H₇NO₂) is an organic compound featuring a carboxylic acid substituent at the 8-position of a quinoline ring. The strategic placement of the carboxyl group adjacent to the ring's nitrogen atom creates an effective pincer-like chelation site. This structural motif enables the formation of stable, five-membered chelate rings with various metal ions. The resulting metal complexes often exhibit enhanced biological activity and unique physicochemical properties compared to the free ligand, making 8-quinolinecarboxylic acid a valuable scaffold in medicinal chemistry and a functional molecule for developing advanced chemical sensors.

Coordination Chemistry and Chelation Mechanism

8-Quinolinecarboxylic acid functions as a bidentate, monoanionic ligand. Chelation occurs upon deprotonation of the carboxylic acid group, allowing the carboxylate oxygen and the quinoline nitrogen to act as Lewis bases, donating electron pairs to a central metal ion (a Lewis acid). This interaction results in the formation of a thermodynamically stable five-membered ring structure. The stability and stoichiometry of these complexes (e.g., ML, ML₂, ML₃) are dependent on several factors, including the nature of the metal ion (its size, charge, and electronegativity), the pH of the solution, and the solvent system.

Caption: Chelation of a metal ion by 8-Quinolinecarboxylic acid.

Quantitative Data on Metal Ion Chelation

Table 1: Stability Constants (Log K₁) for Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid.

Metal IonLog K₁Experimental Conditions
Mg(II)4.930.1 M NaClO₄, 25 °C
Ca(II)6.160.1 M NaClO₄, 25 °C
Sr(II)4.820.1 M NaClO₄, 25 °C
Ba(II)4.100.1 M NaClO₄, 25 °C
La(III)10.130.1 M NaClO₄, 25 °C
Gd(III)9.890.1 M NaClO₄, 25 °C
Cu(II)12.000.1 M NaClO₄, 25 °C
Zn(II)9.100.1 M NaClO₄, 25 °C
Cd(II)8.570.1 M NaClO₄, 25 °C
Pb(II)11.350.1 M NaClO₄, 25 °C

Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid and its metal ion complexing properties.[1]

The stability of complexes with first-row transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[2]

Experimental Protocols

General Protocol for Synthesis of a Metal(II) Complex

This protocol describes a general method for synthesizing divalent metal complexes of 8-quinolinecarboxylic acid, such as those of copper(II), zinc(II), or nickel(II).

  • Ligand Solution Preparation: Dissolve 2 mmol of 8-quinolinecarboxylic acid in a suitable solvent such as ethanol or a mixture of ethanol/water (e.g., 30 mL). Gentle heating may be necessary to achieve complete dissolution.

  • pH Adjustment: Add a dilute aqueous or ethanolic solution of a base (e.g., 0.1 M NaOH) dropwise to the ligand solution with stirring to deprotonate the carboxylic acid. The pH should be adjusted to a range of 7-8 to facilitate complexation.

  • Metal Salt Solution Preparation: In a separate flask, dissolve 1 mmol of the corresponding metal(II) salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂, NiCl₂·6H₂O) in a minimal amount of deionized water or ethanol (e.g., 15 mL).

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. A colored precipitate of the metal complex should form.

  • Reaction Completion: Heat the reaction mixture under reflux for 2-4 hours to ensure the reaction goes to completion.

  • Isolation and Purification: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration. Wash the solid with the reaction solvent (e.g., ethanol), followed by a non-polar solvent like diethyl ether to remove unreacted starting materials.

  • Drying: Dry the purified metal complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

This protocol is adapted from general procedures for synthesizing metal complexes with related quinoline derivatives.[3]

Protocol for Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[4]

  • Materials and Solutions:

    • Calibrated pH meter and combination glass electrode.

    • Thermostated titration vessel (25.0 ± 0.1 °C).

    • Carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

    • Standard solution of a strong acid (e.g., 0.1 M HCl).

    • Stock solution of 8-quinolinecarboxylic acid.

    • Stock solution of the metal ion of interest.

    • Inert salt solution to maintain constant ionic strength (e.g., 1.0 M KCl or KNO₃).

  • Titration Procedure:

    • Ligand Protonation: Titrate a solution containing a known amount of 8-quinolinecarboxylic acid and the inert salt with the standard base solution. Record the pH after each addition of titrant.

    • Complex Formation: Perform a second titration on an identical solution that also contains a known concentration of the metal ion. The metal-to-ligand ratio should typically be around 1:2 to 1:5.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added). A displacement of the curve in the presence of the metal ion indicates complex formation.

    • From the titration data, calculate the average number of protons bound per ligand molecule (for ligand protonation constants) and the average number of ligands bound per metal ion (n̄, the formation function).

    • The stability constants (K₁, K₂, etc.) are then calculated from the formation function using computational software (e.g., HYPERQUAD, SCOGS) that performs a non-linear least-squares fit of the potentiometric data.

G start Start: Prepare Solutions (Ligand, Metal, Acid, Base) calibrate Calibrate pH Electrode System start->calibrate titration1 Titration 1: Ligand Only (Determine Ligand pKa) calibrate->titration1 titration2 Titration 2: Ligand + Metal Ion calibrate->titration2 plot Plot Titration Curves (pH vs. Volume of Titrant) titration1->plot titration2->plot calculate Calculate Formation Function (n̄) and Free Ligand Concentration [L] plot->calculate fit Computer-Aided Non-Linear Least-Squares Fitting calculate->fit end End: Obtain Stability Constants (log K) fit->end

Caption: Workflow for potentiometric determination of stability constants.

Applications in Research and Drug Development

The ability of 8-quinolinecarboxylic acid and its derivatives to chelate essential metal ions is a cornerstone of their biological activity.

Antimicrobial and Anticancer Agents

Metal ions like iron, copper, and zinc are crucial cofactors for many enzymes essential for cell survival and proliferation. By chelating these metal ions, 8-quinolinecarboxylic acid-based compounds can disrupt vital cellular processes in pathogens and cancer cells.

  • Enzyme Inhibition: The metal complexes can inhibit metalloenzymes, such as DNA polymerase or ribonucleotide reductase, thereby halting DNA synthesis and cell division.[5]

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes, particularly with copper or iron, can catalytically generate ROS through Fenton-like reactions. This induces oxidative stress, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death in cancer cells.[6]

  • Membrane Permeability: Chelation increases the lipophilicity of the metal ion, facilitating its transport across cell membranes. This can disrupt intracellular metal homeostasis, leading to toxicity.[5]

The copper(II) chelates of related 8-quinolinols have demonstrated significant antifungal and antibacterial properties.[1] Similarly, various metal complexes of 8-hydroxyquinoline derivatives have shown potent anticancer activity, often inducing apoptosis through mitochondrial dysfunction and ROS generation.[6]

G cluster_cell Cancer Cell Ligand 8-Quinolinecarboxylic Acid Complex (e.g., with Cu²⁺) Membrane Cell Membrane Transport Ligand->Membrane ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Fenton-like Reactions Mito Mitochondrial Dysfunction ROS->Mito DNA DNA Damage ROS->DNA Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis DNA->Apoptosis

Caption: Proposed anticancer mechanism involving metal chelation.

Fluorescent Sensors for Metal Ion Detection

The quinoline scaffold is inherently fluorescent. The chelation of certain metal ions, particularly diamagnetic ions like Zn²⁺ and Cd²⁺, can significantly enhance the fluorescence quantum yield of the molecule. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), occurs because complexation with the metal ion introduces rigidity to the ligand structure and inhibits photoinduced electron transfer (PET), a common non-radiative decay pathway. This property allows for the design of highly sensitive and selective fluorescent sensors for detecting specific metal ions in biological and environmental samples.

Conclusion

8-Quinolinecarboxylic acid is a powerful and versatile chelating agent with a well-defined coordination chemistry. Its ability to form stable complexes with a variety of metal ions is the basis for its widespread application, from analytical sensing to the development of novel therapeutic agents. For researchers and drug development professionals, the 8-quinolinecarboxylic acid scaffold offers a robust platform for designing molecules with tailored metal-binding properties to modulate biological functions. Future research will likely focus on synthesizing novel derivatives to fine-tune metal selectivity, improve pharmacokinetic properties, and explore new therapeutic and diagnostic applications.

References

In Silico Modeling of 8-Quinolinecarboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Quinolinecarboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The exploration of these compounds in drug discovery has been significantly accelerated by in silico modeling techniques. This technical guide provides an in-depth overview of the computational approaches used to investigate the interactions of 8-quinolinecarboxylic acid with various biological targets. It details experimental protocols for key in silico methods, presents quantitative interaction data, and visualizes relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the computational assessment of quinoline-based therapeutic agents.

Introduction to 8-Quinolinecarboxylic Acid and In Silico Modeling

8-Quinolinecarboxylic acid is a heterocyclic aromatic compound that serves as a privileged structure in the design of novel therapeutic agents. Its derivatives have been investigated for a variety of pharmacological applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of the quinoline scaffold allows for diverse chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

In silico drug discovery utilizes computational methods to identify, design, and optimize potential drug candidates, thereby reducing the time and cost associated with traditional research and development pipelines. Key techniques in this domain include:

  • Molecular Docking: Predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.

  • Molecular Dynamics (MD) Simulations: Simulates the time-dependent behavior of a molecular system, providing insights into the stability of protein-ligand complexes and the dynamics of their interactions.

  • Virtual Screening: Computationally screens large libraries of compounds to identify those with a high probability of binding to a specific target.

  • Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that relate the chemical structure of a series of compounds to their biological activity.

This guide will delve into the practical application of these methods to the study of 8-quinolinecarboxylic acid interactions.

Potential Signaling Pathways and Molecular Targets

In silico and experimental studies have identified several potential signaling pathways and molecular targets for 8-quinolinecarboxylic acid and its derivatives. Two prominent examples are the inhibition of Jumonji domain-containing protein 3 (JMJD3) and the modulation of the 5-HT3 receptor signaling pathway.

JMJD3 Signaling Pathway

JMJD3, a histone demethylase, is implicated in various diseases, including cancer and inflammatory disorders. It removes methyl groups from histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark, thereby activating gene expression. Inhibition of JMJD3 is a promising therapeutic strategy. Several signaling pathways, including MAPK, Wnt, and NF-κB, can upregulate JMJD3 expression.[1][2]

JMJD3_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects MAPK_Signaling MAPK Signaling Wnt_Signaling Wnt Signaling JMJD3 JMJD3 Expression Wnt_Signaling->JMJD3 NFkB_Signaling NF-κB Signaling NFkB_Signaling->JMJD3 H3K27me3 H3K27me3 (Repressive Mark) JMJD3->H3K27me3 Demethylation Gene_Activation Target Gene Activation (e.g., Oncogenes) H3K27me3->Gene_Activation 8_QCA_Derivative 8-Quinolinecarboxylic Acid Derivative 8_QCA_Derivative->JMJD3

JMJD3 Signaling Pathway and Inhibition.
5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and anxiety. It is a target for antiemetic drugs. Upon binding of serotonin (5-HT), the channel opens, leading to an influx of cations (Na+, K+, Ca2+) and neuronal depolarization.[3][4][5][6]

5-HT3 Receptor Signaling and Modulation.

In Silico Experimental Workflow

A typical in silico workflow for investigating the interactions of 8-quinolinecarboxylic acid derivatives involves a multi-step process, starting from broad screening to detailed simulations.

In_Silico_Workflow cluster_start Initial Phase cluster_refinement Refinement and Validation cluster_dynamics Detailed Analysis Virtual_Screening Virtual Screening (Large Compound Library) Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Molecular_Docking Molecular Docking (Binding Pose and Affinity) Hit_Identification->Molecular_Docking Lead_Selection Lead Candidate Selection Molecular_Docking->Lead_Selection MD_Simulation Molecular Dynamics Simulation (Stability and Dynamics) Lead_Selection->MD_Simulation Binding_Free_Energy Binding Free Energy Calculation MD_Simulation->Binding_Free_Energy

General In Silico Drug Discovery Workflow.

Quantitative Data Summary

The following tables summarize publicly available quantitative data for 8-quinolinecarboxylic acid derivatives and related quinoline compounds against various targets. It is important to note that direct comparison of IC50 and Ki values can be complex due to differing experimental conditions.[7][8][9][10][11]

Table 1: Inhibitory Activity of Quinoline-5,8-dicarboxylic Acid Derivatives against JMJD3

Compound IDTargetIC50 (µM)Reference
3 JMJD32.5 ± 0.3[1]
GSK-J1 (control) JMJD30.23 ± 0.02[1]

Table 2: Binding Affinity of Quinolinecarboxylic Acid Derivatives for 5-HT3 Receptor

Compound IDTargetKi (nM)Reference
Derivative 5 5-HT39.9[3][12]
Derivative 21a 5-HT312.3[3]
Derivative 21b 5-HT39.9[3]

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for key in silico experiments. These are generalized protocols that can be adapted for specific software packages and computational resources.

Protocol for Molecular Docking

This protocol outlines the steps for performing molecular docking of an 8-quinolinecarboxylic acid derivative against a target protein.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., using Kollman charges).

    • Define the binding site, typically by creating a grid box around the co-crystallized ligand or a predicted active site.

  • Ligand Preparation:

    • Draw the 2D structure of the 8-quinolinecarboxylic acid derivative using a chemical drawing tool.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure (e.g., using MMFF94 force field).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein.

    • Specify the search algorithm parameters (e.g., number of runs, exhaustiveness).

    • The program will generate multiple binding poses of the ligand ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • Visualize the top-ranked docking poses and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Compare the docking score and interactions with known inhibitors if available.

Protocol for Molecular Dynamics Simulation

This protocol describes the setup and execution of a molecular dynamics simulation for a protein-ligand complex of an 8-quinolinecarboxylic acid derivative.

  • System Preparation:

    • Start with the best-ranked docked pose of the protein-ligand complex from the molecular docking experiment.

    • Generate the topology and parameter files for both the protein (e.g., using a force field like AMBER or CHARMM) and the ligand (e.g., using a tool like Antechamber or CGenFF).[13]

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done in a stepwise manner, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Perform a subsequent equilibration run at constant pressure (NPT ensemble) to allow the system density to relax. Positional restraints on the protein and ligand heavy atoms are often applied and gradually released during equilibration.

  • Production Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints.

    • Save the trajectory (atomic coordinates over time) at regular intervals.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the Root Mean Square Deviation (RMSD).

    • Investigate the dynamics of protein-ligand interactions, such as the persistence of hydrogen bonds over time.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Perform binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to obtain a more accurate estimate of the binding affinity.

Conclusion

The in silico modeling of 8-quinolinecarboxylic acid interactions provides a powerful and efficient approach to understanding their therapeutic potential. The methodologies outlined in this guide, from virtual screening and molecular docking to detailed molecular dynamics simulations, offer a robust framework for identifying and optimizing novel drug candidates. The continued application of these computational techniques, in conjunction with experimental validation, will undoubtedly accelerate the discovery and development of new medicines based on the versatile quinoline scaffold.

References

8-Quinolinecarboxylic Acid Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 8-quinolinecarboxylic acid represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, potential therapeutic applications, and mechanisms of action of these derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key biological pathways. The information presented herein is intended to facilitate further investigation and development of 8-quinolinecarboxylic acid derivatives as novel therapeutic agents.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The 8-quinolinecarboxylic acid core, in particular, offers a unique structural motif for the design of novel bioactive molecules. The presence of the carboxylic acid group at the 8-position, along with the nitrogen atom in the quinoline ring, allows for diverse chemical modifications and potential chelation with metal ions, which can be crucial for their biological function.[3] This guide explores the burgeoning potential of 8-quinolinecarboxylic acid derivatives in various therapeutic areas, supported by experimental data and methodologies.

Synthesis of 8-Quinolinecarboxylic Acid Derivatives

The synthesis of 8-quinolinecarboxylic acid derivatives can be achieved through various chemical strategies. One common approach involves the modification of the carboxylic acid group to form amides, esters, or other functional groups. Another strategy is the construction of the quinoline ring system from appropriately substituted anilines.

General Experimental Protocol for Synthesis

The following protocol outlines a general method for the synthesis of 8-quinolinecarboxylic acid amides, a common class of derivatives with significant biological activity.

Materials:

  • 8-Quinolinecarboxylic acid

  • Substituted aniline

  • Thionyl chloride or a suitable coupling agent (e.g., HATU, HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Triethylamine (TEA) or other suitable base

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of the Carboxylic Acid: To a solution of 8-quinolinecarboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure.

  • Amide Formation: Dissolve the resulting acid chloride in anhydrous DCM and add a solution of the substituted aniline (1 equivalent) and triethylamine (2 equivalents) in DCM dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 8-quinolinecarboxylic acid amide derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Therapeutic Potential and Biological Activities

8-Quinolinecarboxylic acid derivatives have demonstrated promising activity in several key therapeutic areas.

Anticancer Activity

A significant area of investigation for these derivatives is their potential as anticancer agents.[1] Their mechanisms of action are often multifaceted, including the inhibition of topoisomerases, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Compound IDDerivative TypeCell LineIC50 (µM)Reference
QCBT7 8-thioester-quinolineHCT 116 (Colon)~1-4[5]
Compound 3o-r 8-amide-quinolineVarious> 20[5]
Compound 5i Quinoline derivativeHaCaT (Keratinocyte)Potent Inhibition[4]
Compound 5l Quinoline derivativeHaCaT (Keratinocyte)Potent Inhibition[4]

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT 116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 8-Quinolinecarboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing various concentrations of the derivatives. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Certain 8-quinolinecarboxylic acid derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[10][11]

This in vivo assay is a standard model for evaluating acute inflammation.[12]

Materials:

  • Wistar rats

  • 8-Quinolinecarboxylic acid derivatives

  • 1% Carrageenan solution in saline

  • Plethysmometer

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

  • Grouping and Administration: Divide animals into groups: control (vehicle), reference, and test compound groups. Administer the test compounds and reference drug orally or intraperitoneally 30-60 minutes before inducing inflammation.[10]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[10]

  • Data Analysis: Calculate the percentage increase in paw volume compared to the initial volume. Determine the percentage inhibition of edema for the test and reference groups relative to the control group.

Antibacterial Activity

The quinoline scaffold is a well-established pharmacophore in antibacterial agents. Derivatives of 8-quinolinecarboxylic acid have also been explored for their antibacterial properties.

This method is used to qualitatively assess the antibacterial activity of a compound.[13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile swabs

  • Sterile cork borer

  • 8-Quinolinecarboxylic acid derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak the entire surface of an MHA plate to ensure uniform growth.

  • Well Preparation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Application: Add a defined volume of the test compound solution, solvent control, and positive control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well. A larger zone of inhibition indicates greater antibacterial activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 8-quinolinecarboxylic acid derivatives exert their effects is crucial for their rational design and development.

Inhibition of Topoisomerases

Several quinoline derivatives function as topoisomerase inhibitors, which are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[15][16] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to DNA damage and ultimately trigger apoptosis in cancer cells.[15]

Topoisomerase_Inhibition cluster_DNA_Replication DNA Replication & Transcription cluster_Inhibition Inhibition by 8-Quinolinecarboxylic Acid Derivative Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Relaxed_DNA Relaxed DNA Replication_Fork Replication/Transcription Relaxed_DNA->Replication_Fork Topoisomerase_I->Relaxed_DNA Religation Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex DNA Cleavage Quinoline_Derivative 8-Quinolinecarboxylic Acid Derivative Quinoline_Derivative->Cleavage_Complex Stabilizes DNA_Damage DNA Strand Breaks Cleavage_Complex->DNA_Damage Prevents Religation Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of Topoisomerase I Inhibition.
Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation.[17] In response to inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18][19] Some 8-quinolinecarboxylic acid derivatives have been shown to inhibit this pathway.[10]

NFkB_Pathway cluster_Stimulus Inflammatory Stimulus cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P p-IκBα NFkB NF-κB (p65/p50) NFkB->IkBa Inhibited by NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation DNA DNA (κB site) NFkB_nuc->DNA Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) DNA->Proinflammatory_Genes Quinoline_Derivative 8-Quinolinecarboxylic Acid Derivative Quinoline_Derivative->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the evaluation of 8-quinolinecarboxylic acid derivatives.

Synthesis_Workflow Start Start: Synthesis of 8-Quinolinecarboxylic Acid Derivative Reaction Chemical Reaction (e.g., Amide Coupling) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End Pure Derivative Characterization->End

General Workflow for Chemical Synthesis.

Biological_Screening_Workflow Start Start: Pure Derivative Primary_Screening Primary Biological Screening (e.g., MTT Assay for Cytotoxicity) Start->Primary_Screening Decision Active? Primary_Screening->Decision Secondary_Screening Secondary Assays (e.g., Anti-inflammatory, Antibacterial) Decision->Secondary_Screening Yes Inactive Inactive Compound Decision->Inactive No Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Enzyme Inhibition) Secondary_Screening->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Workflow for Biological Evaluation.

Conclusion

8-Quinolinecarboxylic acid derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, and bacterial infections warrants further investigation. The synthetic accessibility of this class of compounds, coupled with the potential for diverse functionalization, provides a rich platform for the optimization of their pharmacological properties. This technical guide provides a foundational resource to aid researchers in the exploration and advancement of 8-quinolinecarboxylic acid derivatives towards clinical application. Future work should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic profiles, and conducting in vivo efficacy and safety studies for the most promising lead compounds.

References

ZH8659 safety, handling, and disposal guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safety, handling, and disposal of a substance designated "ZH8659" cannot be provided at this time. Extensive searches for "this compound" in chemical databases, safety literature, and the broader scientific domain did not yield any specific information for a compound or material with this identifier.

The designation "this compound" does not appear to correspond to a publicly recognized chemical name, CAS number, or other standard identifier. It is possible that "this compound" is an internal research or development code, a proprietary name not yet disclosed in public literature, or a typographical error.

Without the ability to identify the substance, it is not possible to furnish the requested:

  • Safety, Handling, and Disposal Guidelines: These are specific to the chemical and physical properties of a substance.

  • Quantitative Data: Information on toxicity, flammability, reactivity, and exposure limits is not available.

  • Experimental Protocols: No published studies or methodologies associated with "this compound" were found.

  • Signaling Pathways and Workflows: Without knowing the nature of the substance, it is impossible to depict its biological or experimental context.

For researchers, scientists, and drug development professionals, it is crucial to have accurate identification of a substance before any handling or experimentation. We recommend verifying the identifier and consulting internal documentation or the source of the "this compound" designation to obtain the correct chemical name or CAS number. Once a valid identifier is procured, a comprehensive technical guide can be more effectively compiled.

Anticancer Properties of 8-Quinolinecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects. Among these, 8-quinolinecarboxylic acid and its derivatives have emerged as a promising class of compounds with the potential for development into novel cancer therapeutics. This technical guide provides an in-depth overview of the current understanding of the anticancer properties of 8-quinolinecarboxylic acid derivatives, focusing on their mechanism of action, supported by quantitative data and detailed experimental methodologies.

Quantitative Data on Anticancer Activity

The anticancer efficacy of 8-quinolinecarboxylic acid derivatives and structurally related compounds has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. While comprehensive data specifically for a wide range of 8-quinolinecarboxylic acid derivatives remains an area of active research, the following tables summarize the available IC50 values for closely related quinoline carboxylic acid and 8-substituted quinoline derivatives to provide a comparative overview of their cytotoxic potential.

Table 1: In Vitro Cytotoxicity (IC50) of Quinoline Carboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-2-carboxylic acidHeLa (Cervical Cancer)Significant Cytotoxicity[1]
Quinoline-3-carboxylic acidMCF7 (Breast Cancer)Remarkable Growth Inhibition[1]
Quinoline-4-carboxylic acidMCF7 (Breast Cancer)Remarkable Growth Inhibition*[1]
1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivativesMCF-7 (Breast Cancer)1.73 ± 0.27 µg/mL**[2]

*Qualitative description from the source; specific IC50 values were not provided. **Note: The value is in µg/mL and is for the most potent derivative in the series.

Table 2: In Vitro Cytotoxicity (IC50) of 8-Substituted Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline platinum(II) derivative (YLN1)MDA-MB-231 (Breast Cancer)5.49 ± 0.14[3]
8-Hydroxyquinoline platinum(II) derivative (YLN2)MDA-MB-231 (Breast Cancer)7.09 ± 0.24[3]
8-thioester quinoline derivatives (3a-d, 3f, 3g)Various Cancer Cell Lines1 - 4[4]
8-ester quinoline derivatives (3h-k, 3m, 3n)Various Cancer Cell Lines5 - 10[4]
8-amide quinoline derivatives (3o-r, 3t, 3u)Various Cancer Cell Lines> 20[4]

Experimental Protocols

The evaluation of the anticancer properties of 8-quinolinecarboxylic acid derivatives involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 8-Quinolinecarboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-quinolinecarboxylic acid derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with 8-quinolinecarboxylic acid derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and untreated cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Analysis of Apoptosis by Western Blotting

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptosis signaling pathway.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control such as β-actin or GAPDH.

Signaling Pathways and Mechanisms of Action

The anticancer effects of 8-quinolinecarboxylic acid derivatives are believed to be mediated through the modulation of various cellular signaling pathways, leading to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several studies on structurally similar 8-substituted quinoline derivatives suggest that they can induce apoptosis in cancer cells. For instance, an 8-quinolinecarboxaldehyde derivative was shown to induce a caspase-dependent apoptotic response, although it did not involve the activation of caspase-8 or -9, suggesting the involvement of an alternative or intrinsic apoptotic pathway.[5] Another 8-nitro quinoline derivative was found to induce apoptosis through a ROS-mediated mitochondrial pathway.

cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome 8-QCA Derivative 8-QCA Derivative Bcl2 Bcl-2 (Anti-apoptotic) 8-QCA Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 8-QCA Derivative->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway induced by 8-Quinolinecarboxylic Acid Derivatives.

Cell Cycle Arrest

Derivatives of 8-quinolinecarboxaldehyde and 8-nitro quinoline have been shown to induce cell cycle arrest at the G1/S and G2/M phases in cancer cells.[5][6] This disruption of the normal cell cycle progression prevents cancer cell proliferation.

Modulation of MAPK/ERK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Some 8-hydroxyquinoline derivatives have been shown to induce apoptosis partially through the activation of the ERK pathway.[7] The PI3K/Akt pathway is another critical signaling network that is often dysregulated in cancer, promoting cell survival and proliferation. While direct evidence linking 8-quinolinecarboxylic acid derivatives to the PI3K/Akt pathway is still emerging, its extensive crosstalk with the MAPK/ERK and apoptosis pathways makes it a plausible target.

cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus cluster_outcome Cellular Responses RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_inhibit Apoptosis (Inhibition) Akt->Apoptosis_inhibit Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Transcription->Proliferation 8-QCA_Derivative 8-QCA Derivative 8-QCA_Derivative->Akt Potential Modulation 8-QCA_Derivative->ERK Modulates

Caption: Potential Modulation of PI3K/Akt and MAPK/ERK Signaling Pathways.

Experimental Workflow

The preclinical evaluation of novel 8-quinolinecarboxylic acid derivatives as anticancer agents typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation (Optional) Synthesis Synthesis of 8-QCA Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assays (e.g., Annexin V) IC50->ApoptosisAssay WesternBlot Western Blotting for Signaling Proteins ApoptosisAssay->WesternBlot Xenograft Tumor Xenograft Models WesternBlot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: General Experimental Workflow for Anticancer Evaluation.

Conclusion

8-Quinolinecarboxylic acid derivatives represent a promising class of compounds for the development of novel anticancer agents. The available data, primarily from structurally related compounds, indicate that their mechanism of action likely involves the induction of apoptosis through the intrinsic pathway and the promotion of cell cycle arrest. While the precise signaling pathways modulated by these compounds are still under investigation, the MAPK/ERK and PI3K/Akt pathways are potential targets. Further research is warranted to synthesize and screen a broader range of 8-quinolinecarboxylic acid derivatives, to elucidate their specific molecular targets, and to fully understand their therapeutic potential in cancer treatment. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations.

References

Antiviral Activity of Quinoline Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines, heterocyclic aromatic compounds, have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. Within this class, quinoline carboxylic acid derivatives have emerged as a particularly promising area of research for the development of novel antiviral agents. Their structural versatility allows for modifications that can significantly enhance their potency and selectivity against a wide range of viral pathogens. This technical guide provides an in-depth overview of the antiviral activity of quinoline carboxylic acids, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antiviral therapies.

Mechanisms of Antiviral Action

Quinoline carboxylic acids exert their antiviral effects through various mechanisms, targeting both viral and host-cell components essential for viral replication. This multi-pronged approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.

Inhibition of Viral Enzymes

A primary mechanism of action for many quinoline carboxylic acid derivatives is the direct inhibition of key viral enzymes. By binding to the active sites of these enzymes, they can effectively block crucial steps in the viral life cycle.

  • Viral Polymerases: Several quinoline carboxylic acids have been identified as potent inhibitors of viral DNA and RNA polymerases. For instance, 4-hydroxyquinoline-3-carboxamides have demonstrated potent inhibition of herpesvirus polymerases, including those from human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV)[1]. Similarly, certain quinoline and quinazoline derivatives have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a critical enzyme for viral RNA synthesis[2].

  • Reverse Transcriptase: The HIV-1 reverse transcriptase (RT), which converts the viral RNA genome into DNA, is another key target. The chloroxoquinolinic ribonucleoside, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)-quinoline-3-carboxylic acid, has been shown to inhibit HIV-1 replication by directly targeting this enzyme[3].

  • Proteases: Viral proteases are essential for cleaving viral polyproteins into functional proteins. Quinoline-based compounds have been developed as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), which is required for viral replication and for suppressing the host's innate immune response[4].

Targeting Host-Cell Factors

In addition to directly targeting viral components, some quinoline carboxylic acids exhibit antiviral activity by modulating host-cell pathways that are hijacked by viruses for their own replication. This strategy offers the advantage of being less susceptible to viral mutations that lead to drug resistance.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: A significant host-cell target is the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines. Viruses, being heavily reliant on host-cell machinery for replication, require a substantial supply of nucleotides. By inhibiting DHODH, quinoline carboxylic acids deplete the cellular pyrimidine pool, thereby effectively starving the virus of the necessary building blocks for RNA and DNA synthesis. This mechanism has been demonstrated to be effective against a broad range of RNA and DNA viruses, including influenza virus and vesicular stomatitis virus (VSV)[5][6][7].

Other Mechanisms
  • Inhibition of Viral Entry and Replication: Some quinoline derivatives have been shown to interfere with the early stages of viral infection, including attachment and entry into the host cell. For example, certain compounds have demonstrated the ability to block the adsorption of HSV-1 to host cells[8]. Others inhibit viral RNA and protein synthesis at post-entry stages of the viral life cycle[6].

  • Autophagy Inhibition: Zika virus (ZIKV) is known to exploit the host's autophagy process to enhance its replication. Novel quinoline-substituted autophagy inhibitors have been shown to attenuate ZIKV replication in ocular cells by disrupting this process[9][10].

Quantitative Data on Antiviral Activity

The antiviral potency of quinoline carboxylic acid derivatives is typically quantified by determining their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The cytotoxicity of these compounds is assessed by measuring the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides an indication of the compound's therapeutic window. The following tables summarize the reported in vitro activities of various quinoline carboxylic acid derivatives against different viruses.

Compound Virus Cell Line EC50 / IC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
4-Hydroxyquinoline-3-carboxamides (e.g., PNU-181465) HCMVHFF0.3>100>333[1]
HSV-1HFF0.2>100>500[1]
VZVHFF0.03>100>3333[1]
6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl)quinoline-3-carboxylic acid HIV-1PBMCs1.5 ± 0.5>10001134[3]
HIV-1 (BA-L)Macrophages4.98 ± 0.9--[3]
Quinolonic Acyclovir Analogue (Compound 3j) HSV-1Vero0.7 ± 0.04Not toxic-[11]
Quinolonic Acyclovir Analogue (Compound 2d) HSV-1Vero0.8 ± 0.09Not toxic-[11]
Ethyl 6-hydroxyquinoline-3-carboxylate derivative (Compound 13b(6)) Hepatitis B VirusHepG2.2.15Potent Inhibition of DNA replication-High selectivity[12]
Quinoline-morpholine hybrid (Compound 1) SARS-CoV-2Caco-218.9 ± 10.093.7 ± 25.94.9[13]
Vero 762.9 ± 2.5>100>34.5[13]
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) VSV-0.002--[7]
WSN-Influenza-0.041--[7]
4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid derivative (G07) Influenza A/WSN/33 (H1N1)-11.38 ± 1.89--[14]
Quinoline-triazole conjugate (10g) SARS-CoV-2-0.060 mM1.585 mM26.42[15]
Quinoline-triazole conjugate (12c) SARS-CoV-2-0.204 mM3.493 mM17.12[15]

Experimental Protocols

The evaluation of the antiviral activity of quinoline carboxylic acids involves a series of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is a gold standard for quantifying the infectivity of lytic viruses and determining the antiviral efficacy of a compound.

1. Cell and Virus Preparation:

  • Seed susceptible host cells (e.g., Vero, MDCK) in 6-well or 24-well plates and grow to a confluent monolayer.
  • Prepare serial dilutions of the virus stock in a serum-free medium.

2. Compound Preparation:

  • Dissolve the quinoline carboxylic acid derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Prepare serial dilutions of the compound in the cell culture medium.

3. Infection and Treatment:

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
  • Add the diluted compound to the cells and incubate for a specified pre-treatment period (e.g., 1-2 hours).
  • Infect the cells with a known titer of the virus (multiplicity of infection, MOI, typically 0.01-0.1) in the presence of the compound.
  • Incubate for 1 hour to allow for virus adsorption.

4. Overlay and Incubation:

  • Remove the virus inoculum containing the compound.
  • Overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) mixed with the respective concentrations of the test compound. This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
  • Incubate the plates at the optimal temperature and CO2 concentration for the specific virus-cell system until plaques are visible (typically 2-5 days).

5. Staining and Quantification:

  • Fix the cells with a fixative solution (e.g., 4% formaldehyde).
  • Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet). The viable cells will be stained, while the areas of cell death (plaques) will remain clear.
  • Count the number of plaques in each well.
  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
  • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

1. Cell Seeding and Compound Preparation:

  • Follow the same procedures as for the Plaque Reduction Assay.

2. Infection and Treatment:

  • Infect a confluent monolayer of cells with the virus at a specific MOI in the presence of serial dilutions of the quinoline carboxylic acid derivative.
  • Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

3. Harvesting Progeny Virus:

  • At the end of the incubation period, harvest the cell culture supernatant, which contains the newly produced virus particles.
  • The cells may be subjected to freeze-thaw cycles to release intracellular virions.

4. Titration of Viral Yield:

  • Determine the titer of the harvested virus from each treatment condition using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

5. Data Analysis:

  • Compare the viral titers from the compound-treated wells to the virus control wells.
  • Calculate the percentage of viral yield reduction for each compound concentration.
  • Determine the EC50 value, which is the concentration of the compound that reduces the viral yield by 50%.

qPCR-Based Antiviral Assay

This assay quantifies the effect of a compound on the replication of viral nucleic acids (DNA or RNA).

1. Cell Culture, Infection, and Treatment:

  • Follow the same initial steps as the Viral Yield Reduction Assay.

2. Nucleic Acid Extraction:

  • At a specific time point post-infection, lyse the cells and extract the total DNA or RNA.
  • For RNA viruses, perform a reverse transcription step to convert the viral RNA into complementary DNA (cDNA).

3. Quantitative Polymerase Chain Reaction (qPCR):

  • Perform qPCR using primers and probes specific to a conserved region of the viral genome.
  • Use a housekeeping gene as an internal control to normalize for variations in cell number and extraction efficiency.
  • Include a standard curve of known concentrations of viral nucleic acid to enable absolute quantification.

4. Data Analysis:

  • Determine the viral copy number in each sample based on the Ct (cycle threshold) values.
  • Calculate the percentage of inhibition of viral nucleic acid replication for each compound concentration compared to the virus control.
  • Determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in antiviral drug discovery can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

DHODH Inhibition and Pyrimidine Synthesis Pathway

DHODH_Pathway cluster_synthesis De Novo Pyrimidine Synthesis cluster_inhibition DHODH Inhibition cluster_products Essential Products cluster_viral_rep Viral Replication Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate->Orotate UMP UMP Orotate->UMP Orotate->UMP Quinoline Carboxylic Acid Quinoline Carboxylic Acid DHODH DHODH Quinoline Carboxylic Acid->DHODH Inhibits Viral RNA/DNA Synthesis Viral RNA/DNA Synthesis UTP UTP UMP->UTP UMP->UTP CTP CTP UTP->CTP UTP->CTP UTP->Viral RNA/DNA Synthesis UTP->Viral RNA/DNA Synthesis CTP->Viral RNA/DNA Synthesis CTP->Viral RNA/DNA Synthesis Progeny Virions Progeny Virions Viral RNA/DNA Synthesis->Progeny Virions

Caption: Inhibition of the DHODH enzyme by quinoline carboxylic acids disrupts the de novo pyrimidine synthesis pathway.

General Workflow for Plaque Reduction Assay

Plaque_Reduction_Workflow Start Start Seed Host Cells Seed Host Cells Start->Seed Host Cells Incubate to Confluence Incubate to Confluence Seed Host Cells->Incubate to Confluence Prepare Compound Dilutions Prepare Compound Dilutions Incubate to Confluence->Prepare Compound Dilutions Treat Cells with Compound Treat Cells with Compound Prepare Compound Dilutions->Treat Cells with Compound Infect with Virus Infect with Virus Treat Cells with Compound->Infect with Virus Add Semi-Solid Overlay Add Semi-Solid Overlay Infect with Virus->Add Semi-Solid Overlay Incubate for Plaque Formation Incubate for Plaque Formation Add Semi-Solid Overlay->Incubate for Plaque Formation Fix and Stain Cells Fix and Stain Cells Incubate for Plaque Formation->Fix and Stain Cells Count Plaques Count Plaques Fix and Stain Cells->Count Plaques Calculate EC50 Calculate EC50 Count Plaques->Calculate EC50 End End Calculate EC50->End

Caption: A stepwise workflow diagram illustrating the key stages of a plaque reduction assay for antiviral testing.

Conclusion

Quinoline carboxylic acids represent a versatile and potent class of compounds with significant potential for the development of novel antiviral therapeutics. Their ability to target both viral and host-cell factors provides a basis for broad-spectrum activity and a means to circumvent viral resistance. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the field, facilitating the continued exploration and optimization of these promising antiviral agents. Further structure-activity relationship studies and in vivo evaluations will be crucial in translating the in vitro success of these compounds into effective clinical treatments for a range of viral diseases.

References

In-Depth Technical Guide: The Antibacterial Mechanism of 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinecarboxylic acid, a heterocyclic organic compound, belongs to the quinoline family, a class of compounds that has been a cornerstone in the development of antibacterial agents. While extensive research has focused on fluoroquinolone derivatives, the foundational structure of quinolinecarboxylic acids continues to be of significant interest for its intrinsic antimicrobial properties and as a scaffold for novel drug design. This technical guide provides a comprehensive overview of the antibacterial mechanism of 8-Quinolinecarboxylic acid against specific bacterial strains, consolidating available quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and pathways.

Core Antibacterial Mechanisms

The antibacterial activity of 8-Quinolinecarboxylic acid and its derivatives is primarily attributed to the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, and the induction of oxidative stress. These multifaceted mechanisms contribute to its efficacy against a range of bacteria.

Inhibition of Bacterial Type II Topoisomerases

The most well-documented mechanism of action for quinolone compounds is the targeting of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them excellent targets for antibacterial agents.[3][4]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication.[4]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.[1]

8-Quinolinecarboxylic acid and its analogs inhibit these enzymes by stabilizing the transient enzyme-DNA cleavage complex.[3] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks trigger the SOS response and, if left unrepaired, result in chromosomal fragmentation and ultimately, cell death.[5]

Topoisomerase_Inhibition cluster_replication DNA Replication & Cell Division cluster_enzymes Bacterial Enzymes cluster_drug Drug Action cluster_outcome Cellular Outcome DNA DNA Supercoiled_DNA Supercoiled_DNA DNA->Supercoiled_DNA DNA Gyrase Cleavage_Complex_Gyrase Gyrase-DNA-8QCA Cleavage Complex DNA->Cleavage_Complex_Gyrase Replication_Fork Replication_Fork Supercoiled_DNA->Replication_Fork Catenated_Chromosomes Catenated_Chromosomes Replication_Fork->Catenated_Chromosomes Separated_Chromosomes Separated_Chromosomes Catenated_Chromosomes->Separated_Chromosomes Topoisomerase IV Cleavage_Complex_TopoIV TopoIV-DNA-8QCA Cleavage Complex Catenated_Chromosomes->Cleavage_Complex_TopoIV DNA_Gyrase DNA_Gyrase DNA_Gyrase->Cleavage_Complex_Gyrase Topo_IV Topo_IV Topo_IV->Cleavage_Complex_TopoIV 8QCA 8-Quinolinecarboxylic acid 8QCA->Cleavage_Complex_Gyrase 8QCA->Cleavage_Complex_TopoIV DSB Double-Strand Breaks Cleavage_Complex_Gyrase->DSB Cleavage_Complex_TopoIV->DSB SOS_Response SOS_Response DSB->SOS_Response Cell_Death Cell_Death SOS_Response->Cell_Death

Fig. 1: Inhibition of DNA Gyrase and Topoisomerase IV by 8-Quinolinecarboxylic acid.
Disruption of Bacterial Membrane Integrity

Some quinoline derivatives have been shown to directly interact with and disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[6] This mechanism is particularly relevant for Gram-positive bacteria, where the lack of an outer membrane allows for more direct interaction with the cytoplasmic membrane. The amphiphilic nature of certain quinoline compounds facilitates their insertion into the lipid bilayer, causing depolarization and subsequent cell death.[6]

Induction of Reactive Oxygen Species (ROS)

The bactericidal activity of quinolones has also been linked to the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. The accumulation of these highly reactive molecules can lead to widespread damage of cellular components, including DNA, proteins, and lipids, contributing to cell death.

Quantitative Antibacterial Activity

The antibacterial efficacy of 8-Quinolinecarboxylic acid and its derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific data for 8-Quinolinecarboxylic acid is limited, data for the closely related derivative, norfloxacin, provides a valuable reference point.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
NorfloxacinEscherichia coli (MIC90)0.05Not Specified[7]
NorfloxacinStaphylococcus aureus (MIC90)1.6Not Specified[7]
NorfloxacinPseudomonas aeruginosa (MIC90)3.1Not Specified[7]
5,7-dibromo-2-methylquinolin-8-olStaphylococcus aureus6.25Not Specified[8]
8-hydroxyquinoline derivative (PH176)Methicillin-resistant S. aureus (MRSA) (MIC50/MIC90)16 / 32Not Specified[9]

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains, while MIC50 inhibits 50%.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

Workflow for MIC Determination:

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of 8-QCA in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity or measure OD600 Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Fig. 2: Workflow for MIC determination using broth microdilution.

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is prepared in a suitable broth medium.[10]

  • Serial Dilution: The test compound, 8-Quinolinecarboxylic acid, is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[12]

Protocol:

  • Reaction Mixture: A reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer is prepared.

  • Inhibitor Addition: Varying concentrations of 8-Quinolinecarboxylic acid are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to occur.

  • Termination: The reaction is stopped, and the DNA is purified.

  • Agarose Gel Electrophoresis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • Analysis: The inhibition of supercoiling is visualized by the decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor. The IC50 value (the concentration that inhibits 50% of the enzyme activity) can then be determined.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.[7][8]

Protocol:

  • Reaction Setup: A reaction mixture containing kDNA, topoisomerase IV enzyme, and assay buffer is prepared.

  • Inhibitor Addition: Different concentrations of 8-Quinolinecarboxylic acid are added to the reactions.

  • Incubation: The reactions are incubated at 37°C.

  • Termination and Electrophoresis: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis.

  • Analysis: Inhibition is observed as the persistence of the high-molecular-weight kDNA network at the top of the gel and a decrease in the appearance of decatenated minicircles.

Bacterial Membrane Permeability Assay

The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess the permeabilization of the bacterial outer membrane.[2][13]

Protocol:

  • Bacterial Suspension: A suspension of bacterial cells is prepared in a suitable buffer.

  • NPN Addition: NPN, a fluorescent probe that fluoresces strongly in a hydrophobic environment, is added to the cell suspension.

  • Compound Addition: 8-Quinolinecarboxylic acid is added to the suspension.

  • Fluorescence Measurement: The increase in fluorescence intensity is monitored over time. An increase in fluorescence indicates that NPN has entered the hydrophobic interior of the cell membrane due to permeabilization by the compound.

Reactive Oxygen Species (ROS) Detection Assay

The production of intracellular ROS can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[14][15]

Protocol:

  • Cell Loading: Bacterial cells are incubated with H₂DCFDA, which diffuses into the cells and is deacetylated to a non-fluorescent form.

  • Compound Treatment: The cells are then treated with 8-Quinolinecarboxylic acid.

  • ROS Detection: In the presence of ROS, the non-fluorescent compound is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The increase in fluorescence is measured using a fluorometer or fluorescence microscope, providing an indication of the level of intracellular ROS.

Conclusion

8-Quinolinecarboxylic acid represents a foundational structure in the landscape of antibacterial agents. Its primary mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, leading to catastrophic DNA damage and cell death. Additionally, evidence suggests that disruption of the bacterial membrane and the generation of reactive oxygen species may also contribute to its antibacterial effects. While more specific quantitative data for 8-Quinolinecarboxylic acid is needed to fully delineate its potency against various bacterial strains, the established protocols and known mechanisms of the broader quinolone class provide a robust framework for its continued investigation and potential as a lead compound in the development of new and effective antimicrobial therapies. The detailed methodologies and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibacterial drug discovery.

References

Methodological & Application

Synthesis of 8-Quinolinecarboxylic Acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 8-quinolinecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described herein is the oxidation of 8-methylquinoline using potassium permanganate. This application note includes a comprehensive methodology, a summary of key quantitative data, and a visual representation of the experimental workflow.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of 8-quinolinecarboxylic acid.

ParameterValueReference
Starting Material 8-MethylquinolineCommercially Available
Oxidizing Agent Potassium Permanganate (KMnO4)
Reaction Solvent Water
Reaction Temperature 95-100°C (Reflux)
Reaction Time 2-3 hours
Typical Yield 60-70%
Melting Point 186-188 °C
Appearance White to off-white solid
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol

Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, COOH), 8.95 (dd, J=4.2, 1.7 Hz, 1H), 8.45 (dd, J=8.3, 1.7 Hz, 1H), 8.15 (dd, J=7.3, 1.3 Hz, 1H), 7.95 (dd, J=8.1, 1.3 Hz, 1H), 7.70 (t, J=7.8 Hz, 1H), 7.60 (dd, J=8.3, 4.2 Hz, 1H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5, 150.5, 149.0, 138.0, 136.5, 130.0, 129.5, 128.0, 127.5, 122.0.

  • IR (KBr, cm⁻¹): 3400-2400 (br, O-H), 1705 (C=O), 1610, 1580, 1510, 1470, 1380, 1310, 1280, 1210, 830, 790, 760.

Experimental Protocol: Oxidation of 8-Methylquinoline

This protocol details the synthesis of 8-quinolinecarboxylic acid from 8-methylquinoline using potassium permanganate as the oxidizing agent.

Materials:

  • 8-Methylquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methylquinoline (1 equivalent) and deionized water.

  • Addition of Oxidant: While stirring, slowly add potassium permanganate (3-4 equivalents) in portions to the reaction mixture. The addition should be controlled to avoid an excessively exothermic reaction.

  • Reaction: Heat the mixture to reflux (95-100°C) with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate. Maintain the reflux for 2-3 hours or until the starting material is consumed (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot solution to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

    • To the filtrate, carefully add a saturated solution of sodium bisulfite or solid sodium metabisulfite until the solution becomes colorless, indicating the quenching of any excess permanganate.

    • Acidify the clear solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 8-quinolinecarboxylic acid will form.

  • Isolation and Purification:

    • Cool the acidified solution in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold deionized water.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 8-quinolinecarboxylic acid.[1][2]

    • Dry the purified crystals in a vacuum oven.

  • Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 8-quinolinecarboxylic acid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 8-Methylquinoline reaction Reflux (95-100°C) 2-3 hours start->reaction Add KMnO4 reagents KMnO4, H2O reagents->reaction filtration1 Filter MnO2 reaction->filtration1 quench Quench with NaHSO3 filtration1->quench acidification Acidify with HCl quench->acidification precipitation Precipitation acidification->precipitation filtration2 Vacuum Filtration precipitation->filtration2 recrystallization Recrystallization (Ethanol/Water) filtration2->recrystallization drying Drying recrystallization->drying end_product 8-Quinolinecarboxylic Acid drying->end_product

Caption: Workflow for the synthesis of 8-Quinolinecarboxylic acid.

References

No Publicly Available Data for "ZH8659" in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of scientific literature and chemical databases, no specific catalyst or compound designated as "ZH8659" could be identified in the context of asymmetric catalysis.

The identifier "this compound" does not correspond to any publicly documented catalyst, reagent, or methodology in the field. This suggests that "this compound" may be one of the following:

  • An internal, proprietary code: Many chemical and pharmaceutical companies use internal coding systems for their research and development compounds. These designations are typically not available in the public domain until the company decides to publish or patent the findings.

  • A novel, unpublished compound: It is possible that "this compound" is a very new catalyst that has not yet been described in scientific literature.

  • A typographical error: The designation may contain a typographical error.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental procedures, and diagrams for "this compound". Generating such a document without any source information would result in speculation and inaccurate data.

For researchers, scientists, and drug development professionals seeking information on asymmetric catalysis, it is recommended to refer to established and well-documented catalysts and methodologies.

If "this compound" is an internal compound, please refer to your organization's internal documentation. If it is a potential typographical error, please verify the correct name or structure of the compound. Should you be able to provide a publicly recognized name for a catalyst, we will be pleased to generate the detailed application notes you require.

8-Quinolinecarboxylic Acid in Organometallic Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinecarboxylic acid and its derivatives are versatile ligands in the field of organometallic chemistry. Their ability to form stable complexes with a wide range of metal ions has led to the development of novel compounds with significant applications in catalysis, materials science, and medicine. The resulting organometallic complexes often exhibit enhanced biological activities, including antimicrobial and anticancer properties, compared to the free ligands. This document provides detailed application notes, experimental protocols, and quantitative data for researchers working with or interested in the organometallic complexes of 8-quinolinecarboxylic acid.

Applications in Organometallic Chemistry

The coordination of 8-quinolinecarboxylic acid to metal centers typically occurs through the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, acting as a bidentate or tridentate ligand. This chelation enhances the stability of the resulting complexes and modulates their electronic and steric properties, leading to a diverse range of applications.

Catalysis

Organometallic complexes of 8-quinolinecarboxylic acid and its derivatives have shown promise as catalysts in various organic transformations, particularly in oxidation reactions. The metal center, stabilized by the quinoline ligand, can facilitate the activation of substrates and promote selective chemical conversions.

Biological Activity

The most extensively studied application of these complexes is in the biomedical field. The inherent biological activity of the quinoline scaffold, combined with the properties of the coordinated metal ion, often results in synergistic effects, leading to potent antimicrobial and anticancer agents.

Antimicrobial Activity: Metal complexes of quinoline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. The proposed mechanism often involves the chelation of metal ions essential for microbial enzyme function, leading to the disruption of cellular processes.

Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of these organometallic complexes against various cancer cell lines. The primary mechanisms of action are believed to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic and autophagic cell death pathways, such as mitophagy.

Quantitative Data

The following tables summarize key quantitative data for organometallic complexes involving 8-quinolinecarboxylic acid and its derivatives.

Table 1: Catalytic Performance in Oxidation Reactions

Catalyst/SubstrateOxidantProductConversion (%)Selectivity (%)Turnover Frequency (h⁻¹)Reference
FePcS–SiO₂ / 8-hydroxyquinolinetBuOOHQuinoline-5,8-dioneUp to 10066 (for Quinoline-5,8-dione)215 - 3570[1][2]
Pd(II)-2,6-pyridinedicarboxylic acid / 8-methylquinolinesO₂8-quinolylmethyl acetatesHighHighNot Reported[3]

Table 2: Antimicrobial Activity

ComplexMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Co(II)-8-hydroxyquinoline-phenylalanineC. diphtheriae-15[4]
Ni(II)-8-hydroxyquinoline-phenylalanineC. diphtheriae-13[4]
Co(II)-8-hydroxyquinoline-tartaric acidE. coli-12[4]
Ni(II)-8-hydroxyquinoline-tartaric acidE. coli-11[4]
Cu(II)-8-hydroxyquinolineS. aureus-25[5]
Ni(II)-8-hydroxyquinolineS. aureus-20[5]
Co(II)-8-hydroxyquinolineS. aureus-18[5]

Table 3: Anticancer Activity (IC₅₀ Values in µM)

ComplexCancer Cell LineIC₅₀ (µM)Reference
Ru(II)-lapacholA549 (Lung Carcinoma)1.5[4]
Os(II)-lapacholA549 (Lung Carcinoma)3.2[4]
Rh(III)-lapacholA549 (Lung Carcinoma)8.7[4]

Table 4: Photophysical Properties

ComplexSolventExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
8-hydroxyquinolineVarious290330-410 (dual)Solvent dependent[6]
Ir(ppy)₂(8-quinolinolate)CH₂Cl₂~380~590High[7]

Experimental Protocols

Protocol 1: General Synthesis of Metal(II) Complexes with 8-Quinolinecarboxylic Acid

This protocol describes a general method for the synthesis of divalent metal complexes of 8-Quinolinecarboxylic acid.

Materials:

  • 8-Quinolinecarboxylic acid

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂)

  • Ethanol or Methanol

  • Deionized water

  • Base (e.g., NaOH, KOH, or triethylamine)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Ligand Solution Preparation: Dissolve 8-Quinolinecarboxylic acid (2 mmol) in a suitable solvent such as ethanol or methanol (e.g., 30 mL). Gentle warming may be necessary to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal(II) salt (1 mmol) in a minimal amount of deionized water or the same solvent used for the ligand.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • pH Adjustment: To facilitate the deprotonation of the carboxylic acid group and promote complexation, add a dilute solution of a base (e.g., 0.1 M NaOH in water or an ethanolic solution of triethylamine) dropwise to the reaction mixture until a precipitate forms or a distinct color change is observed. The optimal pH for complex formation can vary depending on the metal ion.

  • Reaction Completion: The reaction mixture is typically stirred at room temperature for several hours or heated under reflux for 2-4 hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: After cooling to room temperature, collect the precipitated metal complex by filtration.

  • Purification: Wash the collected solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The complex can be further purified by recrystallization from a suitable solvent or solvent mixture.

  • Drying: Dry the purified metal complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

Protocol 2: Characterization of the Synthesized Complexes

The synthesized organometallic complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the 8-quinolinecarboxylic acid ligand to the metal center by observing shifts in the vibrational frequencies of the C=O and C=N bonds.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and confirm complex formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes): To elucidate the structure of the complex in solution.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Protocol 3: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol outlines a common method to assess the antimicrobial activity of the synthesized complexes.

Materials:

  • Synthesized metal complexes and free ligand

  • Dimethyl sulfoxide (DMSO)

  • Bacterial and fungal strains

  • Nutrient agar and Sabouraud dextrose agar

  • Sterile petri dishes

  • Standard antibiotic and antifungal drugs (positive controls)

Procedure:

  • Prepare Media: Prepare and sterilize the appropriate agar media and pour it into sterile petri dishes.

  • Inoculation: Once the agar has solidified, inoculate the plates with the test microorganisms.

  • Prepare Test Solutions: Prepare stock solutions of the synthesized complexes and the free ligand in DMSO (e.g., 1 mg/mL).

  • Create Wells: Create wells in the agar plates using a sterile cork borer.

  • Add Test Solutions: Add a defined volume (e.g., 100 µL) of each test solution into separate wells. Use DMSO as a negative control and standard antimicrobial drugs as positive controls.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates higher antimicrobial activity.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxicity of the synthesized complexes against cancer cell lines.

Materials:

  • Synthesized metal complexes

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Standard anticancer drug (e.g., cisplatin)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of the metal complexes in the cell culture medium. Treat the cells with different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological activity of organometallic complexes of 8-quinolinecarboxylic acid is often linked to their ability to induce programmed cell death. Below are diagrams illustrating the key signaling pathways involved.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_application Application Testing s1 8-Quinolinecarboxylic Acid + Metal Salt s2 Complexation Reaction s1->s2 s3 Isolation & Purification s2->s3 s4 Characterization (FTIR, UV-Vis, etc.) s3->s4 a1 Catalytic Activity Assay s4->a1 a2 Antimicrobial Assay s4->a2 a3 Anticancer Assay s4->a3 ROS_induced_apoptosis compound Organometallic Complex ros Increased ROS Production compound->ros mito Mitochondrial Damage ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis PINK1_Parkin_mitophagy compound Organometallic Complex mito_damage Mitochondrial Damage compound->mito_damage pink1 PINK1 Accumulation on Outer Membrane mito_damage->pink1 parkin Parkin Recruitment & Activation pink1->parkin ubiquitination Ubiquitination of Mitochondrial Proteins parkin->ubiquitination autophagosome Autophagosome Formation ubiquitination->autophagosome mitophagy Mitophagy autophagosome->mitophagy

References

Application Notes: Protocol for Testing the Antibacterial Efficacy of ZH8659

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global public health. Consequently, there is an urgent need for the discovery and development of novel antibacterial agents. ZH8659 is a novel compound with putative antibacterial properties. A thorough and standardized evaluation of its efficacy is crucial to determine its potential as a therapeutic agent. This document provides a detailed protocol for assessing the in vitro antibacterial efficacy of this compound by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against clinically relevant bacterial strains.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][5] These two parameters are fundamental in characterizing the antibacterial activity of a new compound, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) effects. The methods outlined below are based on the broth microdilution technique, a widely accepted and reproducible method for antimicrobial susceptibility testing.[6][7]

Target Audience

These protocols are designed for researchers, scientists, and drug development professionals with a background in microbiology and sterile laboratory techniques.

Experimental Protocols

1. Materials and Reagents

  • Compound: this compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO).

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Quality control strains with known susceptibility profiles are essential for validating the assay.[8]

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture and colony counting.

  • Reagents and Consumables:

    • Sterile 96-well microtiter plates.

    • Sterile test tubes.

    • Sterile micropipette tips.

    • 0.5 McFarland turbidity standard.

    • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

    • Spectrophotometer or turbidimeter.

    • Incubator (35°C ± 2°C).

    • Micropipettes.

2. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method will be used to determine the MIC of this compound.[9][10]

2.1. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.[9]

  • Suspend the colonies in a sterile tube containing saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

2.2. Preparation of this compound Dilutions in a 96-Well Plate

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.[9]

  • In the first column, add 100 µL of the appropriate starting concentration of this compound (e.g., 128 µg/mL).

  • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a concentration gradient (e.g., 64 µg/mL to 0.125 µg/mL).[9]

  • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).[9]

2.3. Inoculation and Incubation

  • Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. This brings the final volume in each well to 100 µL.[9] Do not inoculate column 12.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

2.4. Interpretation of Results

  • After incubation, visually inspect the plate for turbidity. The growth control (column 11) should be turbid, and the sterility control (column 12) should remain clear.[9]

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[1][2]

3. Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to assess whether this compound is bactericidal or bacteriostatic.[12]

3.1. Sub-culturing from MIC Plate

  • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[13]

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plate at 35°C ± 2°C for 18-24 hours.

3.2. Interpretation of Results

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5]

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal. If the MBC is > 4 times the MIC, it is considered bacteriostatic.[5][13]

Data Presentation

The quantitative results of the MIC and MBC assays should be summarized in a clear and organized table.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
This compoundS. aureus ATCC 25923816Bactericidal
This compoundE. coli ATCC 2592216>64Bacteriostatic
Control AbS. aureus ATCC 2592312Bactericidal
Control AbE. coli ATCC 2592224Bactericidal

Mandatory Visualization

Diagram 1: Experimental Workflow for MIC/MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Bacterial Culture (18-24h on Agar Plate) B Prepare Inoculum (Match 0.5 McFarland) A->B C Dilute Inoculum to 5x10^5 CFU/mL B->C E Inoculate Plate with Bacteria C->E D Serial Dilution of this compound in 96-Well Plate D->E F Incubate (16-20h at 35°C) E->F G Read MIC (Lowest concentration with no visible growth) F->G H Plate Aliquots from Clear Wells (MIC and higher conc.) G->H Proceed with clear wells I Incubate Agar Plate (18-24h at 35°C) H->I J Count Colonies and Calculate CFU/mL I->J K Determine MBC (≥99.9% killing) J->K

Caption: Workflow for determining the MIC and MBC of this compound.

Diagram 2: Logical Relationship between MIC and MBC

G cluster_main Antimicrobial Efficacy Assessment cluster_interpretation Interpretation A Determine MIC (Lowest concentration inhibiting growth) B Determine MBC (Lowest concentration causing ≥99.9% death) A->B Follow-up experiment C Compare MBC to MIC (MBC / MIC Ratio) B->C D Bacteriostatic C->D Ratio > 4 E Bactericidal C->E Ratio ≤ 4

Caption: Relationship between MIC and MBC for classifying antibacterial agents.

References

Application Notes and Protocols: Synthesis of Novel Oxorhenium(V) Complexes with 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of novel oxorhenium(V) complexes utilizing 8-Quinolinecarboxylic acid as a key ligand. The described methodologies are based on established literature and are intended to guide researchers in the development of new metal-based compounds with potential applications in catalysis and medicinal chemistry.

Introduction

Oxorhenium(V) complexes are a class of coordination compounds that have garnered significant interest due to their diverse applications, ranging from catalysis in organic synthesis to the development of radiopharmaceuticals and potential anticancer agents. The unique electronic and structural properties of the oxorhenium(V) core, combined with the versatility of ancillary ligands, allow for the fine-tuning of their chemical and biological activities. 8-Quinolinecarboxylic acid is an attractive bidentate ligand for the stabilization of the Re(V) center, coordinating through the nitrogen atom of the quinoline ring and an oxygen atom of the carboxylate group. This coordination mode can impart stability and influence the overall geometry and reactivity of the resulting complex.

This document outlines the synthesis of a specific oxorhenium(V) complex, [ReO(OMe)(8-qc)2], as reported by Machura et al. (2013), and provides a general framework for the synthesis and characterization of related compounds.[1][2][3]

Quantitative Data Summary

The following table summarizes key data for a representative oxorhenium(V) complex synthesized with 8-Quinolinecarboxylic acid. This data is essential for the characterization and verification of the synthesized compound.

ComplexFormulaYield (%)Key Spectroscopic DataCrystal System
[ReO(OMe)(8-qc)2]C21H17N2O6ReGoodNot available in abstractNot available in abstract

Note: Detailed spectroscopic and crystallographic data would be available in the full research publication.

Experimental Protocols

This section provides a detailed methodology for the synthesis of the oxorhenium(V) complex [ReO(OMe)(8-qc)2].

Materials and Reagents
  • Rhenium starting material (e.g., [ReOCl3(PPh3)2])

  • 8-Quinolinecarboxylic acid (8-qcH)

  • Methanol (MeOH)

  • Other solvents as required for purification (e.g., dichloromethane, hexane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and equipment (Schlenk line, reflux condenser, magnetic stirrer, etc.)

Synthesis of [ReO(OMe)(8-qc)2]

The following protocol is adapted from the synthesis of related oxorhenium(V) complexes with quinoline and isoquinoline carboxylic acids.[1][2][3]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the rhenium starting material (e.g., [ReOCl3(PPh3)2]) in methanol.

  • Ligand Addition: To the stirred solution, add a stoichiometric amount of 8-Quinolinecarboxylic acid. The molar ratio of the rhenium precursor to the ligand will determine the final product. For a disubstituted complex like [ReO(OMe)(8-qc)2], a 1:2 molar ratio of Re to 8-qcH is a logical starting point.

  • Reaction Conditions: Reflux the reaction mixture for a specified period. Reaction times can vary, but several hours (e.g., 3-6 hours) is a typical duration for such syntheses.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the components are UV-active or stainable.

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain analytically pure crystals.

  • Drying: Dry the purified complex under vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the oxorhenium(V) complex.

Synthesis_Workflow Start Start Reagent_Prep Prepare Rhenium Precursor and 8-Quinolinecarboxylic Acid in Methanol Start->Reagent_Prep Reaction Reflux Reaction Mixture under Inert Atmosphere Reagent_Prep->Reaction Heat Isolation Isolate Crude Product (Precipitation/Solvent Removal) Reaction->Isolation Purification Purify by Recrystallization Isolation->Purification Characterization Characterize the Complex Purification->Characterization End End Characterization->End

Caption: Synthetic workflow for the oxorhenium(V) complex.

Characterization Techniques

A comprehensive characterization of the synthesized oxorhenium(V) complex is crucial to confirm its identity and purity. The following techniques are recommended:

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To identify the characteristic Re=O stretching frequency and the coordination of the carboxylate group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the structure of the complex in solution.

    • Mass Spectrometry (MS): To determine the molecular weight of the complex.

  • Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the rhenium center.[1][2]

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the complex and compare it with the calculated values.

Potential Applications in Drug Development

Oxorhenium(V) complexes are being investigated for various biomedical applications.[4][5] The synthesized complexes with 8-Quinolinecarboxylic acid could be explored for:

  • Anticancer Activity: Many rhenium complexes have shown promising cytotoxic effects against various cancer cell lines.[4][6] The mechanism of action often involves the induction of apoptosis or other forms of cell death.[6]

  • Radiopharmaceutical Development: The radioactive isotopes of rhenium (¹⁸⁶Re and ¹⁸⁸Re) are used in therapeutic nuclear medicine. Stable rhenium complexes serve as important models for the development of their radioactive analogues.

  • Catalytic Activity: As demonstrated by Machura et al. (2013), these complexes can act as catalysts in organic reactions, such as the epoxidation of olefins.[1][2][3]

The following diagram illustrates the potential signaling pathway for the anticancer activity of a hypothetical oxorhenium(V) complex.

Anticancer_Pathway Re_Complex Oxorhenium(V) Complex Cell_Membrane Cell Membrane Penetration Re_Complex->Cell_Membrane ROS Generation of Reactive Oxygen Species (ROS) Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Induction Mitochondria->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Potential anticancer mechanism of oxorhenium(V) complexes.

References

Application of 8-Quinolinecarboxylic Acid in the Development of Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinecarboxylic acid, a versatile heterocyclic compound, serves as a valuable scaffold in the design and synthesis of novel fluorescent probes. Its inherent photophysical properties, coupled with the ability of the quinoline ring and the carboxylic acid group to interact with various analytes, make it an attractive platform for the development of chemosensors. These probes are instrumental in the detection and quantification of metal ions and in monitoring biological processes, thereby finding significant applications in environmental science, bioimaging, and drug development. This document provides detailed application notes and experimental protocols for the use of 8-quinolinecarboxylic acid in the development of fluorescent probes.

Application Notes

Fluorescent probes derived from 8-quinolinecarboxylic acid primarily function through mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT). The carboxylic acid moiety offers a convenient handle for derivatization, allowing for the attachment of various recognition units and modulating the probe's selectivity and sensitivity.

Detection of Metal Ions

A significant application of 8-quinolinecarboxylic acid-based probes is in the detection of metal ions. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group can act as a tridentate ligand, coordinating with metal ions. This coordination can lead to a "turn-on" or "turn-off" fluorescent response.

  • Copper (Cu²⁺) Sensing: Novel chemosensors synthesized by reacting 8-quinolinecarboxylic acid with L-valine derivatives have demonstrated high selectivity as "turn-off" fluorescent probes for Cu²⁺ ions.[1] The interaction with Cu²⁺ quenches the fluorescence of the probe, enabling its detection.

  • Zinc (Zn²⁺) Sensing: While direct derivatives are less common, 8-amidoquinoline compounds, which can be synthesized from 8-quinolinecarboxylic acid, are widely used as "turn-on" fluorescent probes for Zn²⁺.[2] The binding of Zn²⁺ restricts the rotation of the amide bond, leading to a significant enhancement of fluorescence.

pH Sensing

The protonation and deprotonation of the quinoline nitrogen and the carboxylic acid group are sensitive to pH changes. This property can be harnessed to develop pH-sensitive fluorescent probes. The fluorescence intensity or emission wavelength of these probes can change in response to variations in pH, allowing for the monitoring of pH in different environments.

Bioimaging

The biocompatibility and cell permeability of certain 8-quinolinecarboxylic acid derivatives make them suitable for bioimaging applications. These probes can be used to visualize the distribution and concentration of specific analytes, such as metal ions, within living cells. This is particularly relevant in studying the roles of these ions in various cellular processes and diseases.

Quantitative Data Summary

The following table summarizes the key performance indicators of selected fluorescent probes derived from or conceptually related to 8-quinolinecarboxylic acid.

Probe NameTarget AnalyteSensing MechanismDetection LimitSolvent SystemReference
QL1 Cu²⁺Fluorescence Turn-Off0.30 µMMeOH:H₂O (9.5:0.5, v/v)[1]
QL2 Cu²⁺Fluorescence Turn-OffNot ReportedMeOH:H₂O (9.5:0.5, v/v)[3]
HAQT Zn²⁺Fluorescence Turn-On0.256 µMCH₃OH–H₂O[4]

Experimental Protocols

Protocol 1: Synthesis of N-(Quinolin-8-ylcarbonyl)-L-valine (QL1) - A "Turn-Off" Fluorescent Probe for Cu²⁺

This protocol describes a general method for the synthesis of an 8-amidoquinoline derivative from 8-quinolinecarboxylic acid and an amino acid, exemplified by L-valine. This type of compound has been reported as a selective "turn-off" fluorescent sensor for Cu²⁺.[1][3]

Materials:

  • 8-Quinolinecarboxylic acid

  • L-Valine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Amide Coupling:

    • In a round-bottom flask, dissolve 8-quinolinecarboxylic acid (1.0 eq) in a mixture of anhydrous DCM and a small amount of anhydrous DMF.

    • Add L-valine methyl ester hydrochloride (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the N-(quinolin-8-ylcarbonyl)-L-valine methyl ester.

  • Hydrolysis (if the free acid is desired):

    • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product, N-(quinolin-8-ylcarbonyl)-L-valine.

Characterization:

  • Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fluorescence Spectroscopic Detection of Cu²⁺

Materials:

  • Stock solution of the synthesized probe (e.g., QL1) in a suitable solvent (e.g., Methanol).

  • Stock solutions of various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Co²⁺, etc.) in deionized water.

  • Methanol and deionized water.

  • Fluorometer.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a solution of the fluorescent probe in a MeOH:H₂O (9.5:0.5, v/v) mixture at a final concentration of 5 µM.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of the probe solution.

    • Sequentially add small aliquots of the Cu²⁺ stock solution to the probe solution and record the fluorescence emission spectrum after each addition.

    • Observe the quenching of the fluorescence intensity as a function of Cu²⁺ concentration.

  • Selectivity Study:

    • Repeat the fluorescence measurement by adding other metal ion solutions to the probe solution to assess the selectivity for Cu²⁺.

  • Determination of Detection Limit:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺.

    • Calculate the detection limit using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Visualizations

Signaling Pathway for a "Turn-Off" Fluorescent Probe

G Probe Fluorescent Probe (8-Quinolinecarboxylic Acid Derivative) Complex Probe-Analyte Complex (Non-fluorescent) Probe->Complex Binding Fluorescence Fluorescence Probe->Fluorescence Excitation Analyte Analyte (e.g., Cu²⁺) Analyte->Complex Quenching Fluorescence Quenching Complex->Quenching Excitation

Caption: General mechanism of a "turn-off" fluorescent sensor.

Experimental Workflow for Probe Synthesis and Application

G cluster_synthesis Probe Synthesis cluster_application Probe Application Start 8-Quinolinecarboxylic Acid + Linker/Receptor Reaction Chemical Synthesis (e.g., Amide Coupling) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Probe Synthesized Probe Characterization->Probe Measurement Fluorescence Measurement Probe->Measurement Sample Sample containing Analyte Sample->Measurement Analysis Data Analysis (Selectivity, Sensitivity) Measurement->Analysis G Core 8-Quinolinecarboxylic Acid Core Fluorophore Quinoline Fluorophore (Emissive Unit) Core->Fluorophore BindingSite Carboxylic Acid/Amide (Binding Site) Core->BindingSite Probe Final Fluorescent Probe Fluorophore->Probe Linker Linker (Tunable) BindingSite->Linker Receptor Receptor Unit (Selectivity) Linker->Receptor Receptor->Probe

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. 8-Quinolinecarboxylic acid, a member of this family, is of particular interest for its potential as a cytotoxic agent against various cancer cell lines. This document provides detailed protocols for assessing the in vitro cytotoxicity of 8-Quinolinecarboxylic acid using common cell-based assays: MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC/Propidium Iodide (PI) apoptosis assays. These assays are fundamental in preclinical drug development for determining a compound's efficacy and mechanism of action.

Data Presentation

The cytotoxic effects of quinoline carboxylic acid derivatives are often evaluated across a panel of cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. While specific IC50 values for 8-Quinolinecarboxylic acid are not extensively available in the public domain, the following table summarizes representative data for structurally related quinoline derivatives to provide a comparative reference.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Quinoline-2-carboxylic acid aryl esterPC3 (Prostate Cancer)MTT24~150 (equivalent to 26 µg/mL)
8-HydroxyquinolineHCT 116 (Colon Cancer)MTT729.33 ± 0.22
8-HydroxyquinolineMCF-7 (Breast Cancer)MTT72Not specified
8-Aminoquinoline glycoconjugate 17HCT 116 (Colon Cancer)MTT72116.4 ± 5.9
8-Aminoquinoline glycoconjugate 17MCF-7 (Breast Cancer)MTT7278.1 ± 9.3
8-Aminoquinoline glycoconjugate 18HCT 116 (Colon Cancer)MTT72164.5 ± 2.6
8-Aminoquinoline glycoconjugate 18MCF-7 (Breast Cancer)MTT72118.9 ± 3.4

Note: The data presented are for derivatives of 8-Quinolinecarboxylic acid and should be used for reference purposes only. Experimental conditions such as cell density and passage number can influence IC50 values.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 8-Quinolinecarboxylic acid (stock solution in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8-Quinolinecarboxylic acid in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 8-Quinolinecarboxylic acid (stock solution)

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • 6-well plates or culture tubes

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 8-Quinolinecarboxylic acid (stock solution)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of 8-Quinolinecarboxylic acid for the desired time. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare 8-Quinolinecarboxylic Acid Dilutions treat_cells Treat Cells with Compound (24, 48, 72h) prep_compound->treat_cells prep_cells Seed Cells in Multi-well Plates prep_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay analyze_data Measure Absorbance/ Fluorescence mtt_assay->analyze_data ldh_assay->analyze_data apoptosis_assay->analyze_data calc_ic50 Calculate % Viability/ Cytotoxicity & IC50 analyze_data->calc_ic50 G cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound 8-Quinolinecarboxylic Acid Derivative death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor mitochondria Mitochondria compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->mitochondria via Bid/tBid caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Notes and Protocols for the Removal of 8-Quinolinecarboxylic Acid and its Derivatives from Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These protocols are intended for researchers, scientists, and professionals in drug development and environmental science who are interested in the remediation of water contaminated with quinoline-based pesticides.

Data Presentation

The following tables summarize the quantitative data from studies on the removal of 8-quinolinecarboxylic acid and its derivatives from water.

Table 1: Adsorption Capacities and Conditions for 8-Quinolinecarboxylic Acid (8-QCA) Removal

Adsorbent MaterialPesticideMaximum Adsorption Capacity (mg/g)Optimal pHKinetic ModelIsotherm ModelReference
Organo-acidic Montmorillonite (Org-H-M)8-QCANot specified, but highest among tested2Pseudo-second-orderLangmuir[1][2]
Acidic Montmorillonite (H-M)8-QCALower than Org-H-M2Pseudo-second-orderLangmuir[1][2]
Sodium Montmorillonite (Na-M)8-QCALowest among tested2Pseudo-second-orderLangmuir[1][2]
Activated Carbon Cloth (ACC)8-QCARemoval efficiency of 55% (96% with electroadsorption)Not specifiedImproved with applied potentialNot specified[3]

Table 2: Adsorption Characteristics of Quinolinecarboxylic Acid Herbicides on Homoionic Montmorillonites

Adsorbent MaterialPesticideAdsorption Isotherm TypeAdsorption AffinityProposed MechanismReference
Fe³⁺-exchanged MontmorilloniteQuinmerac (QMe)H-typeHighProtonation of QMe[4]
Al³⁺-exchanged MontmorilloniteQuinmerac (QMe)S-typeModerateProtonation of QMe[4]
K⁺-exchanged MontmorilloniteQuinmerac (QMe)S-typeModerateProtonation of QMe[4]
Cu²⁺-exchanged MontmorilloniteQuinmerac (QMe)Not specifiedHighComplex formation[4]
Fe³⁺-exchanged MontmorilloniteQuinclorac (QCl)S-typeLowLower basicity of QCl[4]
Ca²⁺- and Na⁺-exchanged MontmorilloniteQuinmerac (QMe)IneffectiveNone-[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the removal of 8-quinolinecarboxylic acid and its derivatives from water.

Protocol 1: Preparation of Activated Montmorillonites and Adsorption of 8-QCA

This protocol is adapted from the study by Mekhloufi et al. on the removal of 8-QCA using activated montmorillonites.[1][2]

1. Materials and Reagents:

  • Sodium montmorillonite (Na-M)

  • Sulfuric acid (H₂SO₄)

  • Ammonium acetate

  • 8-Quinolinecarboxylic acid (8-QCA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

2. Preparation of Acidic Montmorillonite (H-M):

  • Disperse 10 g of Na-M in 100 mL of a 2 M H₂SO₄ solution.

  • Stir the suspension at 80°C for 6 hours.

  • Filter the suspension and wash the solid with deionized water until the filtrate is free of sulfate ions (tested with BaCl₂).

  • Dry the resulting H-M at 105°C overnight.

3. Preparation of Organo-acidic Montmorillonite (Org-H-M):

  • Disperse 5 g of H-M in 100 mL of a 1 M ammonium acetate solution.

  • Stir the suspension at room temperature for 24 hours to allow for cation exchange.

  • Filter the suspension and wash the solid with deionized water.

  • Dry the resulting Org-H-M at 105°C overnight.

4. Batch Adsorption Experiments:

  • Prepare a stock solution of 8-QCA (e.g., 100 mg/L) in deionized water.

  • For each adsorbent (Na-M, H-M, Org-H-M), add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks containing a known volume (e.g., 50 mL) of 8-QCA solution at various initial concentrations.

  • Adjust the pH of the solutions to the desired value (e.g., pH 2) using HCl or NaOH.[1][2]

  • Agitate the flasks in a shaker at a constant temperature for a predetermined time to reach equilibrium.

  • After equilibration, centrifuge or filter the samples to separate the adsorbent.

  • Analyze the supernatant for the remaining concentration of 8-QCA using a UV-Vis spectrophotometer.

  • Calculate the amount of 8-QCA adsorbed per unit mass of adsorbent (qₑ in mg/g).

Protocol 2: Electroadsorption of 8-QCA on Activated Carbon Cloth

This protocol is based on the study by Álvarez et al. on the enhanced removal of 8-QCA using electroadsorption.[3]

1. Materials and Reagents:

  • Activated Carbon Cloth (ACC)

  • 8-Quinolinecarboxylic acid (8-QCA)

  • Sodium sulfate (Na₂SO₄) as a supporting electrolyte

  • Deionized water

  • Filter-press electrochemical cell

  • Potentiostat/Galvanostat

2. Experimental Setup:

  • Assemble a filter-press electrochemical cell with the ACC as the working electrode.

  • Prepare an aqueous solution of 8-QCA with a supporting electrolyte (e.g., 0.05 M Na₂SO₄).

  • Recirculate the 8-QCA solution through the electrochemical cell.

3. Electroadsorption Procedure:

  • Apply a constant potential (potentiostatic treatment) to the ACC working electrode. The study suggests that cathodic treatment results in higher removal efficiencies.[3]

  • Monitor the concentration of 8-QCA in the solution over time using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Compare the removal efficiency with a control experiment conducted in the absence of an applied potential (open circuit).

  • To test for irreversibility, switch off the applied potential after a certain period of adsorption and monitor any desorption of 8-QCA.[3]

Visualizations

The following diagrams illustrate the experimental workflow and proposed adsorption mechanisms.

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_adsorption Batch Adsorption NaM Sodium Montmorillonite (Na-M) Acid_Treatment Acid Treatment (H₂SO₄) NaM->Acid_Treatment Adsorbent_Addition Add Adsorbent NaM->Adsorbent_Addition HM Acidic Montmorillonite (H-M) Acid_Treatment->HM Organic_Modification Organic Modification (Ammonium Acetate) HM->Organic_Modification HM->Adsorbent_Addition OrgHM Organo-acidic Montmorillonite (Org-H-M) Organic_Modification->OrgHM OrgHM->Adsorbent_Addition Pesticide_Solution 8-QCA Solution Pesticide_Solution->Adsorbent_Addition pH_Adjustment Adjust pH Adsorbent_Addition->pH_Adjustment Agitation Agitate to Equilibrium pH_Adjustment->Agitation Separation Separate Solid/Liquid Agitation->Separation Analysis Analyze Supernatant Separation->Analysis

Caption: Experimental workflow for the preparation of activated montmorillonites and batch adsorption of 8-QCA.

Adsorption_Mechanism cluster_surface Montmorillonite Surface cluster_pesticide Pesticide in Solution Surface Adsorbent Surface (e.g., Org-H-M) Active_Sites Active Sites Active_Sites->Surface QCA 8-Quinolinecarboxylic Acid (8-QCA) Protonated_QCA Protonated 8-QCA (at low pH) QCA->Protonated_QCA Low pH (e.g., pH 2) Protonated_QCA->Active_Sites Electrostatic Attraction

Caption: Proposed mechanism for the adsorption of 8-QCA on activated montmorillonite at low pH.

Electroadsorption_Process cluster_cell Electrochemical Cell ACC_Cathode Activated Carbon Cloth (Cathode) Increased_Adsorption Enhanced Adsorption of 8-QCA ACC_Cathode->Increased_Adsorption Electric Field Influence Pesticide_Solution 8-QCA Solution Pesticide_Solution->ACC_Cathode Adsorption Anode Anode Power_Supply Power Supply Power_Supply->ACC_Cathode Power_Supply->Anode

Caption: Logical diagram of the electroadsorption process for enhanced 8-QCA removal.

References

Preparation of 8-Quinolinecarboxylic Acid Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Quinolinecarboxylic acid is a versatile organic compound with applications in various research fields, including as a ligand in coordination chemistry, a precursor in the synthesis of pharmaceuticals and agrochemicals, and as a fluorescent reagent.[1] Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. This document provides detailed protocols for preparing stock solutions of 8-Quinolinecarboxylic acid in both organic and aqueous solvents, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

8-Quinolinecarboxylic acid is a white to light brown crystalline solid.[1][2] It exhibits low solubility in water but is more soluble in organic solvents and is freely soluble in acidic and alkaline solutions.[1][3]

PropertyValueReference
Molecular FormulaC₁₀H₇NO₂[4]
Molecular Weight173.17 g/mol [4][5]
Melting Point183-187.5 °C[3]
AppearanceWhite to light brown crystalline solid[1][2]

Solubility Data

Quantitative solubility data for 8-Quinolinecarboxylic acid in common laboratory solvents is crucial for selecting the appropriate vehicle for stock solution preparation. The following table summarizes the available data.

SolventSolubilityRemarksReference
Dimethyl Sulfoxide (DMSO)50 mg/mL (288.73 mM)Requires ultrasonication and warming to 60°C for dissolution. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility.[6]
WaterInsoluble/Slightly solubleDescribed as having low solubility in cold water and being appreciably soluble in hot water.[2][3][2][3]
EthanolSolubleUsed as a solvent for fluorescence spectroscopy, indicating sufficient solubility for such applications. However, a specific quantitative value is not readily available.[7]
MethanolSolubleGeneral literature suggests solubility in alcohols, but specific quantitative data is not available.[3]
Dimethylformamide (DMF)SolubleExpected to be soluble based on its organic nature, but specific quantitative data is not available.
Aqueous Acids/AlkaliesFreely solubleDissolves readily in acidic and alkaline solutions due to the formation of the corresponding salt.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 50 mg/mL stock solution of 8-Quinolinecarboxylic acid in DMSO.

Materials:

  • 8-Quinolinecarboxylic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, amber glass vial with a screw cap

  • Calibrated analytical balance

  • Spatula

  • Volumetric pipette

  • Water bath or heating block capable of reaching 60°C

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of 8-Quinolinecarboxylic acid using an analytical balance. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.

  • Transfer: Carefully transfer the weighed solid into a sterile amber glass vial.

  • Solvent Addition: Add the required volume of new, anhydrous DMSO to the vial. For a 50 mg/mL solution, add 1 mL of DMSO for every 50 mg of solid.

  • Dissolution:

    • Gently swirl the vial to wet the solid.

    • Place the vial in an ultrasonic bath for 10-15 minutes to aid in the dispersion of the solid.

    • Transfer the vial to a water bath or heating block set to 60°C.

    • Intermittently vortex or sonicate the solution until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Storage:

    • Allow the solution to cool to room temperature.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Protocol 2: Preparation of an Aqueous Stock Solution using a pH-Adjustment Method

This protocol details the preparation of an aqueous stock solution of 8-Quinolinecarboxylic acid by solubilization in a basic solution, followed by pH neutralization if required for the specific application.

Materials:

  • 8-Quinolinecarboxylic acid (solid)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Purified water (e.g., deionized, distilled, or Milli-Q)

  • Sterile conical tube or beaker

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Volumetric flask

Procedure:

  • Weighing and Suspension: Weigh the desired amount of 8-Quinolinecarboxylic acid and transfer it to a beaker or conical tube containing a magnetic stir bar and a volume of purified water less than the final desired volume.

  • Alkaline Solubilization:

    • Begin stirring the suspension.

    • Slowly add 1 M NaOH solution dropwise to the suspension.

    • Continue adding NaOH until the 8-Quinolinecarboxylic acid is fully dissolved, which indicates the formation of its soluble sodium salt. Monitor the pH, which will be alkaline.

  • Volume Adjustment: Once the solid is completely dissolved, quantitatively transfer the solution to a volumetric flask. Rinse the beaker with a small amount of purified water and add the rinsing to the volumetric flask. Add purified water to the mark to achieve the final desired volume and concentration.

  • pH Neutralization (Optional):

    • If a neutral pH is required for your experiment, slowly add 1 M HCl dropwise while stirring and monitoring the pH with a pH meter.

    • Adjust the pH to the desired range (e.g., pH 7.0-7.4). Be aware that if the concentration is high, the compound may precipitate as the pH approaches its pKa. It is crucial to perform a small-scale test to determine the maximum soluble concentration at the desired final pH.

  • Sterilization and Storage:

    • If sterility is required, filter the final solution through a 0.22 µm syringe filter into a sterile container.

    • Store the aqueous stock solution at 4°C for short-term use. For longer-term storage, it is advisable to aliquot and freeze at -20°C. The stability of aqueous stock solutions should be determined empirically for the specific storage conditions and concentration.

Diagrams

Stock_Solution_Preparation_Workflow cluster_organic Organic Stock (DMSO) cluster_aqueous Aqueous Stock (pH Adjustment) org_weigh Weigh 8-Quinolinecarboxylic Acid org_add_dmso Add Anhydrous DMSO org_weigh->org_add_dmso org_dissolve Ultrasonicate & Heat (60°C) org_add_dmso->org_dissolve org_store Aliquot & Store (-20°C or -80°C) org_dissolve->org_store aq_weigh Weigh 8-Quinolinecarboxylic Acid aq_suspend Suspend in Water aq_weigh->aq_suspend aq_add_base Add NaOH (aq) dropwise to dissolve aq_suspend->aq_add_base aq_adjust_vol Adjust to Final Volume aq_add_base->aq_adjust_vol aq_neutralize Neutralize with HCl (aq) (Optional) aq_adjust_vol->aq_neutralize aq_store Filter Sterilize & Store (4°C or -20°C) aq_neutralize->aq_store

Caption: Workflow for preparing organic and aqueous stock solutions of 8-Quinolinecarboxylic acid.

Safety Precautions

8-Quinolinecarboxylic acid may be irritating to the eyes, respiratory system, and skin.[1] It is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

Application Notes and Protocols: 8-Quinolinecarboxylic Acid in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinecarboxylic acid is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its utility in the synthesis of various bioactive molecules. Its rigid structure and potential for diverse functionalization make it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and protocols on the use of 8-quinolinecarboxylic acid as a precursor for the synthesis of potent anti-inflammatory agents, with a particular focus on 8-quinolinesulfonamide derivatives. These compounds have shown promise in modulating key inflammatory pathways, offering potential therapeutic avenues for a range of inflammatory diseases.

Featured Application: 8-Quinolinesulfonamide Derivatives as Potent Anti-inflammatory Agents

A notable class of anti-inflammatory agents synthesized from 8-quinolinecarboxylic acid are the 8-quinolinesulfonamide derivatives. These compounds have been demonstrated to exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).

Mechanism of Action

Certain 8-quinolinesulfonamide derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 signaling pathway. By binding to the TLR4/MD-2 complex, these compounds can disrupt its heterodimerization and homodimerization, which is crucial for downstream signaling. This inhibition effectively blocks the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, both of which are central to the inflammatory response.[1]

Quantitative Anti-inflammatory Activity

The anti-inflammatory potency of synthesized 8-quinolinesulfonamide derivatives has been quantified through in vitro assays. The data for a particularly potent derivative, designated as compound 3l in a key study, is summarized below.[1]

CompoundTargetIC50 (µM)
3l Nitric Oxide (NO) Production2.61 ± 0.39
3l TNF-α Production9.74 ± 0.85
3l IL-1β Production12.71 ± 1.34

Experimental Protocols

Synthesis of 8-Quinolinesulfonamide Derivatives

The synthesis of 8-quinolinesulfonamide derivatives from 8-quinolinecarboxylic acid is a multi-step process. A general synthetic workflow is outlined below.

G A 8-Quinolinecarboxylic Acid B Quinoline-8-sulfonyl chloride A->B Chlorosulfonation D 8-Quinolinesulfonamide Derivative B->D Amination C Substituted Amine C->D

Caption: General synthetic workflow for 8-quinolinesulfonamide derivatives.

Protocol for the Synthesis of a Representative 8-Quinolinesulfonamide Derivative (Compound 3l)

  • Chlorosulfonation of 8-Quinolinecarboxylic Acid: 8-Quinolinecarboxylic acid is treated with chlorosulfonic acid to yield quinoline-8-sulfonyl chloride.

  • Amination: The resulting quinoline-8-sulfonyl chloride is then reacted with a suitable substituted amine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to afford the final 8-quinolinesulfonamide derivative.[1]

In Vitro Anti-inflammatory Assays

1. Cell Culture

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the synthesized 8-quinolinesulfonamide derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

3. TNF-α and IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • The concentrations of TNF-α and IL-1β in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathway Diagrams

The anti-inflammatory effects of 8-quinolinesulfonamide derivatives are mediated through the inhibition of key signaling pathways.

G LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF Derivative 8-Quinolinesulfonamide Derivative Derivative->TLR4_MD2 Inhibition IKK IKK Complex MyD88->IKK MAPK MAPK Cascade TRIF->MAPK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NFkB->Inflammation MAPK->NFkB Activation

Caption: Inhibition of the TLR4/MD-2 signaling pathway by 8-quinolinesulfonamide derivatives.

Broader Synthetic Potential of 8-Quinolinecarboxylic Acid

While this document focuses on sulfonamides, 8-quinolinecarboxylic acid can be a starting point for various other derivatives with potential anti-inflammatory activity.

G Start 8-Quinolinecarboxylic Acid Amide Amides Start->Amide Amidation Ester Esters Start->Ester Esterification Hydrazone Hydrazones Start->Hydrazone Hydrazide formation, then condensation Sulfonamide Sulfonamides Start->Sulfonamide Multi-step

Caption: Potential synthetic routes from 8-quinolinecarboxylic acid.

Conclusion

8-Quinolinecarboxylic acid serves as a valuable scaffold for the synthesis of novel anti-inflammatory agents. The 8-quinolinesulfonamide derivatives, in particular, have demonstrated significant potential by targeting the TLR4/MD-2 signaling pathway, thereby inhibiting the production of key pro-inflammatory mediators. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and expand upon the therapeutic potential of this promising class of compounds. Further investigation into other derivatives, such as amides, esters, and hydrazones, may unveil additional candidates with potent anti-inflammatory properties.

References

Application Notes and Protocols for High-Throughput Screening of 8-Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the high-throughput screening (HTS) of 8-quinolinecarboxylic acid derivatives, a promising class of compounds with a wide range of potential therapeutic applications, including anticancer and anti-inflammatory activities.[1] The protocols outlined below are designed to facilitate the identification of novel lead compounds by assessing their effects on specific cellular pathways and their cytotoxic profiles.

Overview of High-Throughput Screening Workflow

A typical HTS campaign for 8-quinolinecarboxylic acid derivatives follows a multi-stage process to identify and validate active compounds.[2][3][4][5] The workflow is designed to efficiently screen large compound libraries and progressively narrow down the number of candidates for further investigation.

HTS_Workflow cluster_0 Stage 1: Assay Development & Miniaturization cluster_1 Stage 2: Pilot Screen & Validation cluster_2 Stage 3: Primary & Secondary Screening cluster_3 Stage 4: Hit Confirmation & Characterization AssayDev Assay Development (e.g., Biochemical, Cell-Based) Miniaturization Miniaturization to 384- or 1536-well plates AssayDev->Miniaturization PilotScreen Pilot Screen (~1,000s of compounds) Miniaturization->PilotScreen ZFactor Z'-factor > 0.5 PilotScreen->ZFactor PrimaryScreen Primary HTS (Full Library) ZFactor->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response & IC50/EC50 Determination HitID->DoseResponse HitConfirm Hit Confirmation (Fresh Compounds) DoseResponse->HitConfirm SAR Preliminary SAR Studies HitConfirm->SAR

A generalized high-throughput screening workflow.

Data Presentation: Anticancer and Anti-inflammatory Activity

The following tables summarize the in vitro activity of selected 8-quinolinecarboxylic acid derivatives and related quinoline compounds against various cancer cell lines and their potential anti-inflammatory effects. This data is crucial for understanding structure-activity relationships (SAR) and selecting promising candidates for further development.

Table 1: Anticancer Activity of Quinoline Derivatives in Cell-Based Assays

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Kynurenic acidMCF7 (Breast)AntiproliferativeNot specified, but showed remarkable growth inhibition[1]
Quinoline-2-carboxylic acidHELA (Cervical)AntiproliferativeSignificant cytotoxicity observed[1]
8-Hydroxyquinoline DerivativeVariousAntiproliferativeVaries[6]
Benzo[g]quinolineHs766T (Pancreatic)p53 Activation8.0 - 19.0-fold activation[7]
2-[(E)-2-phenylvinyl]-8-quinolinolC33a (Cervical)p53 StabilizationNot specified, identified as a hit[8][9]

Table 2: Anti-inflammatory Activity of Quinoline Derivatives

Compound/DerivativeTarget PathwayCell LineActivity (IC50)Reference
Quinoline-4-carboxylic acidLipopolysaccharide (LPS) induced inflammationRAW264.7 mouse macrophagesAppreciable anti-inflammatory affinity[1]
Quinoline-3-carboxylic acidLipopolysaccharide (LPS) induced inflammationRAW264.7 mouse macrophagesAppreciable anti-inflammatory affinity[1]
Quinoline Derivative (Q3)NF-κBHeLa/NF-κB-Luc reporterInhibition of TNF-induced transcription[10]

Experimental Protocols

Biochemical Assay: Fluorescence Polarization for Kinase Inhibition

This protocol describes a competitive fluorescence polarization (FP) assay to identify 8-quinolinecarboxylic acid derivatives that inhibit a specific kinase. The assay measures the displacement of a fluorescently labeled ligand (tracer) from the kinase active site by a test compound.[11][12][13][14][15]

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer (specific to the kinase)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • 8-Quinolinecarboxylic acid derivative library (10 mM in DMSO)

  • 384-well, black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Serially dilute the 8-quinolinecarboxylic acid derivatives in DMSO and then in assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control (DMSO for no inhibition, known inhibitor for positive control) to the wells of the microplate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Mix gently and incubate for 15 minutes at room temperature.

  • Tracer Addition and Measurement:

    • Add 5 µL of the 2X fluorescent tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. Determine the IC50 value for active compounds by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assay: Cytotoxicity Screening (MTT Assay)

This protocol outlines a colorimetric MTT assay to assess the cytotoxic effects of 8-quinolinecarboxylic acid derivatives on cancer cell lines.[16] The assay measures the metabolic activity of viable cells.[17][18][19][20]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 8-Quinolinecarboxylic acid derivative library (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well, clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-quinolinecarboxylic acid derivatives in cell culture medium. The final DMSO concentration should be below 0.5%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions.

    • Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value for each active compound.

Cell-Based Assay: Luciferase Reporter for Pathway Analysis

This protocol is for screening compounds that modulate a specific signaling pathway (e.g., p53 or NF-κB) using a luciferase reporter construct.[21][22][23][24][25]

Materials:

  • Cell line stably or transiently transfected with a luciferase reporter plasmid under the control of a pathway-specific response element.

  • Complete cell culture medium.

  • 8-Quinolinecarboxylic acid derivative library (in DMSO).

  • Pathway activator (e.g., TNF-α for NF-κB pathway) or stressor (e.g., etoposide for p53 pathway).

  • Luciferase assay reagent.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line into the appropriate microplate.

  • Compound Treatment:

    • Add the 8-quinolinecarboxylic acid derivatives at various concentrations to the cells.

    • Incubate for a predetermined period (e.g., 1-24 hours).

  • Pathway Activation:

    • Add the pathway activator or stressor to the wells (if screening for inhibitors of activation). For compounds that may activate the pathway directly, this step can be omitted.

    • Incubate for a period sufficient to induce reporter gene expression (e.g., 6-24 hours).

  • Lysis and Luminescence Detection:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase or cell viability data). Calculate the fold change in reporter activity or the percentage of inhibition for each compound.

Signaling Pathway Diagrams

p53 Signaling Pathway

The p53 pathway is a crucial tumor suppressor pathway that can be activated by cellular stress, leading to cell cycle arrest or apoptosis.[7][26][27] Some quinoline derivatives have been shown to activate or stabilize p53.[8][9]

p53_pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates Oncogene Oncogene Activation Oncogene->p53 activates MDM2 MDM2 MDM2->p53 inhibits (degradation) p53->MDM2 activates CellCycleArrest Cell Cycle Arrest (p21) p53->CellCycleArrest transcriptionally activates Apoptosis Apoptosis (BAX, PUMA) p53->Apoptosis transcriptionally activates DNA_Repair DNA Repair p53->DNA_Repair transcriptionally activates Quinoline 8-Quinolinecarboxylic Acid Derivative Quinoline->p53 stabilizes/ activates

Activation of the p53 signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival.[28] Certain quinoline derivatives have been identified as inhibitors of this pathway.[10][29][30][31]

NFkB_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_genes Target Gene Expression TNFa TNF-α IKK IKK Complex TNFa->IKK activate IL1 IL-1 IL1->IKK activate IkB IκBα IKK->IkB phosphorylates IkB->IKK degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Quinoline 8-Quinolinecarboxylic Acid Derivative Quinoline->NFkB inhibits DNA binding Inflammation Inflammation Nucleus->Inflammation activates transcription Survival Cell Survival Nucleus->Survival activates transcription Proliferation Proliferation Nucleus->Proliferation activates transcription

Inhibition of the NF-κB signaling pathway.

References

Analytical techniques for quantifying 8-Quinolinecarboxylic acid in samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Quantitative Analysis of 8-Quinolinecarboxylic Acid

Introduction

8-Quinolinecarboxylic acid is a significant chemical compound utilized as a building block in the synthesis of various pharmaceutical agents and functional materials.[1] It also appears as a metabolite or degradation product of certain herbicides.[2][3] Accurate quantification of 8-Quinolinecarboxylic acid in diverse samples, including environmental matrices, biological fluids, and pharmaceutical preparations, is crucial for quality control, pharmacokinetic studies, and environmental monitoring. This document provides detailed protocols for the quantitative analysis of 8-Quinolinecarboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), along with a foundational protocol for UV-Vis Spectrophotometry.

Choosing an Analytical Technique

The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the separation, identification, and quantification of 8-Quinolinecarboxylic acid.[4] It is particularly suitable for purity assessment and quantification in less complex matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for analyzing complex biological samples where trace-level quantification is necessary.[5][6]

  • UV-Vis Spectrophotometry provides a rapid and straightforward method for determining the concentration of 8-Quinolinecarboxylic acid in pure samples or simple mixtures where interfering substances are minimal.[7]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods. These values are representative and may vary based on instrumentation and specific experimental conditions.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity Range0.5 - 500 ng/mL[5][6]
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL[5][6]
Accuracy (% Recovery)90 - 110%[5]
Precision (% RSD)< 10%[5]

Table 3: UV-Vis Spectrophotometry Method Performance

ParameterTypical Value
Linearity Range1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)~0.3 µg/mL[8]
Limit of Quantification (LOQ)~1.0 µg/mL[8]
Molar Absorptivity (ε)Varies with solvent and pH

Experimental Workflows and Protocols

The following diagrams and protocols detail the steps for sample preparation and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification sample Initial Sample (e.g., Soil, Plasma, Solution) extraction Extraction / Precipitation sample->extraction Add Solvent cleanup Clean-up (e.g., SPE, Filtration) extraction->cleanup Separate Phases final_sample Final Sample for Injection cleanup->final_sample Evaporate & Reconstitute hplc HPLC or LC-MS/MS System final_sample->hplc separation Chromatographic Separation (C18 Column) hplc->separation Inject Sample detection Detection (UV or MS/MS) separation->detection data Data Acquisition & Processing detection->data quantification Quantification (Calibration Curve) data->quantification

Caption: General workflow for the quantification of 8-Quinolinecarboxylic acid.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is suitable for quantifying 8-Quinolinecarboxylic acid in environmental samples, such as soil, and can be adapted for other matrices.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric Acid.

  • 8-Quinolinecarboxylic acid reference standard.

2. Sample Preparation (Soil Matrix Example) [2]

  • Weigh 20 g of air-dried soil into a round-bottom flask.

  • Add 100 mL of 1 M sodium hydroxide solution.

  • Reflux the mixture for 1 hour with stirring.

  • Allow the mixture to cool and centrifuge to separate the solid material.

  • Transfer the supernatant to a separatory funnel.

  • Acidify the extract to pH 2 with concentrated hydrochloric acid.

  • Perform a liquid-liquid extraction by partitioning three times with 50 mL of dichloromethane.

  • Combine the organic layers and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 250 nm (or wavelength of maximum absorbance).

  • Injection Volume: 20 µL.

4. Calibration and Quantification

  • Prepare a stock solution of 8-Quinolinecarboxylic acid (e.g., 1 mg/mL) in the mobile phase.

  • Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Inject each standard into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the peak area for 8-Quinolinecarboxylic acid.

  • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

hplc_protocol start Start: Sample Preparation reflux 1. Alkaline Reflux (1M NaOH) start->reflux partition 2. Acidify & LLE (DCM) reflux->partition reconstitute 3. Evaporate & Reconstitute in Mobile Phase partition->reconstitute inject 4. Inject into HPLC reconstitute->inject separate 5. Separation (C18 Column, ACN/H₂O) inject->separate detect 6. UV Detection (~250 nm) separate->detect quantify 7. Quantify using Calibration Curve detect->quantify end End: Report Result quantify->end

Caption: Protocol workflow for HPLC-UV analysis of 8-Quinolinecarboxylic acid.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for high-sensitivity analysis of 8-Quinolinecarboxylic acid in biological matrices like plasma.

1. Instrumentation and Materials

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade), Water (LC-MS grade), and Formic Acid.

  • 8-Quinolinecarboxylic acid reference standard and a suitable internal standard (IS) (e.g., isotopically labeled 8-Quinolinecarboxylic acid or a structurally similar compound).

2. Sample Preparation (Plasma Matrix Example) [5][6]

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection: Multiple Reaction Monitoring (MRM).

    • Note: MRM transitions must be optimized by infusing a standard solution of 8-Quinolinecarboxylic acid. A hypothetical transition could be m/z 174.1 -> 128.1 ([M+H]+ -> [M+H-HCOOH]+).

4. Calibration and Quantification

  • Prepare a stock solution of 8-Quinolinecarboxylic acid and the internal standard.

  • Spike blank plasma with varying concentrations of 8-Quinolinecarboxylic acid (e.g., 0.5, 1, 5, 10, 50, 200, 500 ng/mL) and a fixed concentration of the internal standard to create the calibration curve.

  • Process the calibration standards and samples as described in the sample preparation section.

  • Generate the calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

  • Calculate the concentration in the unknown samples using the regression equation from the curve.

lcms_protocol start Start: Plasma Sample spike 1. Spike with Internal Standard (IS) start->spike ppt 2. Protein Precipitation (Cold Acetonitrile) spike->ppt evap 3. Evaporate Supernatant & Reconstitute ppt->evap inject 4. Inject into LC-MS/MS evap->inject separate 5. Gradient Separation (C18 Column) inject->separate detect 6. ESI+ MRM Detection separate->detect quantify 7. Quantify using Area Ratio (Analyte/IS) detect->quantify end End: Report Result quantify->end

Caption: Protocol workflow for LC-MS/MS analysis of 8-Quinolinecarboxylic acid.

Protocol 3: Quantification by UV-Vis Spectrophotometry

This protocol is a basic method for determining the concentration of 8-Quinolinecarboxylic acid in a pure solution.

1. Instrumentation and Materials

  • Double beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • 8-Quinolinecarboxylic acid reference standard.

2. Procedure

  • Prepare a stock solution of 8-Quinolinecarboxylic acid (e.g., 100 µg/mL) in the chosen solvent.

  • Scan the stock solution across the UV-Vis range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Prepare a series of calibration standards (e.g., 1, 2, 5, 8, 10 µg/mL) by diluting the stock solution.

  • Measure the absorbance of each standard at the predetermined λmax.

  • Generate a calibration curve by plotting absorbance versus concentration. The curve should be linear and pass through the origin, following the Beer-Lambert Law.

  • Dissolve the unknown sample in the same solvent to a concentration expected to fall within the linear range of the calibration curve.

  • Measure the absorbance of the unknown sample at λmax.

  • Calculate the concentration of the unknown sample using the equation from the linear regression of the calibration curve.

References

Application Notes and Protocols for 8-Quinolinecarboxylic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for the use of 8-quinolinecarboxylic acid and its derivatives as ligands in transition metal-catalyzed reactions. The following sections highlight its application in rhodium-catalyzed carbonylation and copper-catalyzed cross-coupling reactions, offering insights into experimental setups, reaction optimization, and catalytic performance.

Rhodium-Catalyzed Carbonylation of Methanol

8-Quinolinecarboxylic acid serves as an effective ligand in rhodium-catalyzed carbonylation of methanol to produce acetic acid and methyl acetate. The quinoline moiety enhances the catalytic activity of the rhodium center, leading to high turnover numbers under relatively mild conditions.

Experimental Protocol: Rhodium-Catalyzed Methanol Carbonylation

This protocol describes the synthesis of a rhodium(I) carbonyl complex with quinoline-8-carboxylic acid and its subsequent use as a catalyst for methanol carbonylation.

Materials:

  • [Rh(CO)₂Cl]₂ (Rhodium(I) dicarbonyl chloride dimer)

  • Quinoline-8-carboxylic acid

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Methanol (CH₃OH)

  • Methyl iodide (CH₃I)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

Procedure:

Part A: Synthesis of the Catalyst Precursor cis-[Rh(CO)₂Cl(8-QCA)]

  • Dissolve [Rh(CO)₂Cl]₂ in dichloromethane.

  • Add a solution of quinoline-8-carboxylic acid (2 molar equivalents per mole of rhodium dimer) in dichloromethane to the rhodium precursor solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Evaporate the solvent under reduced pressure to obtain a yellowish-red solid.

  • Wash the solid product with diethyl ether and dry it in a desiccator over silica gel.

Part B: Catalytic Carbonylation of Methanol

  • Charge a high-pressure autoclave with the synthesized cis-[Rh(CO)₂Cl(8-QCA)] catalyst precursor, methanol, and methyl iodide.

  • Seal the autoclave and purge it with carbon monoxide (CO) gas.

  • Pressurize the reactor with CO to the desired pressure (e.g., 30 ± 2 bar).

  • Heat the reactor to the specified temperature (e.g., 130 ± 2 °C) with vigorous stirring (e.g., 450 rpm).

  • Maintain the reaction conditions for a set period (e.g., 1 hour).

  • After the reaction, cool the autoclave to room temperature and carefully vent the CO gas.

  • Collect the liquid product for analysis by gas chromatography (GC) to determine the conversion and product selectivity.

Data Presentation

The catalytic performance of the cis-[Rh(CO)₂Cl(8-QCA)] complex in methanol carbonylation is summarized in the table below.

CatalystTemperature (°C)Pressure (bar)Time (h)Turnover Number (TON)Reference
cis-[Rh(CO)₂Cl(quinoline-8-carboxylic acid)]130 ± 230 ± 21up to 1775[1]
[Rh(CO)₂I₂]⁻ (Monsanto species)130 ± 230 ± 211000[1]

TON is defined as moles of product per mole of catalyst.

Visualizations

experimental_workflow_rhodium cluster_synthesis Catalyst Synthesis cluster_catalysis Methanol Carbonylation rh_precursor [Rh(CO)₂Cl]₂ stir Stir at RT, 30 min rh_precursor->stir ligand 8-Quinolinecarboxylic Acid ligand->stir solvent1 CH₂Cl₂ solvent1->stir evaporate Evaporate Solvent stir->evaporate catalyst cis-[Rh(CO)₂Cl(8-QCA)] evaporate->catalyst autoclave High-Pressure Autoclave catalyst->autoclave heat Heat to 130°C, 1h autoclave->heat methanol Methanol methanol->autoclave meI Methyl Iodide meI->autoclave co CO Gas (30 bar) co->autoclave product Acetic Acid & Methyl Acetate heat->product

Workflow for Rhodium-Catalyzed Methanol Carbonylation.

catalytic_cycle_rhodium cluster_reactants cluster_hydrolysis active_catalyst [Rh(CO)₂(8-QCA)I]⁻ rh_ch3i [Rh(CO)₂(CH₃)(8-QCA)I₃]⁻ active_catalyst->rh_ch3i Oxidative Addition of CH₃I rh_acyl [Rh(CO)(COCH₃)(8-QCA)I₃]⁻ rh_ch3i->rh_acyl Migratory Insertion of CO rh_co_adduct [Rh(CO)₂(COCH₃)(8-QCA)I₃]⁻ rh_acyl->rh_co_adduct CO Coordination rh_co_adduct->active_catalyst Reductive Elimination of CH₃COI ch3coi CH₃COI ch3i CH₃I co1 CO co2 CO acetic_acid CH₃COOH ch3coi->acetic_acid Hydrolysis h2o H₂O hi HI

Proposed Catalytic Cycle for Methanol Carbonylation.

Copper-Catalyzed Chan-Lam N-Arylation

Quinoline-based ligands are also instrumental in copper-catalyzed cross-coupling reactions, such as the Chan-Lam N-arylation, for the formation of carbon-nitrogen bonds. These reactions are valuable in the synthesis of pharmaceuticals and other biologically active molecules. The following protocol is for a Chan-Lam coupling reaction using a tridentate anilido-imine ligand derived from 8-aminoquinoline, demonstrating the utility of the quinoline scaffold in this transformation.

Experimental Protocol: Copper-Catalyzed N-Arylation of Benzimidazole

This protocol details the coupling of benzimidazole with phenylboronic acid using a pre-synthesized copper(II) complex bearing a quinolinyl anilido-imine ligand.

Materials:

  • Copper(II) complex with a quinolinyl anilido-imine ligand (e.g., Cu[{2-[ArN=C(H)]C₆H₄}N(8-C₉H₆N)]Cl where Ar = 4-OCH₃C₆H₄)

  • Benzimidazole

  • Phenylboronic acid

  • Methanol (MeOH)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial, add the copper(II) catalyst (3 mol%), benzimidazole (0.20 mmol), and phenylboronic acid (0.60 mmol).

  • Add methanol (1.0 mL) to the vial.

  • Seal the vial and stir the reaction mixture at 40 °C for 12 hours under an air atmosphere.

  • Upon completion, as monitored by TLC, cool the reaction mixture to room temperature.

  • Purify the product by flash column chromatography on silica gel to afford the N-arylated benzimidazole.

Data Presentation

The substrate scope for the copper-catalyzed Chan-Lam N-arylation of benzimidazoles with various arylboronic acids is presented below.[2]

EntryBenzimidazole DerivativeArylboronic AcidProductYield (%)
1BenzimidazolePhenylboronic acid1-Phenyl-1H-benzo[d]imidazole96
2Benzimidazole4-Methylphenylboronic acid1-(p-tolyl)-1H-benzo[d]imidazole95
3Benzimidazole4-Methoxyphenylboronic acid1-(4-methoxyphenyl)-1H-benzo[d]imidazole94
4Benzimidazole4-Fluorophenylboronic acid1-(4-fluorophenyl)-1H-benzo[d]imidazole92
5Benzimidazole4-Chlorophenylboronic acid1-(4-chlorophenyl)-1H-benzo[d]imidazole90
65,6-Dimethyl-1H-benzo[d]imidazole4-Fluorophenylboronic acid1-(4-fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole88
75,6-Dimethyl-1H-benzo[d]imidazole4-Methoxyphenylboronic acid1-(4-methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole90

Reaction conditions: benzimidazole derivative (0.20 mmol), arylboronic acid (0.60 mmol), catalyst (3 mol%), MeOH (1.0 mL), 40 °C, 12 h, under air.[2]

Visualizations

experimental_workflow_copper cluster_reaction_setup Reaction Setup cluster_reaction_workup Reaction and Workup catalyst Cu(II)-Quinoline Complex (3 mol%) vial Reaction Vial catalyst->vial benzimidazole Benzimidazole benzimidazole->vial boronic_acid Arylboronic Acid boronic_acid->vial solvent Methanol solvent->vial stir Stir at 40°C, 12h (under air) vial->stir purify Column Chromatography stir->purify product N-Aryl Benzimidazole purify->product

Workflow for Copper-Catalyzed Chan-Lam N-Arylation.

catalytic_cycle_copper cu_catalyst Cu(II) Complex cu_aryl Cu(II)-Aryl Intermediate cu_catalyst->cu_aryl Transmetalation with ArB(OH)₂ cu_amide Cu(II)-Aryl-Amide Intermediate cu_aryl->cu_amide Coordination of N-nucleophile cu_product_complex Cu(II)-Product Complex cu_amide->cu_product_complex Reductive Elimination cu_product_complex->cu_catalyst Ligand Exchange

References

8-Quinolinecarboxylic Acid: A Versatile Scaffold for Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinecarboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules. The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a common motif in numerous natural products and synthetic compounds with significant pharmacological activities. The strategic placement of a carboxylic acid group at the 8-position provides a key handle for chemical modification, enabling the exploration of diverse chemical space and the optimization of biological activity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from 8-quinolinecarboxylic acid, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

I. Synthesis of 8-Quinolinecarboxylic Acid Derivatives

A common and effective method for the synthesis of substituted quinoline-4-carboxylic acids is the Doebner reaction. This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] A related method, the Doebner-von Miller reaction, utilizes an α,β-unsaturated carbonyl compound instead of an aldehyde and pyruvic acid.[1]

Experimental Protocol: Doebner Reaction for 2-Substituted Quinoline-4-Carboxylic Acids[2][3][4]

This protocol describes a modified Doebner hydrogen-transfer reaction, which is particularly effective for anilines bearing electron-withdrawing groups.

Materials:

  • Substituted Aniline (e.g., 4-bromoaniline) (1.0 mmol)

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Pyruvic Acid (1.0 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂)) (0.5 equiv)

  • Solvent for work-up and purification (e.g., ethyl acetate, hexane)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted aniline (1.0 mmol) and aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the catalyst (e.g., BF₃·OEt₂) (0.5 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add pyruvic acid (1.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Experimental Workflow for the Doebner Reaction

Doebner_Workflow start Start reactants Combine Aniline, Aldehyde, and Catalyst in Ethanol start->reactants add_pyruvic Add Pyruvic Acid reactants->add_pyruvic reflux Reflux for 4-6 hours add_pyruvic->reflux monitor Monitor by TLC reflux->monitor workup Cool and Isolate Crude Product (Filtration or Concentration) monitor->workup purify Purify by Recrystallization or Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Doebner reaction.

II. Anticancer Activity

Derivatives of 8-quinolinecarboxylic acid have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

Quantitative Data: Anticancer Activity of Quinoline Derivatives
Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 3l8-Quinolinesulfonamide derivative--[3]
Kynurenic acidQuinoline-2-carboxylic acidMCF7 (Breast)Notable growth inhibition[4]
Quinoline-2-carboxylic acidQuinoline-2-carboxylic acidHELA (Cervical)Significant cytotoxicity[4]
Quinoline-4-carboxylic acidQuinoline-4-carboxylic acidMCF7 (Breast)Notable growth inhibition[4]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine4-AminoquinolineMDA-MB468 (Breast)More potent than chloroquine[5]
Butyl-(7-fluoro-quinolin-4-yl)-amine4-AminoquinolineMCF-7 (Breast)More potent than chloroquine[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom cell culture plates

  • 8-Quinolinecarboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-quinolinecarboxylic acid derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Quinoline Derivatives incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: A typical experimental workflow for the MTT cytotoxicity assay.

III. Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Quinoline derivatives have emerged as promising anti-inflammatory agents, often by modulating key inflammatory pathways such as the NF-κB signaling cascade.

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives
Compound IDDerivative TypeAssayTarget Cell LineIC50 (µM)Reference
Compound 3l8-Quinolinesulfonamide derivativeNO, TNF-α, IL-1β productionRAW 264.72.61 (NO), 9.74 (TNF-α), 12.71 (IL-1β)[3]
Quinoline-4-carboxylic acidQuinoline-4-carboxylic acidLPS-induced inflammationRAW 264.7Appreciable anti-inflammatory affinity[4]
Quinoline-3-carboxylic acidQuinoline-3-carboxylic acidLPS-induced inflammationRAW 264.7Appreciable anti-inflammatory affinity[4]
Compound 12cQuinoline-pyrazole hybridCOX-2 inhibition-0.1[6]
Compound 14aQuinoline-pyrazole hybridCOX-2 inhibition-0.11[6]
Compound 14bQuinoline-pyrazole hybridCOX-2 inhibition-0.11[6]
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • 96-well cell culture plates

  • 8-Quinolinecarboxylic acid derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 8-quinolinecarboxylic acid derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor and LPS).

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.

Signaling Pathway for LPS-induced Inflammation

NFkB_Pathway LPS LPS TLR4 TLR4/MD-2 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β) nucleus->gene_expression NO Nitric Oxide (NO) gene_expression->NO

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 8-Quinolinecarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 8-Quinolinecarboxylic acid?

A1: The primary methods for synthesizing 8-Quinolinecarboxylic acid include the Doebner-von Miller reaction, the Pfitzinger synthesis, and the oxidation of 8-methylquinoline. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.

Q2: I am experiencing low yields in my 8-Quinolinecarboxylic acid synthesis. What are the general factors I should investigate?

A2: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials, the activity of your catalyst (if applicable), reaction temperature and time, and potential product loss during workup and purification.[1]

Q3: What are the typical impurities encountered, and how can I remove them?

A3: Common impurities include unreacted starting materials, byproducts from side reactions such as over-oxidation, and residual catalyst. Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and should be determined based on the solubility differences between the product and impurities at different temperatures.[2][3]

Troubleshooting Guides

Low or No Product Yield
ProblemPotential CauseSuggested Solution
No or very low conversion of starting material Inactive catalyst or reagents.Ensure the purity and activity of all starting materials and catalysts. For instance, in oxidation reactions, the quality of the oxidizing agent is critical.[4]
Suboptimal reaction temperature.Gradually increase the reaction temperature, monitoring for decomposition. Some reactions require elevated temperatures to proceed efficiently.[5]
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Significant amount of side products observed Incorrect stoichiometry of reactants.Carefully control the molar ratios of your reactants. For example, in oxidation reactions, an excess of the oxidizing agent can lead to over-oxidation.[4]
Reaction temperature is too high.Lowering the reaction temperature may reduce the rate of side reactions.
Product loss during workup Inefficient extraction.Optimize the pH during the workup to ensure the product is in a form that is readily extractable into the organic phase.[5]
Co-precipitation of impurities during recrystallization.Select a recrystallization solvent system where the solubility of the product and impurities are significantly different.[3]
Product Purity Issues
ProblemPotential CauseSuggested Solution
Presence of starting materials in the final product Incomplete reaction.Increase reaction time or temperature, or consider a more active catalyst.
Formation of colored impurities Tar formation, especially in reactions like the Skraup or Doebner-von Miller synthesis.Use a moderating agent like ferrous sulfate in the Skraup synthesis.[6] For the Doebner-von Miller reaction, consider a biphasic reaction medium to reduce polymerization of α,β-unsaturated carbonyl compounds.[7]
Difficulty in crystallization Oiling out during recrystallization.Use a two-solvent system for recrystallization. Dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.[3]
Streaking on TLC plate The compound is too polar for the chosen eluent, or the sample is too concentrated.Increase the polarity of the TLC eluent. If the compound is acidic, adding a small amount of acetic acid to the eluent can improve the spot shape.[3]

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodStarting MaterialsTypical Reagents/CatalystsReported YieldKey AdvantagesCommon Issues
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Aldehyde/KetoneStrong Acid (e.g., HCl, H₂SO₄), Oxidizing AgentModerate to GoodVersatile for a range of substituted quinolines.Acid-catalyzed polymerization of the carbonyl reactant, formation of tarry byproducts.[6][7]
Pfitzinger Synthesis Isatin, Carbonyl CompoundBase (e.g., KOH)Good to ExcellentDirect route to quinoline-4-carboxylic acids.Can be substrate-specific, potential for low yields with certain ketones.[8]
Oxidation of 8-Methylquinoline 8-MethylquinolineOxidizing Agent (e.g., KMnO₄, SeO₂)VariesDirect conversion of a readily available precursor.Over-oxidation to byproducts, requires careful control of reaction conditions.[2]

Experimental Protocols

Doebner-von Miller Synthesis of 2-Alkyl-8-Quinoline Carboxylic Acids (Improved Method)

This protocol describes a modified Doebner-Miller reaction using a two-phase system to improve yields.

Reactants:

  • Anthranilic acid

  • Crotonaldehyde

  • Phase Transfer Catalyst (PTC) (5 mol%)

Procedure:

  • Combine anthranilic acid and crotonaldehyde in a two-phase solvent system.

  • Add 5 mol% of a suitable phase transfer catalyst.

  • Stir the reaction mixture vigorously at the appropriate temperature for the specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup to separate the phases.

  • Acidify the aqueous phase to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 2-methyl-8-quinoline carboxylic acid.[9]

Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is a representative example of the Pfitzinger condensation.

Reactants:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (33% w/v in 95% ethanol)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in 95% ethanol to prepare a 33% (w/v) solution.

  • To the stirred KOH solution, add isatin. The mixture will typically change color as the isatin ring opens. Stir for 30-45 minutes.[8]

  • Add a stoichiometric equivalent of acetophenone dropwise to the reaction mixture.

  • Heat the mixture to reflux for 12-13 hours.[8]

  • After cooling, neutralize the reaction mixture with an appropriate acid to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization.

Oxidation of 8-Methylquinoline to 8-Quinolinecarboxaldehyde

This protocol describes the selective oxidation of the methyl group. Further oxidation would yield the carboxylic acid.

Reactants:

  • 8-Methylquinoline

  • Selenium dioxide (oxidizing agent)

  • Dioxane (solvent)

Procedure:

  • Dissolve 8-methylquinoline in dioxane.

  • Add the oxidizing agent, such as selenium dioxide, to the solution.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

  • Remove the solvent under reduced pressure to obtain the crude product.[2]

  • The crude aldehyde can be further oxidized to the carboxylic acid using a stronger oxidizing agent like potassium permanganate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction (e.g., Doebner-von Miller, Pfitzinger, Oxidation) start->reaction workup Workup (Extraction, Washing) reaction->workup crude Crude Product workup->crude purify Purification (Recrystallization or Column Chromatography) crude->purify pure Pure 8-Quinolinecarboxylic Acid purify->pure analysis Characterization (NMR, IR, MS, Melting Point) pure->analysis troubleshooting_yield cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_workup Process Loss low_yield Low Yield Observed check_purity Check Starting Material Purity low_yield->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) low_yield->check_conditions check_workup Evaluate Workup & Purification low_yield->check_workup impure_reagents Impure Reagents? check_purity->impure_reagents suboptimal Suboptimal Conditions? check_conditions->suboptimal loss Product Loss During Isolation? check_workup->loss replace_reagents Use Purified Reagents impure_reagents->replace_reagents Yes optimize Systematically Vary Parameters suboptimal->optimize Yes refine_procedure Refine Extraction/Purification Steps loss->refine_procedure Yes

References

Technical Support Center: Overcoming Solubility Challenges with Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with poorly soluble small molecules, such as ZH8659, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when a compound like this compound shows poor solubility in my aqueous buffer?

A1: Initially, it is crucial to confirm the compound's identity and purity. Subsequently, a systematic approach to solubility testing is recommended. This involves assessing solubility in a range of pH values, especially if the compound has ionizable groups. Minor additions of organic co-solvents can also be an early diagnostic step to determine if the compound is amenable to this solubilization method.

Q2: Can temperature be used to improve the solubility of my compound?

A2: While increasing the temperature can enhance the solubility of some compounds, this effect is not universal and depends on the compound's thermodynamic properties. It is a viable option to explore, but caution is advised as elevated temperatures can degrade unstable compounds. It is recommended to conduct stability studies in parallel.

Q3: Are there any rapid screening methods to identify suitable solubilizing agents for my compound?

A3: High-throughput screening (HTS) methods are available for rapidly testing a wide array of solubilizing agents and conditions. These can include miniaturized solubility assays in 96-well or 384-well plates, where various co-solvents, surfactants, and cyclodextrins at different concentrations can be evaluated simultaneously.

Troubleshooting Guide: Common Solubility Issues and Solutions

This guide provides a structured approach to troubleshooting and resolving common solubility challenges.

Issue 1: Compound precipitates out of solution upon dilution of a stock solution.

This is a common issue when a compound is dissolved in a high concentration of an organic solvent (like DMSO) for a stock solution and then diluted into an aqueous buffer.

Troubleshooting Workflow:

G start Precipitation upon dilution of stock check_final Check final co-solvent concentration. Is it below 1%? start->check_final increase_cosolvent Increase co-solvent concentration in buffer (e.g., up to 5% if tolerated by the assay). check_final->increase_cosolvent No reduce_stock Reduce stock solution concentration. check_final->reduce_stock Yes success Solubility Issue Resolved increase_cosolvent->success use_surfactant Incorporate a non-ionic surfactant (e.g., Tween 80, Pluronic F-68) in the aqueous buffer. reduce_stock->use_surfactant use_cyclodextrin Utilize a cyclodextrin (e.g., HP-β-CD) to encapsulate the compound. reduce_stock->use_cyclodextrin use_surfactant->success use_cyclodextrin->success

Caption: Troubleshooting workflow for precipitation upon dilution.

Issue 2: Low intrinsic solubility in aqueous buffers across a range of pH values.

For non-ionizable compounds or when pH adjustment is not a viable option, other formulation strategies are necessary.

Potential Solutions:

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.

  • Surfactants: These agents form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.

Comparative Efficacy of Solubilization Techniques:

Solubilization MethodTypical Concentration RangeFold Increase in Solubility (Example)Key Considerations
pH AdjustmentDependent on pKaVariableCan alter compound activity and stability.
Co-solvents (e.g., Ethanol, PEG 400)1-20% (v/v)2 to 50-foldPotential for toxicity in cellular assays.
Surfactants (e.g., Tween 80)0.1-2% (w/v)10 to 100-foldCan interfere with certain biological assays.
Cyclodextrins (e.g., HP-β-CD)1-10% (w/v)10 to >1000-foldCan alter compound availability and activity.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a method for determining the kinetic solubility of a compound, which is a measure of its solubility when rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add 2 µL of the 10 mM compound stock solution to the buffer, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer.

  • A standard curve of known concentrations of a precipitant can be used to correlate the nephelometric signal to the amount of precipitated compound.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM stock in 100% DMSO add_stock Add 2 µL of stock to buffer (100 µM final) prep_stock->add_stock prep_buffer Aliquot 198 µL of aqueous buffer to plate prep_buffer->add_stock incubate Shake for 2 hours at room temperature add_stock->incubate measure Measure turbidity with a nephelometer incubate->measure analyze Determine solubility from standard curve measure->analyze

Caption: Workflow for the kinetic solubility assay.

Protocol 2: Screening for Optimal Solubilizing Agents

This protocol outlines a method for systematically screening different solubilizing agents.

Methodology:

  • Prepare a series of aqueous buffers, each containing a different solubilizing agent (e.g., 5% PEG 400, 1% Tween 80, 2% HP-β-CD).

  • Use the Kinetic Solubility Assay (Protocol 1) to determine the solubility of the compound in each of these specialized buffers.

  • Compare the results to the solubility in the buffer without any additives to identify the most effective solubilizing agent.

Signaling Pathway Considerations

When developing a formulation, it is crucial to consider the potential impact of the solubilizing agents on the biological system under investigation.

Potential Interactions:

G compound Poorly Soluble Compound (e.g., this compound) formulation Solubilized Formulation compound->formulation solubilizer Solubilizing Agent (Co-solvent, Surfactant, Cyclodextrin) solubilizer->formulation off_target Off-Target Effects (e.g., Membrane Disruption, Enzyme Inhibition) solubilizer->off_target target Intended Biological Target formulation->target response Desired Biological Response target->response adverse_response Adverse or Unintended Response off_target->adverse_response

Caption: Potential interactions of solubilizing agents in a biological system.

Troubleshooting 8-Quinolinecarboxylic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Quinolinecarboxylic acid. Our goal is to help you overcome common challenges, minimize side reactions, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 8-Quinolinecarboxylic acid?

The most common methods for synthesizing the quinoline core of 8-Quinolinecarboxylic acid are the Skraup synthesis and the Doebner-von Miller reaction. Both methods involve the reaction of an aniline derivative with α,β-unsaturated carbonyl compounds or their precursors. For 8-Quinolinecarboxylic acid, a typical starting material would be anthranilic acid.

Q2: My Skraup synthesis is producing a significant amount of tar and polymeric material. What is causing this and how can I minimize it?

Tar and polymer formation is a well-known issue in the Skraup synthesis, often due to the highly exothermic nature of the reaction and the polymerization of acrolein (formed in situ from glycerol) under strong acidic conditions.[1][2]

Troubleshooting Strategies:

  • Control the Reaction Temperature: The reaction is notoriously exothermic.[2] It is crucial to add the sulfuric acid slowly and with efficient cooling to maintain control over the reaction temperature.

  • Use a Moderating Agent: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the reaction's vigor by extending it over a longer period.[1][2]

  • Ensure Efficient Stirring: Vigorous stirring is essential to prevent localized overheating and ensure even heat distribution.

Q3: I am observing low yields in my Doebner-von Miller synthesis of a quinoline carboxylic acid derivative. What are the likely causes?

Low yields in the Doebner-von Miller reaction can stem from several factors, including side reactions of the α,β-unsaturated carbonyl compound and incomplete reaction.[3]

Troubleshooting Strategies:

  • Minimize Polymerization: The α,β-unsaturated carbonyl compound can polymerize under strong acid catalysis. Performing the reaction in a two-phase solvent system can sequester the carbonyl compound in the organic phase, reducing polymerization in the aqueous acid phase and increasing the yield of the desired quinoline product.[3]

  • Optimize Catalyst and Solvent: The choice of acid catalyst and solvent system is critical. Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid can be effective.[4]

  • Consider Reactant Stability: Ensure the purity and stability of your aniline and carbonyl compounds, as impurities can lead to side reactions.

Q4: What are the common impurities I should expect in my crude 8-Quinolinecarboxylic acid product?

Common impurities depend on the synthetic route but can include:

  • Unreacted Starting Materials: Such as anthranilic acid.

  • Polymeric Byproducts: Tar-like substances, especially from the Skraup synthesis.[2]

  • Over-oxidation Products: Depending on the specific reagents used.

  • Isomeric Byproducts: If the cyclization can occur at different positions.

Q5: What are the recommended methods for purifying crude 8-Quinolinecarboxylic acid?

The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is an effective technique for removing impurities.[5] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble or insoluble at all temperatures. Common solvents for recrystallization of carboxylic acids include ethanol, water, or mixtures thereof.

  • Column Chromatography: For separating mixtures of compounds with different polarities, silica gel column chromatography is a standard method.[1] A gradient of solvents, such as hexane/ethyl acetate, can be used to elute the compounds.[1] Given that 8-Quinolinecarboxylic acid is a polar compound, it will be more strongly retained on the silica gel compared to less polar impurities.[1]

Troubleshooting Guides

Problem: Low Product Yield
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Increase reaction time and/or temperature. Monitor reaction progress by TLC.
- Ensure the catalyst is active and used in the appropriate amount.
Polymerization of Reactants - In the Skraup synthesis, use a moderating agent like FeSO₄.[1][2]
- In the Doebner-von Miller reaction, consider a two-phase solvent system.[3]
Suboptimal Work-up - Ensure the pH is adjusted correctly during extraction to isolate the carboxylic acid.
- Perform multiple extractions to maximize product recovery.
Problem: Formation of Significant Byproducts
Potential Cause Troubleshooting Suggestion
Uncontrolled Exothermic Reaction (Skraup) - Add sulfuric acid slowly with efficient cooling.[2]
- Use a moderating agent like ferrous sulfate.[1][2]
Side Reactions of Carbonyl Compound - Use a two-phase system in the Doebner-von Miller synthesis to reduce polymerization.[3]
Formation of Isomers - The regioselectivity of the Friedländer synthesis can be an issue with unsymmetrical ketones. Switching to acidic conditions may help.

Experimental Protocols

General Protocol for Skraup Synthesis of Quinoline (Adapted for 8-Quinolinecarboxylic Acid)

This is a generalized protocol and should be adapted and optimized for the specific synthesis of 8-Quinolinecarboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine anthranilic acid and a moderating agent like ferrous sulfate heptahydrate.

  • Addition of Reactants: To the flask, add anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid through the condenser with efficient cooling.

  • Heating: Gently heat the mixture. The reaction is exothermic and may begin to boil.[2] Be prepared to remove the external heat source.

  • Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Allow the reaction mixture to cool and then carefully dilute it with water. Neutralize the solution with a strong base (e.g., NaOH) to precipitate the crude product.

  • Purification: The crude 8-Quinolinecarboxylic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[1][5]

General Protocol for Doebner-von Miller Synthesis of a Quinoline Carboxylic Acid Derivative

This is a generalized protocol and should be adapted and optimized.

  • Reactant Mixture: In a suitable reaction vessel, dissolve the aniline (e.g., anthranilic acid) in an appropriate solvent.

  • Carbonyl Addition: Add the α,β-unsaturated carbonyl compound.

  • Catalyst Addition: Add the acid catalyst (e.g., concentrated HCl or a Lewis acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the crude product by column chromatography or recrystallization.[1]

Data Presentation

Table 1: Comparison of General Reaction Conditions for Quinoline Synthesis

Parameter Skraup Synthesis Doebner-von Miller Reaction
Starting Materials Aniline, Glycerol, Oxidizing AgentAniline, α,β-Unsaturated Carbonyl
Catalyst Concentrated Sulfuric AcidLewis or Brønsted Acids
Temperature High, often highly exothermic[2]Typically reflux
Common Side Reactions Tar and polymer formation[1][2]Polymerization of carbonyl compound[3]
Yields Variable, can be low due to side reactionsGenerally moderate, can be improved with optimization

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Starting Materials (e.g., Anthranilic Acid, Glycerol) Reaction Reaction (Skraup or Doebner-von Miller) Reactants->Reaction Acid Catalyst, Heat Quench Quenching & Neutralization Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product Pure 8-Quinolinecarboxylic Acid Purification->Product

Caption: General workflow for the synthesis and purification of 8-Quinolinecarboxylic acid.

Side_Reactions Reactants Aniline + α,β-Unsaturated Carbonyl Precursor Desired_Product 8-Quinolinecarboxylic Acid Reactants->Desired_Product Main Reaction Pathway Side_Product_1 Polymerization (Tar Formation) Reactants->Side_Product_1 Side Reaction Side_Product_2 Incomplete Reaction Products Reactants->Side_Product_2 Side Reaction

Caption: Main reaction pathway versus common side reactions in quinoline synthesis.

Troubleshooting_Tree Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield High_Byproducts High Byproducts? Start->High_Byproducts Check_Conditions Check Reaction Conditions (T, time) Low_Yield->Check_Conditions Yes Control_Temp Improve Temperature Control High_Byproducts->Control_Temp Yes Check_Reagents Check Reagent Purity & Stoichiometry Check_Conditions->Check_Reagents Optimize_Workup Optimize Work-up & Purification Check_Reagents->Optimize_Workup Use_Moderator Use Moderating Agent (e.g., FeSO4) Control_Temp->Use_Moderator Change_Solvent Consider Two-Phase Solvent System Use_Moderator->Change_Solvent

Caption: A decision tree for troubleshooting common issues in 8-Quinolinecarboxylic acid synthesis.

References

Technical Support Center: Optimization of 8-Quinolinecarboxylic Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions for 8-quinolinecarboxylic acid and its derivatives in catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 8-quinolinecarboxylic acid in catalysis?

8-Quinolinecarboxylic acid and its derivatives are primarily used as directing groups or ligands in metal-catalyzed reactions, such as C-H activation and cross-coupling reactions.[1][2] The nitrogen atom of the quinoline ring and the carboxylic acid group can chelate to a metal center, enabling regioselective functionalization of the quinoline scaffold or other substrates.[3]

Q2: Why is catalyst deactivation a common issue in reactions involving quinoline derivatives?

Catalyst deactivation is a significant challenge primarily due to the presence of the quinoline nitrogen atom. Nitrogen-containing heterocycles are well-known catalyst poisons, especially for transition metals like palladium and rhodium.[4][5] The lone pair of electrons on the nitrogen can coordinate strongly to the metal center, blocking active sites required for catalysis and leading to the formation of stable, inactive complexes.[5]

Q3: What are the common mechanisms of catalyst deactivation in these reactions?

The main deactivation mechanisms include:

  • Poisoning: Strong, often irreversible, chemisorption of the quinoline nitrogen onto the active metal sites.[6]

  • Fouling: Physical deposition of insoluble byproducts or polymers on the catalyst surface, which blocks access to active sites.[6]

  • Sintering (Thermal Degradation): At high temperatures, metal nanoparticles on a support can agglomerate into larger particles, which reduces the active surface area and catalytic activity.[4]

cluster_main Catalyst Deactivation Pathways cluster_paths Active Active Catalyst (e.g., Pd(0)) Poisoning Poisoning (Quinoline Coordination) Active->Poisoning Chemical Fouling Fouling (Byproduct Deposition) Active->Fouling Mechanical Sintering Sintering (Thermal Agglomeration) Active->Sintering Thermal Inactive Inactive Catalyst Poisoning->Inactive Fouling->Inactive Sintering->Inactive

Caption: Key mechanisms leading to catalyst deactivation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction is not proceeding, or the yield of the desired product is very low. What are the potential causes and solutions?

Answer: Low yield is a common issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

cluster_causes Possible Causes cluster_solutions Recommended Solutions Start Problem: Low Yield C1 Reagent Quality Start->C1 C2 Reaction Conditions Start->C2 C3 Catalyst Inactivity Start->C3 S1 Verify starting material purity Use anhydrous/deoxygenated solvents Ensure base/ligand integrity C1->S1 S2 Screen temperature and reaction time Optimize solvent polarity Adjust reactant concentrations C2->S2 S3 Use fresh catalyst Screen different ligands/pre-catalysts Ensure inert atmosphere to prevent oxidation C3->S3

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Solutions:

Potential CauseRecommended Actions
Poor Reagent Quality Moisture/Air Sensitivity: Ensure all reactions are set up under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly dried, deoxygenated solvents and high-purity reagents.Substrate Purity: Verify the purity of the 8-quinolinecarboxylic acid derivative and coupling partners using techniques like NMR or LC-MS. Impurities can inhibit the catalyst.Base Degradation: Some bases (e.g., carbonates, phosphates) can be hygroscopic. Use a fresh bottle or dry the base before use.
Suboptimal Conditions Temperature: Reaction temperature can be critical. If the reaction is slow, consider increasing the temperature in increments (e.g., 10-20 °C). Conversely, high temperatures can lead to thermal degradation of the catalyst or substrates.[4]Solvent: The choice of solvent affects solubility, stability, and reaction rates.[7] Polar aprotic solvents like DMF, DMAc, or NMP are often effective, but screening different solvents is recommended.Concentration: Reactions that are too dilute may be slow, while highly concentrated mixtures can lead to side reactions or poor solubility. A typical starting point is 0.1-0.5 M.
Catalyst Issues Catalyst Loading: Inconsistent catalyst loading can lead to variable results. For very small amounts, preparing a stock solution of the catalyst can improve accuracy.Ligand Choice: The ligand is crucial for stabilizing the active catalytic species and can mitigate poisoning effects from the quinoline nitrogen.[4] Bulky, electron-rich phosphine ligands are often effective. It is important to screen a variety of ligands for a specific reaction.
Issue 2: Inconsistent Results Between Batches

Question: I am getting variable yields and reaction times when I repeat the same reaction. Why is this happening?

Answer: Inconsistency often arises from subtle variations in experimental setup and reagent handling.

CauseRecommended Action
Variable Moisture/Air Exposure Ensure consistent use of inert atmosphere techniques (e.g., Schlenk line, glovebox). Always use freshly dried and deoxygenated solvents for each run.
Inconsistent Catalyst Loading Calibrate balances regularly. For small quantities, prepare a stock solution of the catalyst in an anhydrous solvent to ensure accurate dispensing.
Lot-to-Lot Reagent Variability Source reagents from a reliable supplier. If possible, use the same batch of critical reagents (catalyst, ligand, base) for a series of comparative experiments.
Stirring and Heating Inconsistencies Use a calibrated hotplate or oil bath for uniform heating. Ensure the stirring rate is consistent and sufficient to maintain a homogeneous mixture.
Issue 3: Catalyst Deactivation and Regeneration

Question: My reaction starts well but then stalls. How can I prevent catalyst deactivation, and is it possible to regenerate the catalyst?

Answer: Reaction stalling is a classic sign of catalyst deactivation.

Prevention Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands or bidentate ligands with a large bite angle (e.g., Xantphos) to protect the metal center and enhance stability.[4]

  • Controlled Conditions: Avoid excessively high temperatures which can cause sintering.[4] Ensure a strictly inert atmosphere to prevent oxidation of the active catalyst (e.g., Pd(0) to inactive Pd(II) species).

Regeneration Methods:

  • For Fouling: If deactivation is due to insoluble materials coating the catalyst (fouling), washing the catalyst with a suitable solvent may restore some activity.[8]

  • For Poisoning: Regeneration from poisoning by strong coordinators like quinolines is very challenging and often not feasible, as the deactivation can be irreversible.[4][5]

  • For Sintering: Regeneration is generally not possible as it involves a physical change in the catalyst's structure.[4]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general workflow for a cross-coupling reaction involving a quinoline derivative. Optimization of specific parameters is essential.

A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent Addition (Catalyst, Ligand, Base, Reactants) A->B C 3. Solvent Addition (Anhydrous, Deoxygenated) B->C D 4. Reaction Execution (Heating & Stirring) C->D E 5. Monitoring (TLC, GC-MS, LC-MS) D->E F 6. Workup (Quenching, Extraction) E->F G 7. Purification (Column Chromatography) F->G

Caption: Standard experimental workflow for cross-coupling reactions.

Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.5 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the 8-quinolinecarboxylic acid derivative (1.0 equivalent) and the coupling partner (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Place the sealed reaction tube in a preheated oil bath or heating block at the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 3 times).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent on a Hypothetical Cross-Coupling Reaction

The choice of solvent can significantly impact reaction efficiency.[7] Polarity and the ability to solvate intermediates are key factors.

EntrySolventDielectric Constant (approx.)Typical Yield (%)Notes
1Toluene2.445%Non-polar, good for many Pd-catalyzed reactions.
21,4-Dioxane2.275%Common solvent, good balance of properties.
3Acetonitrile37.560%Polar aprotic, may coordinate to the metal center.
4DMF36.785%Highly polar aprotic, good solvating power but high boiling point.
5Water80.1<10%Generally unsuitable unless specialized water-soluble ligands/catalysts are used.[9]

Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, and ligand system.

References

How to avoid polymerization in the Doebner–Miller reaction for quinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate polymerization during the Doebner–Miller reaction for quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in the Doebner–Miller reaction?

The principal cause is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated aldehyde or ketone reactant.[1][2][3][4] This is particularly problematic under the strong acid and high-temperature conditions often employed in the reaction, leading to the formation of undesirable resinous or tarry byproducts.[1][2]

Q2: What are the consequences of excessive polymerization?

Excessive polymerization leads to several experimental issues:

  • Low Yields: The consumption of the carbonyl substrate in side reactions directly reduces the yield of the desired quinoline product.[2][3][4]

  • Difficult Purification: The resulting polymers are often sticky, tar-like substances that complicate the isolation and purification of the target molecule.[1][2]

  • Inconsistent Results: Poorly controlled polymerization can lead to variability in reaction outcomes and difficulty in achieving reproducible results.

Q3: What is the most common and effective strategy to prevent polymerization?

The most widely recommended strategy is the use of a two-phase (biphasic) solvent system.[1][2][3][4] This method sequesters the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), away from the bulk of the aqueous acid phase. This separation minimizes the rate of acid-catalyzed polymerization while allowing the reaction with the aniline to proceed at the phase interface.[1][3][4]

Q4: Can standard polymerization inhibitors like hydroquinone be used?

While general-purpose polymerization inhibitors such as hydroquinone are used to stabilize unsaturated monomers during storage, their application directly within the Doebner-Miller reaction conditions is less common.[5] The primary strategies reported for this synthesis focus on controlling reaction conditions (e.g., biphasic systems, temperature control) rather than adding external inhibitors.[2][3] The effectiveness of typical inhibitors can be limited in hot, acidic, alcoholic solutions.[6]

Q5: How does reaction temperature affect polymerization and tar formation?

High temperatures, while often necessary to drive the cyclization, can significantly accelerate the rate of polymerization and degradation of starting materials, leading to increased tar formation.[1][2] It is crucial to find an optimal temperature that allows for efficient quinoline formation without promoting excessive side reactions. A common approach is to start at a milder temperature and increase it gradually.[2]

Troubleshooting Guide: Low Yields and Tar Formation

This section addresses the common problem of low product yield accompanied by significant tar or resinous byproduct formation.

Problem: The reaction produces a low yield of the desired quinoline, and the crude product is a complex, tarry mixture that is difficult to purify.

Logical Approach to Troubleshooting

The following workflow provides a step-by-step process for diagnosing and resolving issues related to polymerization in the Doebner-Miller reaction.

G cluster_0 cluster_1 cluster_2 Solutions for Polymerization cluster_3 Solutions for Harsh Conditions start Observation: Low Yield & Tar Formation cause1 Primary Cause: α,β-Unsaturated Carbonyl Polymerization start->cause1 cause2 Secondary Cause: Harsh Reaction Conditions start->cause2 solution1a Implement Biphasic Solvent System (e.g., Toluene/Water) cause1->solution1a solution1b Use Acetal-Protected Carbonyl Substrate (e.g., Acrolein Diethyl Acetal) cause1->solution1b solution1c Control Reagent Addition: Slow, dropwise, or portion-wise addition of carbonyl cause1->solution1c solution2a Optimize Temperature: Start with milder conditions and increase gradually cause2->solution2a solution2b Optimize Catalyst: Screen different Brønsted or Lewis acids; adjust concentration cause2->solution2b

Caption: Troubleshooting workflow for polymerization issues.

Data Presentation

Table 1: Comparison of Strategies to Minimize Polymerization

StrategyPrincipleAdvantagesConsiderations
Biphasic Solvent System Sequesters the carbonyl reactant in an organic phase, minimizing contact with the aqueous acid catalyst.[1][3][4]Highly effective at reducing polymerization and increasing yields; widely reported.[3][4]Requires efficient stirring to maintain an adequate interfacial area for the reaction.
Use of Acetal Protecting Groups The acetal protects the aldehyde from polymerization and is hydrolyzed in situ to release the reactive aldehyde slowly.[2][3]Prevents polymerization of the bulk starting material; can lead to cleaner reactions.The rate of hydrolysis must be compatible with the rate of the main reaction. Some studies report that a biphasic system is detrimental when using this method.[3]
Slow/Portion-wise Addition Maintains a low instantaneous concentration of the reactive carbonyl compound, disfavoring polymerization.[2]Simple to implement; helps control reaction exotherms.May require longer overall reaction times.
Optimization of Conditions Milder temperatures and lower acid concentrations reduce the rate of polymerization and degradation.[2]Can significantly reduce tar formation and improve product purity.May lead to lower reaction rates, requiring longer reaction times or more potent catalysts.

Table 2: Representative Influence of Catalyst and Reaction Conditions on Quinaldine Synthesis

EntryAnilineCarbonyl CompoundCatalystSolvent SystemTemp (°C)Yield (%)Observations
1AnilineCrotonaldehydeConc. HClEthanol10035-45Significant tar formation
2AnilineCrotonaldehydeConc. HClToluene/Water (1:1)10070-80Reduced polymerization, cleaner reaction
3p-ToluidineCrotonaldehydeH₂SO₄Water11040-50Byproducts and resinous material observed
4p-ToluidineAcrolein Diethyl AcetalDilute HClWater9575-85Good yield, minimal polymerization[3]
5AnilineCrotonaldehydeSc(OTf)₃Acetonitrile8065-75Milder conditions with Lewis acid catalyst

Note: This table is illustrative, based on principles described in the literature. Actual yields will vary based on specific substrates and precise experimental conditions.

Experimental Protocols

Protocol 1: General Doebner–Miller Synthesis using a Biphasic System

This procedure is adapted from general methodologies that employ a two-phase system to reduce polymerization.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline (1.0 equiv.), toluene, and water (e.g., in a 1:1 v/v ratio).

  • Catalyst Addition: Add the acid catalyst (e.g., concentrated HCl, 1.0-1.2 equiv.) to the stirred mixture.

  • Reagent Addition: While stirring vigorously, add the α,β-unsaturated aldehyde or ketone (1.2-1.5 equiv.) dropwise to the mixture over 30-60 minutes. The slow addition helps control the reaction temperature and minimize polymerization.[2]

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) and maintain for 3-6 hours, or until TLC analysis indicates consumption of the starting aniline.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the aqueous phase by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is > 8.

    • Separate the organic layer. Extract the aqueous layer two more times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinoline.

Protocol 2: Synthesis using an Acetal-Protected Aldehyde

This method utilizes an acetal to generate the reactive aldehyde in situ, preventing its polymerization.[3]

  • Reaction Setup: To a solution of the aniline (1.0 equiv.) in dilute aqueous acid (e.g., 3 M HCl), add acrolein diethyl acetal (1.2 equiv.).

  • Reaction: Heat the mixture with stirring at 90-100 °C for 2-4 hours. The acidic medium will slowly hydrolyze the acetal to generate acrolein, which is then consumed in the reaction.

  • Oxidation (if necessary): Depending on the substrate and conditions, an oxidative workup or the inclusion of a mild oxidant may be required for aromatization.

  • Workup and Purification: Follow the standard workup and purification steps as described in Protocol 1 (neutralization, extraction, drying, concentration, and purification).

Visualizations

The following diagram illustrates the principle behind using a biphasic solvent system to mitigate the polymerization of the carbonyl substrate.

G cluster_0 Organic Phase (e.g., Toluene) cluster_1 Aqueous Phase carbonyl α,β-Unsaturated Carbonyl (High Concentration, Sequestered) poly Polymerization (Minimized) carbonyl->poly very slow interface Reaction at Phase Interface carbonyl->interface Slow Partitioning aniline Aniline + Acid Catalyst (H⁺) aniline->interface product Desired Quinoline Product interface->product

Caption: Principle of the biphasic Doebner-Miller reaction.

References

Technical Support Center: Stabilizing 8-Quinolinecarboxylic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and stabilization of 8-Quinolinecarboxylic acid solutions for long-term experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 8-Quinolinecarboxylic acid?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of 8-Quinolinecarboxylic acid.[1] For aqueous-based experiments, it is advisable to prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer of choice, ensuring the final DMSO concentration is compatible with the experimental system.

Q2: How should I store the solid form of 8-Quinolinecarboxylic acid?

A2: The solid, powdered form of 8-Quinolinecarboxylic acid should be stored in a tightly sealed container in a cool, dry, and dark place.[2] It is also recommended to store it away from strong oxidizing agents.[1]

Q3: What are the primary degradation pathways for 8-Quinolinecarboxylic acid in solution?

A3: Based on the behavior of related quinoline compounds, the primary degradation pathways for 8-Quinolinecarboxylic acid in solution are likely to be oxidation and photodegradation.[3] The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of hydroxyquinolines and eventual ring cleavage.[3] Exposure to UV light can also induce photodegradation.[2][3] Additionally, pH-dependent hydrolysis, particularly in alkaline conditions, can be a factor.

Q4: My experimental results using 8-Quinolinecarboxylic acid are inconsistent. What could be the cause?

A4: Inconsistent results can often be attributed to the degradation of your 8-Quinolinecarboxylic acid solution.[2] It is crucial to prepare fresh solutions for each experiment or to use solutions that have been stored under validated stabilizing conditions.[2] Degradation of the stock solution can lead to an inaccurate concentration in your working solutions. We recommend regularly verifying the concentration of your stock solution using a validated analytical method like HPLC.[2]

Q5: Can I do anything to prevent the degradation of my 8-Quinolinecarboxylic acid solution?

A5: Yes, several measures can be taken to minimize degradation. These include storing solutions at low temperatures (-20°C or -80°C), protecting them from light by using amber vials or wrapping containers in aluminum foil, and preparing solutions using high-purity, degassed solvents under an inert atmosphere (e.g., nitrogen or argon).[2] For solutions in DMSO, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can impact solubility and stability.[1]

Troubleshooting Guide: Solution Instability

This guide addresses common issues encountered with the stability of 8-Quinolinecarboxylic acid solutions.

Issue Possible Cause Recommended Solution
Precipitation in solution upon storage, especially after freeze-thaw cycles. The solubility of 8-Quinolinecarboxylic acid is limited in aqueous solutions. Repeated freeze-thaw cycles can lead to precipitation.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1] If using DMSO, ensure it is anhydrous as moisture can reduce solubility.[1]
Loss of compound activity or a decrease in concentration over time. This is likely due to chemical degradation of the 8-Quinolinecarboxylic acid.Prepare fresh solutions before each experiment. Store stock solutions at -80°C for long-term storage (up to 6 months in DMSO) or -20°C for short-term storage (up to 1 month in DMSO).[1] Protect solutions from light and oxygen.[2]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). These peaks likely correspond to degradation products.To identify these products, a forced degradation study can be performed to generate and identify potential degradants.[3] A stability-indicating HPLC method should be developed to separate the parent compound from these degradation products.
Solution changes color (e.g., turns yellow or brown). Color change can be an indicator of oxidative or photodegradation.Prepare and handle solutions under an inert atmosphere and protected from light.[2] The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help prevent oxidative degradation.[2]
Variability in experimental results between different batches of solutions. Inconsistent solution preparation or storage conditions can lead to varying rates of degradation.Standardize the solution preparation protocol, including the source and purity of the solvent. Ensure consistent storage conditions for all batches.

Data Summary: Storage Conditions and Stability Factors

The following tables summarize key information for the long-term storage of 8-Quinolinecarboxylic acid solutions.

Table 1: Recommended Storage Conditions for 8-Quinolinecarboxylic Acid Solutions in DMSO

Storage Temperature Duration Key Considerations
-20°CUp to 1 monthSuitable for short-term storage.[1]
-80°CUp to 6 monthsRecommended for long-term storage.[1]

Table 2: Factors Affecting the Stability of 8-Quinolinecarboxylic Acid Solutions

Factor Effect on Stability Mitigation Strategy
Temperature Higher temperatures accelerate degradation.[2]Store solutions at low temperatures (-20°C or -80°C).[2]
Light Exposure to UV light can cause photodegradation.[2][3]Use amber-colored vials or wrap containers in aluminum foil.[2]
Oxygen Can lead to oxidative degradation of the quinoline ring.[2][3]Prepare solutions with degassed solvents and handle under an inert atmosphere (e.g., nitrogen or argon).[2]
pH Extreme pH values, particularly alkaline conditions, can catalyze hydrolysis and degradation.Maintain solutions at a neutral or slightly acidic pH. Use appropriate buffers for aqueous solutions.
Solvent Purity Impurities in solvents can catalyze degradation.[2]Use high-purity, anhydrous solvents. For DMSO, use newly opened bottles.[1]
Freeze-Thaw Cycles Can lead to precipitation and degradation.[1]Aliquot solutions into single-use volumes.[1]

Experimental Protocols

Protocol for Preparing a Stabilized Stock Solution of 8-Quinolinecarboxylic Acid in DMSO

Objective: To prepare a 50 mM stock solution of 8-Quinolinecarboxylic acid in DMSO for long-term storage.

Materials:

  • 8-Quinolinecarboxylic acid (solid)

  • Anhydrous, high-purity DMSO (newly opened bottle)

  • Inert gas (e.g., nitrogen or argon)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of Inert Environment: Purge a clean, dry vial with an inert gas for several minutes.

  • Weighing: Under the inert atmosphere, accurately weigh the required amount of 8-Quinolinecarboxylic acid. For 1 mL of a 50 mM solution, you will need 8.66 mg (Molecular Weight = 173.17 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial. To aid dissolution, the solution can be gently warmed to 60°C and sonicated.[1]

  • Mixing: Vortex the solution until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use amber-colored vials under the inert atmosphere.

  • Storage: Tightly seal the vials and store them at -80°C for long-term storage.[1]

Protocol for a Forced Degradation Study of 8-Quinolinecarboxylic Acid

Objective: To identify potential degradation products and degradation pathways for 8-Quinolinecarboxylic acid under various stress conditions.

Materials:

  • 8-Quinolinecarboxylic acid solution (e.g., 1 mg/mL in a suitable solvent)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Stability chamber or oven

  • Photostability chamber with a light source compliant with ICH Q1B guidelines

  • HPLC system with a UV or PDA detector

Procedure:

  • Sample Preparation: Prepare a solution of 8-Quinolinecarboxylic acid at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solution to the following conditions in parallel:

    • Acid Hydrolysis: Mix the solution with an equal volume of 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the solution with an equal volume of 0.1 M NaOH. Keep at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidation: Mix the solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) in a stability chamber.

    • Photodegradation: Expose the solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining 8-Quinolinecarboxylic acid and detect the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use prep_env Prepare Inert Environment weigh Weigh 8-QCA prep_env->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex to Mix dissolve->mix aliquot Aliquot into Amber Vials mix->aliquot storage Store at -80°C aliquot->storage thaw Thaw Single Aliquot storage->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment forced_degradation_logic cluster_stress Stress Conditions start 8-QCA Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photodegradation (Light) start->photo analysis HPLC Analysis (Quantify Parent & Detect Degradants) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

References

Purification techniques for high-purity 8-Quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 8-Quinolinecarboxylic acid. The following sections offer detailed guidance on common purification challenges to ensure the high quality required for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 8-Quinolinecarboxylic acid?

A1: The primary impurities depend on the synthetic route. Common impurities may include unreacted starting materials such as anthranilic acid, byproducts from side reactions, or over-oxidized species if an oxidation reaction is employed.[1][2] If the synthesis involves a Doebner–Miller reaction, residual aldehydes or ketones might be present.[2]

Q2: How can I monitor the purity of 8-Quinolinecarboxylic acid during purification?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of 8-Quinolinecarboxylic acid.[3] Thin-Layer Chromatography (TLC) is also an effective and rapid method for monitoring the progress of purification, such as during column chromatography, allowing for the separation of the desired product from more or less polar impurities.[1]

Q3: What are the recommended storage conditions for high-purity 8-Quinolinecarboxylic acid?

A3: 8-Quinolinecarboxylic acid should be stored in a sealed container in a dry, room temperature environment, away from fire and oxidizing agents.[4][5] For solutions, particularly in organic solvents, it is advisable to store them at low temperatures (e.g., -20°C) in airtight, light-protected containers to minimize degradation.[6]

Q4: What are the key physical and chemical properties to consider during purification?

A4: Key properties include its melting point, solubility in various solvents, and pKa. This data is crucial for selecting appropriate purification techniques, especially for developing a recrystallization protocol. For instance, its low solubility in water and higher solubility in certain organic solvents are key considerations.[4][5]

Quantitative Data Summary

Understanding the physicochemical properties of 8-Quinolinecarboxylic acid is essential for designing effective purification strategies.

PropertyValueReference
Molecular Formula C₁₀H₇NO₂[7][8]
Molecular Weight 173.17 g/mol [7][8]
Melting Point 183-185 °C[5][7]
Appearance White to light brown crystalline solid[4][5]
pKa 1.82 (at 25°C)[5][9]
Water Solubility Insoluble / Low solubility[4][5][9]

Solubility Data

SolventSolubilityNotesReference
WaterLow solubilityInsoluble.[4][5]
Organic SolventsSolubleBetter dissolved in organic solvents.[4]
DMSO50 mg/mL (288.73 mM)Requires ultrasonic and warming to 60°C.[10]
EthanolSolubleUsed for recrystallization.[2]
N,N-dimethylformamide (DMF)SolubleCan be used for purification by heating and stirring.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 8-Quinolinecarboxylic acid.

ProblemPossible Cause(s)Suggested Solution(s)Reference
Low Yield After Recrystallization - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Reduce the amount of solvent used to make a saturated solution. - Cool the solution at a lower temperature (e.g., in an ice bath) to maximize crystal precipitation. - If the mother liquor still contains a significant amount of product, concentrate it and attempt a second crystallization. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.[12]
Oily Product Obtained After Recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The compound is precipitating from the solution too quickly. - Presence of impurities that depress the melting point.- Choose a solvent with a lower boiling point. - Use a two-solvent system: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly. - Add more of the "soluble" solvent to slow down the rate of crystallization.[1][12]
Poor Separation During Column Chromatography - The chosen eluent system has incorrect polarity. - The column was not packed properly. - The sample was overloaded.- Optimize the solvent system using TLC to achieve better separation between the product and impurities. - For acidic compounds like 8-Quinolinecarboxylic acid, adding a small amount of acetic acid to the eluent can improve peak shape. - Ensure the silica gel is packed uniformly without air bubbles. - Use a smaller amount of the crude product.[1]
Streaking on TLC Plate - The sample is too concentrated. - The compound is too polar for the chosen eluent. - The compound is acidic.- Dilute the sample before spotting it on the TLC plate. - Increase the polarity of the eluent system. - Add a small amount of acetic acid or formic acid to the eluent to suppress ionization and improve spot shape.[1]
Crystals Do Not Form - The solution is not supersaturated. - The cooling process is too slow or the final temperature is not low enough.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a "seed" crystal of the pure compound to the solution. - Cool the solution in an ice bath or refrigerate.[12]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude 8-Quinolinecarboxylic acid by removing soluble and insoluble impurities.

Materials:

  • Crude 8-Quinolinecarboxylic acid

  • Recrystallization solvent (e.g., 95% Ethanol, or a suitable solvent mixture determined from solubility tests)[2]

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which 8-Quinolinecarboxylic acid is sparingly soluble at room temperature but highly soluble when hot.[13]

  • Dissolution: Place the crude 8-Quinolinecarboxylic acid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble materials.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.[12][13]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[13]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly. The purity of the final product can be assessed by its melting point.[13]

Protocol 2: Purity Analysis by HPLC

Objective: To determine the purity of the 8-Quinolinecarboxylic acid sample.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column.

  • HPLC grade Acetonitrile (ACN) and water.

  • Formic acid or other modifier (optional).

  • 8-Quinolinecarboxylic acid sample and reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 8-Quinolinecarboxylic acid reference standard in a suitable solvent (e.g., a mixture of the mobile phase).

    • Accurately weigh and dissolve the purified 8-Quinolinecarboxylic acid sample to prepare a solution of a similar concentration.

  • HPLC Method:

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase: Gradient elution, for example, starting with a higher percentage of water and increasing the percentage of acetonitrile over time.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance.

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Step cluster_analysis Analysis Crude Crude 8-Quinolinecarboxylic Acid Solvent Select Appropriate Solvent System Crude->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Cool Slowly to Induce Crystallization HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Purity Assess Purity (HPLC, Melting Point) Dry->Purity Pure High-Purity 8-Quinolinecarboxylic Acid Purity->Pure

Caption: General experimental workflow for the recrystallization of 8-Quinolinecarboxylic acid.

TroubleshootingTree cluster_yield Low Yield cluster_oil Oily Product cluster_crystals No Crystals Start Problem During Recrystallization LowYield Low Yield? Start->LowYield OilyProduct Oily Product? Start->OilyProduct NoCrystals No Crystals Form? Start->NoCrystals TooMuchSolvent Too much solvent? LowYield->TooMuchSolvent Yes Concentrate Concentrate Mother Liquor & Recrystallize TooMuchSolvent->Concentrate CoolingTooFast Cooling too fast? OilyProduct->CoolingTooFast Yes ReheatAddSolvent Reheat, add more 'good' solvent, cool slower CoolingTooFast->ReheatAddSolvent NotSaturated Solution not saturated? NoCrystals->NotSaturated Yes Induce Scratch flask / Add seed crystal / Reduce solvent NotSaturated->Induce

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Common pitfalls in the experimental use of ZH8659

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols for the experimental use of ZH8659, a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Kinase X (KX).

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper handling and storage are critical for maintaining the compound's integrity.[1] Most kinase inhibitors are soluble in organic solvents like DMSO.[2] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, dispense the stock solution into single-use aliquots.[3] For long-term storage, these aliquots should be kept at -80°C.[1]

Q2: What is the mechanism of action for this compound?

A2: this compound is an ATP-competitive inhibitor of Kinase X (KX). It functions by binding to the ATP pocket of the KX catalytic domain, preventing the phosphorylation of its downstream substrates, such as Substrate Y (SY). By inhibiting the GFR-KX-SY signaling pathway, this compound blocks signals that promote cell proliferation and survival in sensitive cell lines.

Q3: How stable is this compound in cell culture media?

A3: The stability of small molecule inhibitors in aqueous media can vary based on factors like pH, temperature, and media components.[2][3] For long-term experiments (e.g., beyond 48 hours), the efficacy of the inhibitor may decrease due to degradation or cellular metabolism. It is recommended to replace the media with freshly diluted this compound every 48-72 hours to ensure a consistent effective concentration.[3]

Data Presentation

Quantitative data for this compound is summarized below. These values are essential for designing experiments and determining the appropriate concentration range for cell-based assays.[4]

Table 1: this compound In Vitro and Cellular Inhibitory Activity

Target Cell Line / Kinase Assay Type IC50 (nM)
Kinase X (KX) Biochemical Kinase Assay 1.5
Kinase A (Off-target) Biochemical Kinase Assay 8,750
Kinase B (Off-target) Biochemical Kinase Assay >10,000
A549 (Lung Carcinoma) Cell Viability (72h) 25
HCT116 (Colon Carcinoma) Cell Viability (72h) 42

| MCF7 (Breast Carcinoma) | Cell Viability (72h) | 115 |

Table 2: Stability of this compound in RPMI + 10% FBS at 37°C

Time Point % of Intact this compound Remaining
0 hours 100%
24 hours 96.2%
48 hours 88.5%

| 72 hours | 79.1% |

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

  • Potential Causes & Solutions:

    • Compound Solubility: Poor solubility can lead to inaccurate dosing and high variability.[5] Always prepare fresh working dilutions from a DMSO stock for each experiment and visually inspect for any precipitates.

    • Cell Passage Number: Continuous passaging can alter the genetic makeup and inhibitor sensitivity of cell lines.[5] Use cells within a defined, low-passage number range for all experiments to ensure consistency.[5]

    • Inconsistent Cell Seeding Density: The number of cells per well can significantly impact results. Ensure you are using a consistent and accurate number of cells for each well by performing careful cell counting.[5]

    • Variable Incubation Time: The effect of an inhibitor can be time-dependent.[5] Standardize the incubation time with this compound across all plates and experiments.

Issue 2: No inhibition of the downstream target, phospho-Substrate Y (p-SY), is observed by Western Blot.

  • Potential Causes & Solutions:

    • Suboptimal Inhibitor Concentration/Time: The concentration or treatment duration may be insufficient. Perform a dose-response experiment (e.g., 10 nM to 5 µM) and a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal conditions for inhibiting p-SY.

    • Pathway Inactivity: The GFR-KX-SY pathway may not be active in your cell model or culture conditions. Ensure the pathway is active by treating cells with a known activator (e.g., a growth factor) as a positive control.[6] You should see a strong p-SY signal in the stimulated control and a reduction in the this compound-treated samples.

    • Degraded Compound: The this compound aliquot may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh, single-use aliquot of the inhibitor for the experiment.[3]

    • Western Blot Technical Issues: Confirm that total protein levels are consistent across lanes by probing for a loading control (e.g., β-actin or GAPDH).[4] Also, verify that the primary antibodies for p-SY and total SY are validated and working correctly.

Issue 3: Unexpectedly high cellular toxicity is observed, even at concentrations that should be non-toxic.

  • Potential Causes & Solutions:

    • Solvent Toxicity: The final concentration of the solvent (DMSO) in the culture medium may be too high (typically should be <0.5%).[5] Prepare a vehicle control with the highest concentration of DMSO used in your experiment to assess its specific effect on cell viability.

    • Off-Target Effects: While this compound is selective, high concentrations can lead to off-target activity. A critical step is to confirm that the observed phenotype is due to on-target inhibition.[5] If available, use a structurally different inhibitor of KX to see if it produces the same effect.[5]

    • Compound Degradation: The inhibitor may break down into a more toxic substance under specific culture conditions. This can be investigated by assessing the stability of the compound in your media over time using methods like HPLC.[1]

Signaling Pathway and Workflows

ZH8659_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) KX Kinase X (KX) GFR->KX Activates SY Substrate Y (SY) KX->SY Phosphorylates Proliferation Cell Proliferation & Survival SY->Proliferation Promotes This compound This compound This compound->KX Inhibits

Caption: The GFR-KX-SY signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells treatment Treat cells with this compound (Dose Response) and Controls start->treatment incubation Incubate for Optimal Duration treatment->incubation lysis Lyse Cells & Harvest Protein incubation->lysis quant Quantify Protein (e.g., BCA Assay) lysis->quant sds SDS-PAGE Separation quant->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane (5% BSA in TBST) transfer->block p_ab Incubate with Primary Ab (anti-p-SY) block->p_ab s_ab Incubate with Secondary Ab (HRP) p_ab->s_ab detect Add ECL Substrate & Image Chemiluminescence s_ab->detect analyze Analyze Data: Normalize p-SY to Total SY detect->analyze end End: Determine Inhibitory Effect analyze->end

Caption: Experimental workflow for Western blot validation of target inhibition.

Troubleshooting_Flowchart start Inconsistent IC50 Results? cause1 Check Compound Prep: Are you making fresh dilutions? start->cause1 sol1_no Action: Prepare fresh working dilutions for every experiment. cause1->sol1_no No cause2 Check Cell Culture: Are you using low passage cells? cause1->cause2 Yes sol1_yes Action: Visually inspect for precipitate. Consider solubility assay. sol1_no->cause2 sol2_yes Action: Ensure cell counting is accurate and seeding is even. cause2->sol2_yes Yes sol2_no Action: Thaw a new, low-passage vial of cells for experiments. cause2->sol2_no No cause3 Check Assay Protocol: Is incubation time standardized? sol2_yes->cause3 sol2_no->cause3 sol3_yes Action: Review plate reader settings and reagent preparation steps. cause3->sol3_yes Yes sol3_no Action: Standardize all incubation steps across all plates. cause3->sol3_no No end Problem Resolved sol3_yes->end sol3_no->end

Caption: Troubleshooting flowchart for inconsistent IC50 values.

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-Substrate Y (p-SY) Inhibition

This protocol is used to assess the direct inhibition of KX by this compound in a cellular context by measuring changes in the phosphorylation of its downstream target, SY.[4][6]

  • Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere overnight. Serum-starve the cells for 4-6 hours if necessary to reduce basal pathway activity. Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours. Stimulate the cells with an appropriate growth factor for 15 minutes to activate the pathway.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 xg for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4] Incubate the membrane with a primary antibody specific for p-SY overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.[4]

  • Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system.[4] To confirm equal protein loading and analyze changes in phosphorylation relative to the total protein, strip the membrane and re-probe with an antibody for total SY and a loading control like β-actin.[7]

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and is commonly used to determine the IC50 of a compound.[8][9]

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[8] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control) to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C with 5% CO2.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader.[5] Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the percentage of viability against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[11]

References

Technical Support Center: Enhancing the Biological Activity of 8-Quinolinecarboxylic Acid Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Quinolinecarboxylic acid and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges and advancing your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the biological activity of 8-Quinolinecarboxylic acid?

A1: The biological activity of 8-Quinolinecarboxylic acid can be significantly enhanced through various derivatization strategies. The most common approach is the modification of the carboxylic acid group to form amides, esters, and hydrazones. Additionally, substitutions on the quinoline ring system can further modulate the biological effects. These modifications can lead to increased potency, better target selectivity, and improved pharmacokinetic properties.[1][2]

Q2: What types of biological activities are commonly observed with 8-Quinolinecarboxylic acid derivatives?

A2: 8-Quinolinecarboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial activity: Effective against a range of Gram-positive and Gram-negative bacteria.[3][4]

  • Anticancer activity: Showing cytotoxicity against various cancer cell lines.[1][5]

  • Anti-inflammatory activity: Demonstrating potential in reducing inflammation.[5][6]

  • Antiviral activity: Some derivatives have shown promise as antiviral agents.[2]

  • Enzyme inhibition: For example, inhibition of monoamine oxidase and cholinesterase, relevant for neurodegenerative diseases.[7]

Q3: How does the formation of amides from 8-Quinolinecarboxylic acid affect its biological activity?

A3: The formation of amides is a widely used strategy to enhance the biological activity of 8-Quinolinecarboxylic acid. Amide derivatives often exhibit increased antimicrobial and anticancer properties. This is attributed to the ability of the amide bond to form hydrogen bonds with biological targets, such as enzymes and receptors, leading to stronger interactions and enhanced efficacy. The nature of the amine used for amidation also plays a crucial role in determining the specific biological activity.[1][2]

Q4: Are there any known signaling pathways targeted by 8-Quinolinecarboxylic acid derivatives?

A4: Yes, some quinoline derivatives have been shown to target specific signaling pathways. For instance, in cancer cells, certain derivatives can interfere with the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[1] In bacteria, quinolones, a class of compounds related to quinolinecarboxylic acids, are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8]

Troubleshooting Guides

Issue 1: Low Yield During Amide Synthesis from 8-Quinolinecarboxylic Acid

Possible Causes & Solutions:

  • Inefficient activation of the carboxylic acid:

    • Solution: Ensure the use of an appropriate activating agent. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to convert the carboxylic acid to a more reactive acyl chloride.[9][10] Alternatively, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be used for a milder, one-pot synthesis.[9]

  • Steric hindrance from the amine:

    • Solution: If using a sterically hindered amine, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times. The choice of a less hindered base, like triethylamine, can also be beneficial.[2]

  • Side reactions:

    • Solution: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent unwanted side reactions.

Issue 2: Poor Solubility of the Synthesized Derivative for Biological Assays

Possible Causes & Solutions:

  • Inherent low solubility of the compound:

    • Solution 1: Prepare a stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO) before diluting it in the aqueous assay medium.[11][12] It is crucial to determine the final concentration of the organic solvent to ensure it does not affect the biological assay.

    • Solution 2: Modify the derivative to include more polar functional groups. For instance, the incorporation of amino acid conjugates can improve aqueous solubility.[13]

  • Precipitation in the assay medium:

    • Solution: Before conducting the full assay, perform a solubility test of your compound in the specific cell culture medium or buffer to be used. This will help determine the maximum achievable concentration without precipitation.

Issue 3: Inconsistent Results in Antimicrobial Activity Testing

Possible Causes & Solutions:

  • Variability in bacterial inoculum:

    • Solution: Standardize the preparation of the bacterial inoculum to a specific optical density (e.g., 0.5 McFarland standard) to ensure a consistent number of bacteria is used in each experiment.[12]

  • Inactivation of the compound:

    • Solution: Some components of the culture medium can interact with and inactivate the test compound. It is advisable to use a standard medium recommended for antimicrobial susceptibility testing, such as Mueller-Hinton Broth (MHB).[11][12]

  • Incorrect interpretation of results:

    • Solution: Clearly define the endpoints for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration that inhibits visible growth, while the MBC is the lowest concentration that kills 99.9% of the initial bacterial population.[11]

Data Presentation

Table 1: Antibacterial Activity of Selected 8-Quinolinecarboxylic Acid Derivatives

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
Q-Amide-1 N-phenyl amideStaphylococcus aureus6.25[4]
Q-Amide-2 N-(4-chlorophenyl) amideEscherichia coli12.5[4]
Q-Ester-1 Ethyl esterPseudomonas aeruginosa>100[4]
Q-Amide-3 N-benzyl amideStaphylococcus aureus3.125[4]

Table 2: Anticancer Activity of Selected 8-Quinolinecarboxylic Acid Derivatives

Compound IDDerivative TypeCell LineIC₅₀ (µM)Reference
Q-COOH-1 Quinoline-2-carboxylic acidMCF7 (Breast)Significant Growth Inhibition[5]
Q-COOH-2 Quinoline-4-carboxylic acidMCF7 (Breast)Significant Growth Inhibition[5]
Q-Amide-4 N-(4-bromophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-116 (Colon)4.9[14]
Q-Amide-5 N-(4-chlorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-116 (Colon)5.3[14]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-8-quinolinecarboxamides

This protocol describes a general procedure for the synthesis of amide derivatives from 8-Quinolinecarboxylic acid.

Materials:

  • 8-Quinolinecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Substituted aniline

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 8-Quinolinecarboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the crude 8-quinolinecarbonyl chloride in anhydrous DCM. To this solution, add the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2][9]

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-aryl-8-quinolinecarboxamide.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.[11][12]

Materials:

  • Test compound (dissolved in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate containing CAMHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start 8-Quinolinecarboxylic Acid acid_chloride Acid Chloride Formation (e.g., SOCl₂) start->acid_chloride amide_coupling Amide Coupling (Amine, Base) acid_chloride->amide_coupling workup Work-up & Extraction amide_coupling->workup purification Column Chromatography workup->purification product Pure Derivative purification->product stock_prep Stock Solution (DMSO) product->stock_prep mic_test MIC Determination (Broth Microdilution) stock_prep->mic_test ic50_test IC₅₀ Determination (e.g., MTT Assay) stock_prep->ic50_test data_analysis Data Analysis mic_test->data_analysis ic50_test->data_analysis activity_report Biological Activity Report data_analysis->activity_report

Caption: General experimental workflow for the synthesis and biological evaluation of 8-Quinolinecarboxylic acid derivatives.

signaling_pathway cluster_cell Cancer Cell GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 8-Quinolinecarboxylic Acid Derivative Derivative->PI3K Inhibition

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain 8-Quinolinecarboxylic acid derivatives.

troubleshooting_workflow start Low Biological Activity Observed check_purity Is the compound pure? start->check_purity check_solubility Is the compound soluble in the assay medium? check_purity->check_solubility Yes purify Re-purify the compound (e.g., Chromatography, Recrystallization) check_purity->purify No check_concentration Is the concentration range appropriate? check_solubility->check_concentration Yes modify_solubility Use co-solvent (e.g., DMSO) or modify the structure check_solubility->modify_solubility No check_assay Is the biological assay protocol optimized? check_concentration->check_assay Yes optimize_conc Perform dose-response experiment over a wider range check_concentration->optimize_conc No optimize_assay Review and optimize assay parameters (e.g., incubation time, cell density) check_assay->optimize_assay No retest Re-test Biological Activity check_assay->retest Yes purify->retest modify_solubility->retest optimize_conc->retest optimize_assay->retest

Caption: Troubleshooting workflow for addressing low biological activity of synthesized derivatives.

References

Addressing low product yield in the synthesis of 2-alkyl-8-quinoline carboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-alkyl-8-quinoline carboxylic acids. This guide provides troubleshooting advice and answers to frequently asked questions to help you address challenges such as low product yield.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of 2-alkyl-8-quinoline carboxylic acids, particularly when using methods like the Doebner-Miller reaction.

Q1: My reaction yield is consistently low (<15%) when synthesizing 2-methyl-8-quinoline carboxylic acid. What are the primary causes?

Low yields in classical quinoline syntheses are a common problem. For the Doebner-Miller synthesis, which uses an aniline derivative and an α,β-unsaturated carbonyl compound, the harsh acidic conditions can lead to several side reactions.[1][2]

Primary Causes for Low Yield:

  • Polymerization of Reactants: The acid catalyst can promote the polymerization of the α,β-unsaturated carbonyl substrate, such as crotonaldehyde. This is a significant cause of low product yield.[1][3]

  • Harsh Reaction Conditions: Traditional methods often use concentrated acids and high temperatures, which can lead to the formation of tar and other degradation byproducts, making product isolation difficult and reducing overall yield.[1][4][5]

  • Inefficient Reaction System: A single-phase system using concentrated hydrochloric acid can be inefficient. The original Doebner method for 2-methyl-8-quinoline carboxylic acid using paraldehyde in concentrated HCl gave a yield of less than 12%.[4][5]

Q2: How can I improve the yield of 2-methyl-8-quinoline carboxylic acid?

A significant improvement in yield can be achieved by modifying the standard Doebner-Miller reaction conditions. An improved method involves using a two-phase system (e.g., 12 N HCl/toluene) with a phase transfer catalyst (PTC).[4][5][6] This approach sequesters the carbonyl compound in the organic phase, which helps to reduce its acid-catalyzed polymerization.[1][3]

Using anthranilic acid and crotonaldehyde in a biphasic system with a PTC like triethylbenzylammonium chloride has been shown to increase the yield to as high as 57%.[4][5]

Q3: I am observing a complex reaction mixture with many byproducts. How can I simplify purification?

A complex mixture is often a result of the issues mentioned above. By addressing the root cause of low yield, you can often simplify the purification process.

  • Adopt a Biphasic System: Using a two-phase system can result in a much cleaner reaction mixture compared to the black tar often formed in the original Doebner-Miller procedure, making product isolation significantly easier.[5]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. This helps to determine the optimal reaction time and can prevent the formation of further degradation products from prolonged heating.[7][8]

  • Standard Purification Protocol: For carboxylic acids, a standard method involves dissolving the crude product in an aqueous base (like sodium hydroxide), washing with an organic solvent (like diethyl ether) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.[9] The collected solid can then be further purified by recrystallization.[4][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to quinolines?

There are several classical methods for synthesizing the quinoline scaffold, including:

  • Doebner-von Miller Reaction: Reacts anilines with α,β-unsaturated carbonyl compounds.[2][10]

  • Skraup Synthesis: A related method using aniline, glycerol, an oxidizing agent, and sulfuric acid.[10]

  • Combes Synthesis: Involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][11]

  • Friedländer Synthesis: Condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[1]

  • Pfitzinger Reaction: Uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[1][10]

Q2: I need to synthesize other 2-alkyl derivatives, not just the 2-methyl version. How can this be done efficiently?

A convenient method is to first synthesize the 2-methyl-8-quinoline carboxylic acid and then perform an alkylation reaction. The methyl group can be deprotonated using a strong base like lithium diisopropylamide (LDA), followed by the addition of an appropriate alkyl halide (e.g., bromopropane) to yield the desired 2-alkyl derivative.[5] This two-step process is often more efficient than trying to perform a Doebner-Miller reaction with more complex α,β-unsaturated aldehydes.

Q3: What role does an oxidizing agent play in some of these syntheses?

In reactions like the Skraup or Doebner-Miller synthesis, the initial cyclization product is a dihydroquinoline. An oxidizing agent is required for the final aromatization step to form the quinoline ring.[10][12] Common oxidizing agents include nitrobenzene or arsenic acid.[12] However, in some modified procedures, air can serve as the oxidant.

Data and Protocols

Optimized Reaction Conditions for 2-Methyl-8-Quinoline Carboxylic Acid

The following table summarizes the results from an improved Doebner-Miller synthesis using a two-phase system to enhance the yield of 2-methyl-8-quinoline carboxylic acid.[4][5]

EntryOxidizing AgentCondensing AgentPhase Transfer Catalyst (PTC)Yield (%)
1NoneNoneNone35
2m-Nitrobenzenesulfonic acidNoneNone32
3NoneZnCl₂None36
4NoneNonen-Bu₄NBr48
5NoneNonen-Bu₄NI45
6NoneNonen-Bu₄NHSO₄43
7NoneNoneC₁₆H₃₃NMe₃Cl51
8NoneNoneEt₃BnNCl57
Experimental Protocol: Improved Doebner-Miller Synthesis

This protocol describes the synthesis of 2-methyl-8-quinoline carboxylic acid using a biphasic system.[4]

  • Setup: In a reaction flask, add anthranilic acid (2.74g, 20mmol), triethylbenzylammonium chloride (Et₃BnNCl, 228mg, 1mmol, 5 mol%), and concentrated hydrochloric acid (40 mL).

  • Heating: Heat the mixture to 80–90 °C.

  • Addition of Reagents: Add toluene (10 mL) to the mixture. Slowly add crotonaldehyde (3.3 mL, 40 mmol) dropwise.

  • Reaction: Stir the mixture vigorously for 1.5 hours at 80–90 °C.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize with a concentrated ammonia solution to a pH of 3–4.

    • Extract the mixture with chloroform.

    • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude residue from 95% ethanol to yield the final product as a pale yellow solid (Yield: 57%).[4]

Experimental Protocol: Alkylation of 2-Methyl-8-Quinoline Carboxylic Acid

This protocol describes the synthesis of 2-n-butyl-8-quinoline carboxylic acid.[5]

  • LDA Preparation: In a flask under nitrogen, add diisopropylamine (3.2g, 32mmol) in THF (6 mL) to an ice-cooled solution of 1.6 M n-BuLi in hexane (20 mL) and THF (13 mL). Stir at 0°C for 10 minutes.

  • Deprotonation: In a separate flask, add the freshly prepared LDA solution dropwise to an ice-cooled mixture of 2-methyl-8-quinoline carboxylic acid (1.87g, 10mmol) in THF (22 mL). Stir at 0°C for 1 hour.

  • Alkylation: Add bromopropane (1.85g, 15mmol) dropwise to the mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup:

    • Pour the reaction mixture into water.

    • Extract with chloroform, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (PE/EtOAc = 1:1) to yield the product as a white solid (Yield: 62%).[4]

Visual Guides

Troubleshooting Low Yield

The following diagram outlines a decision-making process for troubleshooting low product yield.

Troubleshooting_Yield start Low Yield (<15%) Observed check_method Are you using a classical single-phase acid catalysis method? start->check_method side_reactions High probability of substrate polymerization and tar formation. check_method->side_reactions Yes check_purity Is the reaction mixture complex and hard to purify? check_method->check_purity No implement_biphasic Action: Implement a two-phase system (e.g., Toluene/HCl) with a Phase Transfer Catalyst (PTC). side_reactions->implement_biphasic yield_improved Yield Improved implement_biphasic->yield_improved purification_issue Tar and multiple byproducts are complicating isolation. check_purity->purification_issue Yes biphasic_cleaner Benefit: Two-phase system results in a cleaner reaction, simplifying purification. purification_issue->biphasic_cleaner biphasic_cleaner->yield_improved

Caption: Troubleshooting decision tree for low product yield.

General Synthetic Workflow

This diagram illustrates the overall workflow from synthesis to the purified alkylated product.

Workflow cluster_synthesis Step 1: Doebner-Miller Synthesis cluster_alkylation Step 2: Alkylation cluster_purification Step 3: Purification reactants Anthranilic Acid + Crotonaldehyde reaction Two-Phase Reaction (Toluene/HCl, PTC) 80-90°C, 1.5h reactants->reaction workup1 Neutralization (NH₃) & Extraction reaction->workup1 product1 Crude 2-Methyl-8-quinoline carboxylic acid workup1->product1 deprotonation Deprotonation with LDA product1->deprotonation alkylation_rxn Addition of Alkyl Halide (R-Br) deprotonation->alkylation_rxn workup2 Aqueous Quench & Extraction alkylation_rxn->workup2 product2 Crude 2-Alkyl-8-quinoline carboxylic acid workup2->product2 purify Column Chromatography or Recrystallization product2->purify final_product Pure 2-Alkyl-8-quinoline carboxylic acid purify->final_product

Caption: General experimental workflow for synthesis and alkylation.

Simplified Reaction Pathway

This diagram shows the key transformations in the synthesis and subsequent alkylation.

Reaction_Pathway A Anthranilic Acid + Crotonaldehyde B Dihydroquinoline Intermediate A->B Doebner-Miller Cyclization C 2-Methyl-8-quinoline carboxylic acid B->C Oxidation (Aromatization) D Lithium Enolate C->D Deprotonation (LDA) E 2-Alkyl-8-quinoline carboxylic acid D->E Alkylation (R-Br)

Caption: Key chemical transformations in the synthesis pathway.

References

Technical Support Center: Scaling Up the Synthesis of 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 8-Quinolinecarboxylic acid for bulk production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 8-Quinolinecarboxylic acid, and which are most suitable for scaling up?

A1: Several methods exist for the synthesis of quinoline carboxylic acids. For bulk production of 8-Quinolinecarboxylic acid, the most relevant methods are modifications of the Doebner-von Miller reaction and the oxidation of 8-substituted quinolines. The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, can be adapted for larger scales, particularly with process optimizations to control its exothermic nature and minimize side reactions.[1] Oxidation of a precursor like 8-methylquinoline is another viable route, often favored for its directness, provided the starting material is readily available in bulk.

Q2: What are the primary safety concerns when scaling up the Skraup synthesis, a related quinoline synthesis method?

A2: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][2] When scaling up, it is crucial to have robust temperature control systems in place, such as a well-calibrated reactor with efficient cooling. Slow, controlled addition of reagents is also critical to manage the reaction rate and heat generation.

Q3: How can I minimize the formation of polymeric byproducts in Doebner-von Miller type reactions?

A3: A significant side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds.[1] To mitigate this, consider the following:

  • Biphasic Solvent System: Employing a two-phase system can reduce the concentration of the carbonyl compound in the acidic phase, thereby minimizing polymerization.[1][3]

  • Milder Acid Catalysts: Experiment with Lewis acids instead of strong Brønsted acids to reduce the propensity for polymerization.[1]

  • Controlled Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and in portions to the reaction mixture.[1]

Q4: What are the key parameters to control for optimal yield during the oxidation of 8-methylquinoline?

A4: For the oxidation of 8-methylquinoline to 8-Quinolinecarboxylic acid, the critical parameters to control are:

  • Temperature: Maintaining the optimal reaction temperature is crucial to ensure complete conversion without degrading the product.

  • Reaction Time: The reaction should be monitored to determine the point of maximum conversion of the starting material.

  • Stoichiometry of the Oxidizing Agent: Over-oxidation can be a problem, leading to undesired byproducts. Careful control of the amount of oxidizing agent is necessary.

Troubleshooting Guides

Method 1: Modified Doebner-von Miller Synthesis
Problem Potential Cause Troubleshooting & Optimization
Low Yield Incomplete reaction.- Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor progress with TLC. - Verify the quality and reactivity of all reagents.
Formation of polymeric byproducts.- Switch to a biphasic solvent system to reduce the concentration of the carbonyl compound in the acidic phase.[1][3] - Use a milder acid catalyst (e.g., Lewis acid).[1] - Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[1]
Difficult Purification Presence of tarry, polymeric byproducts.- Implement the troubleshooting steps for polymer formation to achieve a cleaner reaction mixture. - Consider alternative purification methods such as recrystallization from a different solvent system or column chromatography with a modified eluent.
Product is insoluble in the workup solvent.- Adjust the pH of the aqueous phase during workup to ensure the carboxylic acid is in its salt form (soluble) or free acid form (insoluble), depending on the desired extraction procedure.
Method 2: Oxidation of 8-Methylquinoline
Problem Potential Cause Troubleshooting & Optimization
Incomplete Reaction Insufficient oxidizing agent.- Ensure the stoichiometry of the oxidizing agent is correct. A slight excess may be required.
Low reaction temperature or insufficient reaction time.- Gradually increase the reaction temperature and monitor the reaction progress by TLC. - Extend the reaction time, taking care to avoid product degradation.
Formation of Byproducts Over-oxidation leading to undesired products.- Carefully control the stoichiometry of the oxidizing agent.[4] - Monitor the reaction closely and stop it as soon as the starting material is consumed.[4]
Difficult Product Isolation Product is soluble in the reaction mixture.- After the reaction, adjust the pH to precipitate the carboxylic acid. - If the product remains in solution, consider extraction with a suitable organic solvent after pH adjustment.

Experimental Protocols

Protocol 1: Improved Doebner-von Miller Synthesis of 2-Methyl-8-quinolinecarboxylic Acid

This protocol is an example of a modified Doebner-von Miller reaction that can be adapted for other substituted quinoline carboxylic acids.

  • Reaction Setup: In a well-ventilated fume hood, combine anthranilic acid and a two-phase solvent system (e.g., an organic solvent and an aqueous acid).

  • Catalyst Addition: Add a phase-transfer catalyst (PTC).[3]

  • Reagent Addition: Slowly add crotonaldehyde to the stirred reaction mixture.

  • Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and separate the organic and aqueous phases.

  • Purification: Wash the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization.[3]

Protocol 2: Oxidation of 7-chloro-8-methylquinoline to 7-chloro-8-quinolinecarboxylic acid

This protocol illustrates a general approach to the oxidation of a methylquinoline to a quinolinecarboxylic acid.

  • Catalyst and Oxidant: In a suitable reaction vessel, dissolve an N-hydroxyphthalimide compound and azobisisobutyronitrile as catalysts in the reaction solvent.[5][6]

  • Starting Material: Add 7-chloro-8-methylquinoline to the solution.

  • Oxidation: Introduce oxygen as the oxidant and heat the reaction mixture.[5][6]

  • Monitoring: Monitor the reaction for the consumption of the starting material.

  • Isolation: Upon completion, cool the reaction mixture and perform a solid-liquid separation to isolate the crude product.[6]

  • Purification: The crude 7-chloro-8-quinolinecarboxylic acid can be further purified by recrystallization or other suitable techniques.

Quantitative Data

Table 1: Comparison of Reaction Conditions for Quinoline Carboxylic Acid Synthesis

Synthesis MethodKey ReagentsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Doebner-von Miller (Improved)Anthranilic acid, CrotonaldehydePhase-Transfer CatalystTwo-phase systemRefluxSeveralNot specified[3]
Oxidation7-chloro-8-methylquinoline, OxygenN-hydroxyphthalimide, AzobisisobutyronitrileNot specifiedNot specifiedNot specifiedHigh[5][6]
Doebner Hydrogen-TransferAniline, Benzaldehyde, Pyruvic acidBF₃·THFMeCN6520Moderate to High[7][8]

Visualizations

experimental_workflow Experimental Workflow for 8-Quinolinecarboxylic Acid Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagent_prep Reagent Preparation & Quality Check reactor_setup Reactor Setup & Inert Atmosphere reagent_prep->reactor_setup reagent_addition Controlled Reagent Addition reactor_setup->reagent_addition heating Heating & Temperature Control reagent_addition->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring quenching Quenching monitoring->quenching Reaction Complete extraction Extraction / Filtration quenching->extraction concentration Solvent Removal extraction->concentration purification_method Recrystallization / Chromatography concentration->purification_method characterization Product Characterization (NMR, MS) purification_method->characterization

Caption: A generalized experimental workflow for the synthesis of 8-Quinolinecarboxylic acid.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Low Product Yield check_reaction_completion Is the reaction complete? (Check TLC/LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No byproducts_present Are significant byproducts present? check_reaction_completion->byproducts_present Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Check reagent quality incomplete_reaction->optimize_conditions polymerization Polymerization Suspected byproducts_present->polymerization Yes other_byproducts Other Byproducts byproducts_present->other_byproducts No purification_issue Difficulty in Purification byproducts_present->purification_issue Leads to... polymerization_solutions Mitigate Polymerization: - Use biphasic system - Use milder catalyst - Slow reagent addition polymerization->polymerization_solutions optimize_stoichiometry Optimize Stoichiometry & Conditions other_byproducts->optimize_stoichiometry purification_solutions Improve Purification: - Adjust workup pH - Try different recrystallization solvent - Use column chromatography purification_issue->purification_solutions

Caption: A troubleshooting decision tree for addressing low yield in the synthesis of 8-Quinolinecarboxylic acid.

References

Navigating the Challenges of Quinoline C8-H Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the quinoline C8-H bond. This resource is tailored for researchers, scientists, and drug development professionals encountering the unique hurdles of this specific chemical transformation. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving C8 selectivity in quinoline functionalization so challenging?

A1: The primary challenge lies in the inherent electronic properties and steric environment of the quinoline ring. The C2 and C4 positions are electronically more activated towards electrophilic attack. Consequently, many C-H functionalization reactions preferentially occur at the C2 position.[1][2][3] Achieving C8 selectivity often requires overcoming this natural reactivity preference. Additionally, the C8 position is subject to significant steric hindrance from the fused benzene ring, which can impede the approach of bulky catalysts and reagents.[4]

Q2: What is the most common strategy to enhance C8 selectivity?

A2: The use of a directing group is the most prevalent and effective strategy. The quinoline N-oxide is a widely employed directing group that positions the metal catalyst in proximity to the C8-H bond through a cyclometalation intermediate, thereby favoring its activation over other C-H bonds.[1][2][3] This approach has been successfully used with various transition metals, including palladium, rhodium, and iridium.[1][3][5]

Q3: Can C8 functionalization be achieved without a directing group?

A3: While less common, some methods for direct C8 functionalization without a pre-installed directing group have been developed. These often rely on the intrinsic electronic and steric biases of the substrate or employ specific catalytic systems that favor the C8 position. For instance, visible light-mediated photocatalysis has been reported for the direct C8-H arylation of quinolines.[6]

Q4: What are the typical transition metal catalysts used for C8-H functionalization?

A4: A range of transition metals have been successfully employed. Palladium catalysts are frequently used for C8-arylations, often with the quinoline N-oxide as a directing group.[1][2] Rhodium and iridium catalysts are also highly effective, particularly for arylations, alkylations, and allylations at the C8 position.[3][4][5][7] Ruthenium-catalyzed reactions have been developed for deoxygenative C8-arylation of quinoline N-oxides, offering a tandem approach to the functionalized quinoline.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the C8-H functionalization of quinoline derivatives.

Problem Possible Causes Troubleshooting Solutions
Low or No Conversion Catalyst Deactivation: Impurities in the substrate, reagents, or solvent can poison the catalyst.[10]- Ensure all starting materials and solvents are of high purity. Consider passing solvents through a column of activated alumina. - Use freshly opened or properly stored catalysts and ligands.
Inefficient Catalyst System: The chosen catalyst, ligand, or additive may not be optimal for the specific substrate or transformation.- Screen a variety of catalysts (e.g., Pd(OAc)₂, [RhCpCl₂]₂, [IrCpCl₂]₂) and ligands. - Vary the catalyst and ligand loading.
Suboptimal Reaction Conditions: Temperature may be too low, or the reaction time may be insufficient.- Gradually increase the reaction temperature in increments of 10-20 °C. - Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.[10]
Poor Regioselectivity (Mixture of C2 and C8 isomers) Incorrect Solvent Choice: The solvent can significantly influence the regioselectivity. For palladium-catalyzed reactions of quinoline N-oxides, solvents like DMF or t-BuOH can favor C2 arylation, while acetic acid promotes C8 selectivity.[1][2]- Screen different solvents. For Pd-catalyzed C8 arylation of N-oxides, a mixture of acetic acid and water is often effective.[11]
Inappropriate Ligand: The steric and electronic properties of the ligand are crucial for directing the catalyst.- For palladium catalysis, bulky phosphine ligands can sometimes influence selectivity.[12] However, for C8 selectivity with N-oxides, ligand-free conditions or simple additives are often preferred.[11]
Electronic Effects of Substituents: Electron-withdrawing or -donating groups on the quinoline ring can alter the electronic density at different positions, affecting regioselectivity.- Consider the electronic nature of your substituents when selecting reaction conditions. Electron-donating groups generally favor electrophilic attack at the C8 position.[1]
Formation of Side Products (e.g., 2-quinolinones) Presence of Water: In some palladium-catalyzed C8-H activation reactions, the presence of water can lead to the formation of 2-quinolinones.[10]- Ensure the reaction is conducted under anhydrous conditions using dry solvents and reagents, unless water is a known beneficial co-solvent for C8 selectivity.
Reaction Conditions Favoring Hydrolysis: High temperatures or prolonged reaction times in the presence of nucleophilic species can promote hydrolysis.[10]- Optimize the reaction temperature and time to minimize the formation of hydrolysis byproducts.
Difficulty in Removing the N-oxide Directing Group Incomplete Reduction: The reducing agent or conditions may not be sufficient for complete deoxygenation.- Common methods for N-oxide reduction include using PCl₃, PPh₃, or hypophosphorous acid.[2] Ensure an adequate excess of the reducing agent is used. - Monitor the reduction step by TLC or LC-MS to confirm complete conversion.

Experimental Protocols

Key Experiment: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-Oxide

This protocol is adapted from a method demonstrating high C8 selectivity.[1][2]

Materials:

  • Quinoline N-oxide derivative

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc)

  • Acetic acid (AcOH)

  • Water (H₂O)

Procedure:

  • To a reaction vessel, add the quinoline N-oxide (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and AgOAc (2.0 mmol).

  • Add a mixture of acetic acid and water (e.g., 5:1 v/v, 5 mL).

  • Seal the vessel and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 8-arylquinoline N-oxide.

For removal of the N-oxide group:

  • Dissolve the purified 8-arylquinoline N-oxide in a suitable solvent (e.g., acetonitrile).

  • Add a reducing agent such as PCl₃ (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and neutralize with a base (e.g., NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visualizing Reaction Pathways and Workflows

General Mechanistic Pathway for N-Oxide Directed C8-H Activation

G cluster_0 Catalytic Cycle A Quinoline N-Oxide + M(L)n B Coordination Complex A->B Coordination C Five-membered Metallacycle Intermediate B->C C8-H Activation (Concerted Metalation-Deprotonation) D Oxidative Addition (with coupling partner) C->D E Reductive Elimination D->E F C8-Functionalized Quinoline N-Oxide E->F Product Release G Regenerated Catalyst E->G Catalyst Regeneration G->A

Caption: Generalized catalytic cycle for transition-metal-catalyzed C8-H functionalization of quinoline N-oxide.

Troubleshooting Workflow for Low Yield in C8-Arylation

G Start Low Yield of C8-Arylated Product CheckPurity Check Purity of Substrate, Reagents, Solvent Start->CheckPurity Purify Purify/Use Fresh Materials CheckPurity->Purify Impurities Found CheckConditions Review Reaction Conditions (Temp, Time) CheckPurity->CheckConditions All Pure Purify->CheckConditions OptimizeConditions Optimize Temp/Time CheckConditions->OptimizeConditions Suboptimal CheckCatalyst Screen Catalyst/ Ligand/Additive CheckConditions->CheckCatalyst Optimal OptimizeConditions->CheckCatalyst NewSystem Implement New Catalytic System CheckCatalyst->NewSystem No Improvement Success Improved Yield CheckCatalyst->Success Improvement Found NewSystem->Success

Caption: A decision-making workflow for troubleshooting low yields in C8-arylation reactions.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 8-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when selecting and optimizing catalysts for reactions involving 8-Quinolinecarboxylic acid and its derivatives.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common experimental issues.

Issue 1: Low or No Reaction Conversion

Question: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with an 8-halo-quinolinecarboxylic acid is showing little to no conversion. What are the likely causes?

Answer: Failure to initiate a cross-coupling reaction with a quinoline substrate is a frequent challenge, primarily due to the catalyst's interaction with the quinoline nitrogen.[1] Key factors to investigate include:

  • Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate with the palladium catalyst, forming inactive species and effectively "poisoning" it.[1]

  • Inefficient Pre-catalyst Activation: Many protocols use a Pd(II) pre-catalyst (like Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species. This reduction step can be inefficient under certain conditions.[1]

  • Poor Reagent Quality: Impurities in solvents or reagents, especially water and oxygen in anhydrous reactions, can deactivate the catalyst.

  • Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for the specific substrates and catalyst system.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, which can prevent the quinoline nitrogen from coordinating and deactivating the catalyst.[1] Examples include bulky biaryl phosphine ligands like RuPhos or XPhos.

  • Catalyst Choice: Consider using a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass potential issues with in situ reduction.[1]

  • Reagent and Solvent Purity: Ensure all reagents are of high purity. Use anhydrous and deoxygenated solvents for moisture- and air-sensitive reactions.

  • Base and Solvent Screening: The choice of base is critical. For instance, in Sonogashira couplings, an amine base is typically used.[2] A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvents (e.g., THF, Dioxane, DMF) is recommended.

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading may be necessary to achieve a reasonable conversion rate.

Issue 2: Catalyst Deactivation Mid-Reaction

Question: My reaction starts well, but then stalls before completion. What could be causing this premature catalyst deactivation?

Answer: This is a classic sign of gradual catalyst deactivation. The primary suspects are often the quinoline substrate itself, reaction byproducts, or elevated temperatures.

Troubleshooting Steps:

  • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Optimize Ligand Choice: Bidentate ligands such as dppf or Xantphos can offer greater stability to the palladium center throughout the catalytic cycle compared to some monodentate ligands.[1]

  • Slow Addition of Reagents: In some cases, high concentrations of a particular reagent (e.g., boronic acid in Suzuki coupling) can lead to side reactions like homocoupling. Slow addition of the reagent can help maintain a low concentration and favor the desired cross-coupling.[1]

Issue 3: Inconsistent Results Between Batches

Question: I am getting variable yields and reaction times when I repeat the same reaction. Why is this happening?

Answer: Inconsistency often points to subtle variations in the experimental setup or the quality of the reagents.

Troubleshooting Steps:

  • Moisture and Air Exposure: Ensure consistent use of inert atmosphere techniques (e.g., Schlenk line or glovebox). Use freshly dried solvents for each run.

  • Catalyst Loading: For very small quantities, prepare a stock solution of the catalyst to ensure accurate and consistent loading.

  • Reagent Variability: Use reagents from the same batch if possible. If not, consider that lot-to-lot variability can affect reaction outcomes.

  • Stirring and Heating: Maintain a consistent and efficient stirring rate. Use a calibrated hotplate or oil bath to ensure uniform heating.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a catalyst for a decarboxylative coupling reaction with 8-Quinolinecarboxylic acid?

A1: Decarboxylative couplings are advantageous as they use readily available carboxylic acids.[3] For these reactions, both palladium and copper catalysts are commonly employed.[3][4] Key considerations include:

  • Catalyst System: Palladium-catalyzed systems, often in combination with ligands like P(t)Bu₃ or dppb, have been shown to be effective for the decarboxylative coupling of alkynyl carboxylic acids with aryl halides.[5]

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, cesium carbonate in THF has been used effectively in palladium-catalyzed decarboxylative couplings.[6]

  • Substrate Scope: The reactivity can be sensitive to the electronic properties of the coupling partner.

Q2: Can 8-Quinolinecarboxylic acid itself act as a ligand?

A2: Yes, the quinoline nitrogen and the carboxylic acid group can act as a bidentate ligand, coordinating with various transition metals. Rhodium(I) complexes with 8-Quinolinecarboxylic acid have been synthesized and used in catalytic carbonylation reactions.[7] This chelating property is also what can lead to catalyst inhibition in other reaction types.

Q3: For an amidation reaction to form an amide from 8-Quinolinecarboxylic acid, what type of catalyst should I consider?

A3: Direct amidation of carboxylic acids is a desirable green chemistry process as the only byproduct is water.[8] While traditional methods use stoichiometric coupling reagents, several catalytic systems have been developed:

  • Boron-Based Catalysts: Pyridine-borane complexes have been reported as effective catalysts for the direct amidation of carboxylic acids with low catalyst loading.[9]

  • Lewis Acid Catalysts: Heterogeneous catalysts like Nb₂O₅ have shown high yields and good reusability for the amidation of various carboxylic acids and amines.[10]

  • Silanol Catalysts: Triarylsilanols have been identified as effective molecular catalysts for direct amidation.[11]

Q4: Are there alternatives to palladium for cross-coupling reactions involving quinoline derivatives?

A4: While palladium is the most common, other transition metals can be effective:

  • Copper: Copper-catalyzed reactions, such as the Chan-Lam coupling of arylboronic acids with nucleophiles, are well-established.[12] Copper catalysts have also been used for decarboxylative eliminations.[13]

  • Rhodium: Rhodium(III) catalysts have been successfully used for C-H activation and functionalization at the C-8 position of quinoline derivatives.[14][15]

  • Nickel: Nickel-catalyzed Sonogashira-type couplings of terminal alkynes with aryl halides have been developed as a cost-effective alternative to palladium.[16]

Data Presentation

Table 1: Catalyst and Ligand Screening for a Representative Palladium-Catalyzed Cross-Coupling Reaction

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventYield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane35
2Pd(OAc)₂ (2)dppf (2.5)K₂CO₃ (2)Dioxane68
3Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)THF85
4Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Toluene92
5Pd(PPh₃)₄ (5)-Et₃N (3)DMF75

Data is representative and compiled based on typical optimization studies for challenging cross-coupling reactions involving N-heterocycles.

Table 2: Solvent Effects on a Rhodium-Catalyzed C-H Functionalization

EntrySolventAdditiveTemperature (°C)Yield (%)
1TolueneNone8045
2THFNone6052
3DioxaneNone8065
4DCENone8078
5DCEPivOH (20 mol%)8091

Data adapted from studies on Rh(III)-catalyzed C-H functionalization of quinoline N-oxides, demonstrating the significant impact of solvent and additives.[14]

Experimental Protocols

Protocol 1: General Procedure for a Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol describes a general method for the Sonogashira coupling of an 8-halo-quinolinecarboxylic acid with a terminal alkyne.

Materials:

  • 8-Halo-quinolinecarboxylic acid (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Amine base (e.g., Et₃N or Diisopropylamine) (3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk tube, add the 8-halo-quinolinecarboxylic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Direct Catalytic Amidation

This protocol outlines a general method for the amidation of 8-Quinolinecarboxylic acid using a pyridine-borane catalyst.

Materials:

  • 8-Quinolinecarboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Pyridine-borane complex (1-10 mol%)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add 8-Quinolinecarboxylic acid, the amine, and the pyridine-borane catalyst.

  • Add anhydrous toluene to the mixture.

  • Heat the reaction mixture to reflux (e.g., 110-120 °C), often with a Dean-Stark trap to remove water.

  • Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Visualizations

G start_node Low or No Conversion Observed check_catalyst Check Catalyst Activity start_node->check_catalyst check_conditions Review Reaction Conditions start_node->check_conditions check_reagents Verify Reagent Quality start_node->check_reagents solution_ligand Use Bulky, Electron-Rich Phosphine Ligands check_catalyst->solution_ligand Catalyst Poisoning or Activation Issue? solution_pd0 Use Pd(0) Pre-catalyst check_catalyst->solution_pd0 Catalyst Poisoning or Activation Issue? solution_conditions Screen Base, Solvent, and Temperature check_conditions->solution_conditions Suboptimal? solution_reagents Use Pure, Anhydrous Reagents and Solvents check_reagents->solution_reagents Impurities?

Caption: A troubleshooting workflow for low reaction conversion.

G pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition pd_acetylide [Ar-Pd(II)-Acetylide]L₂ pd_complex->pd_acetylide Transmetalation cu_acetylide Cu(I)-Acetylide cu_acetylide->pd_complex pd_acetylide->pd0 Reductive Elimination product Ar-Alkyne (Product) pd_acetylide->product aryl_halide Ar-X aryl_halide->pd0 alkyne R-C≡C-H base Base cuI CuI

Caption: Simplified catalytic cycle for Sonogashira coupling.

References

Resolving inconsistencies in biological assays with 8-Quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Quinolinecarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in resolving inconsistencies and troubleshooting common issues encountered during biological assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: My 8-Quinolinecarboxylic acid is precipitating out of solution when I add it to my aqueous assay buffer or cell culture medium. How can I resolve this?

A1: Precipitation is a common issue with quinoline derivatives when transitioning from a high-concentration organic stock (like DMSO) to an aqueous environment. Here are several strategies to address this:

  • Optimize Stock Concentration: While a high stock concentration minimizes the final percentage of the organic solvent, it can increase the likelihood of precipitation. Consider preparing a less concentrated stock solution.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in your buffer or media, ensuring gentle mixing at each step.

  • Adjusting pH: The solubility of carboxylic acids is often pH-dependent. Depending on the pKa of 8-Quinolinecarboxylic acid, adjusting the pH of your buffer might improve its solubility. Ensure the new pH is compatible with your assay system.

  • Use of Pluronic F-68: For cell-based assays, incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in the final dilution step can help maintain the compound's solubility.

Q2: I am observing high variability and inconsistent results between replicate wells in my assay. What could be the cause?

A2: Inconsistent results can stem from several factors related to both the compound and general assay technique:

  • Compound Stability: Ensure the compound is stored correctly, typically at -20°C or -80°C for stock solutions, to prevent degradation.[1] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[1]

  • Pipetting Technique: Consistency in pipetting is crucial.[2] When adding the compound, pipette carefully down the side of the well and ensure all reagents flow to the bottom.[2] For small volumes, use pre-wetted tips.

  • Mixing: After adding 8-Quinolinecarboxylic acid, ensure thorough but gentle mixing. Inadequate mixing can lead to concentration gradients within the wells. Tapping the plate a few times can help.[2]

  • Chelation Effects: 8-Quinolinecarboxylic acid has chelating properties, similar to its derivatives.[3][4][5] This means it can bind to metal ions (e.g., Mg²⁺, Zn²⁺, Fe³⁺) that may be essential cofactors for enzymes in your assay, leading to inhibition and variable results. Consider if your assay is sensitive to metal ion concentrations.

Q3: My assay signal is lower than expected or completely absent. What should I check?

A3: A lack of signal can be frustrating. Here's a checklist of potential causes:

  • Reagent Equilibration: Ensure all assay reagents, except for enzymes, are equilibrated to the specified assay temperature.[2] Cold buffers can lead to low enzyme activity.[2]

  • Incorrect Wavelength: Double-check that you are reading the plate at the correct wavelength for your assay's detection method (absorbance, fluorescence, luminescence).[2]

  • Compound Interference: Quinoline compounds can sometimes interfere with assay signals. They may absorb light at the same wavelength as your detection molecule or have intrinsic fluorescence. Run a control with only the compound and assay buffer to check for background signal.

  • Degraded Compound or Reagents: Verify the shelf life of your assay kit and compound.[2] Incorrect storage can lead to degradation.[2]

Troubleshooting Guides

Issue: Inconsistent Enzyme Inhibition or Activation

If you are using 8-Quinolinecarboxylic acid in an enzyme assay and observing inconsistent results, follow this guide.

Potential Cause Troubleshooting Steps
Chelation of Metal Cofactors 1. Check the literature for your enzyme to see if it requires metal cofactors. 2. Run a control experiment where you supplement the assay buffer with additional metal ions to see if this rescues enzyme activity. 3. Consider using a different buffer system with a known, controlled concentration of relevant metal ions.
Precipitation at High Concentrations 1. Visually inspect the wells, especially at higher concentrations of the compound, for any signs of precipitation. 2. Perform a solubility test by preparing the highest concentration of the compound in your assay buffer and checking for clarity after incubation. 3. If precipitation is observed, determine the highest soluble concentration and work below that limit.
Time-Dependent Inhibition 1. The compound may be a slow-binding inhibitor. Pre-incubate the enzyme with 8-Quinolinecarboxylic acid for varying amounts of time (e.g., 15, 30, 60 minutes) before adding the substrate to see if the inhibition increases with time.
Issue: Unexpected Cytotoxicity in Cell-Based Assays

If you observe higher-than-expected cell death, it may not be due to the intended biological target.

Potential Cause Troubleshooting Steps
Solvent Toxicity 1. Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically <0.5%).[1] 2. Run a vehicle control with only the solvent to assess its baseline toxicity.[1]
Nutrient Sequestration 1. Due to its chelating properties, 8-Quinolinecarboxylic acid might be sequestering essential metal ions from the cell culture medium, leading to nutrient deprivation and cell death. 2. Analyze the composition of your medium and consider if supplementing with trace metals is feasible and won't interfere with your experiment's endpoint.
Compound Degradation 1. The compound might be degrading in the cell culture medium over the course of the experiment into a more toxic substance. 2. Assess the stability of the compound in your medium over time using methods like HPLC if available.

Experimental Protocols & Data

General Protocol for Preparing 8-Quinolinecarboxylic Acid for Biological Assays
  • Stock Solution Preparation:

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of 8-Quinolinecarboxylic acid.

    • Weigh the compound in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex or sonicate the solution until the compound is completely dissolved. Warming to 60°C may be necessary.[6]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C or -80°C, protected from light.[1]

  • Working Solution Preparation for a 96-Well Plate Assay:

    • Thaw one aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the final desired concentrations.

    • Crucially , ensure the final concentration of DMSO is consistent across all treatments, including the vehicle control.

Solubility and Physicochemical Data (Reference Table)

The following table contains data for 8-Quinolinecarboxylic acid and a related compound for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )SolubilityStorage
8-Quinolinecarboxylic acid C₁₀H₇NO₂173.17DMSO: 50 mg/mL (with heating)[6]-80°C (6 months), -20°C (1 month)[6]
6-Isopropylquinoline C₁₂H₁₃N171.24Insoluble in water, Soluble in alcohol[1]Store tightly sealed under inert gas[1]

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate logical workflows for troubleshooting common issues and a potential mechanism of action for 8-Quinolinecarboxylic acid.

G Troubleshooting Inconsistent Assay Results start Inconsistent Results Observed check_precipitation Check for Compound Precipitation start->check_precipitation check_pipetting Review Pipetting Technique & Volumes check_precipitation->check_pipetting No Precipitate solubility_issue Address Solubility: - Lower Stock Conc. - Stepwise Dilution - Adjust pH check_precipitation->solubility_issue Precipitate Observed check_mixing Evaluate Well Mixing Protocol check_pipetting->check_mixing Technique is Sound pipetting_issue Refine Pipetting: - Use Pre-wetted Tips - Consistent Speed - Reverse Pipetting check_pipetting->pipetting_issue Inconsistent Delivery check_chelation Consider Chelation Effects check_mixing->check_chelation Adequate mixing_issue Improve Mixing: - Gentle Agitation - Orbital Shaker check_mixing->mixing_issue Inadequate chelation_issue Test for Chelation: - Add Excess Metal Ions - Use Metal-Free Buffer check_chelation->chelation_issue Assay is Metal-Dependent end Results Stabilized check_chelation->end Assay is Metal-Independent solubility_issue->end pipetting_issue->end mixing_issue->end chelation_issue->end

Caption: A logical workflow for troubleshooting inconsistent assay results.

G Potential Mechanism: Enzyme Inhibition via Metal Chelation cluster_enzyme Metalloenzyme System Enzyme Apoenzyme (Inactive) ActiveEnzyme Holoenzyme (Active) Enzyme->ActiveEnzyme NoProduct No Product Enzyme->NoProduct Cofactor Metal Ion Cofactor (e.g., Mg²⁺, Zn²⁺) Cofactor->ActiveEnzyme ChelatedComplex Chelated Complex Cofactor->ChelatedComplex Chelation Product Product ActiveEnzyme->Product Compound 8-Quinolinecarboxylic Acid Compound->ChelatedComplex ChelatedComplex->NoProduct Prevents formation of Active Enzyme Substrate Substrate Substrate->ActiveEnzyme

Caption: Potential inhibition mechanism of 8-Quinolinecarboxylic acid.

Disclaimer: This guide provides general troubleshooting advice. Specific assay conditions may require further optimization. Always refer to the manufacturer's instructions for your specific reagents and kits.

References

Validation & Comparative

Comparative Analysis of ZH8659 and Nalidixic Acid Antibacterial Activity: Data Unavailability for ZH8659

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the antibacterial activity of ZH8659 and nalidixic acid cannot be provided at this time due to the absence of publicly available scientific literature and experimental data on a compound designated as this compound. Extensive searches of chemical and biological databases, as well as the scientific literature, have yielded no information regarding the chemical structure, mechanism of action, or antibacterial spectrum of "this compound."

Therefore, the following sections will focus on providing a detailed overview of the known antibacterial agent, nalidixic acid, as a reference point. This information is presented in the format requested, including experimental protocols and diagrams, to serve as a guide for how a similar analysis would be conducted if data for this compound were available.

Nalidixic Acid: A Profile

Nalidixic acid is a synthetic antibiotic and the first of the quinolone class of antibacterial agents. It has been historically used in the treatment of urinary tract infections caused by Gram-negative bacteria.

Mechanism of Action

Nalidixic acid's primary mode of action involves the inhibition of bacterial DNA synthesis. It specifically targets two essential enzymes involved in DNA replication and repair: DNA gyrase (a topoisomerase II) and topoisomerase IV.[1][2][3][4]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of nalidixic acid is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, nalidixic acid prevents the proper unwinding and replication of the bacterial chromosome.[1][4]

  • Inhibition of Topoisomerase IV: While less potent against this enzyme, nalidixic acid can also inhibit topoisomerase IV. This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication. Its inhibition leads to an inability of the bacterial cell to properly segregate its genetic material, ultimately halting cell division.[1][2]

This dual-targeting mechanism leads to a bactericidal (killing) effect at higher concentrations and a bacteriostatic (inhibiting growth) effect at lower concentrations.[2]

Experimental Protocols for Antibacterial Activity Assessment

Should data for this compound become available, the following standard experimental protocols would be employed to compare its antibacterial activity with that of nalidixic acid.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of this compound and nalidixic acid are prepared in the broth medium in a 96-well microtiter plate. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Inoculation: Each well containing the antimicrobial dilutions is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Following MIC Determination: After the MIC is determined, a small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that shows no visible growth.

  • Plating: The aliquot is spread onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.

Data Presentation (Hypothetical)

If experimental data were available, it would be summarized in a table similar to the one below for clear comparison.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
This compound Escherichia coli ATCC 25922Data N/AData N/A
Staphylococcus aureus ATCC 29213Data N/AData N/A
Pseudomonas aeruginosa ATCC 27853Data N/AData N/A
Nalidixic Acid Escherichia coli ATCC 25922[Example Value][Example Value]
Staphylococcus aureus ATCC 29213[Example Value][Example Value]
Pseudomonas aeruginosa ATCC 27853[Example Value][Example Value]

Visualizations

The following diagrams illustrate the mechanism of action of nalidixic acid and a typical workflow for antibacterial susceptibility testing.

Nalidixic_Acid_Mechanism cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial Chromosome DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial_DNA->DNA_Gyrase Supercoiling Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves Torsional Strain Cell_Death Inhibition of DNA Synthesis & Cell Death Topoisomerase_IV Topoisomerase IV Replication_Fork->Topoisomerase_IV Daughter Chromosome Separation Nalidixic_Acid Nalidixic Acid Nalidixic_Acid->DNA_Gyrase Inhibits Nalidixic_Acid->Topoisomerase_IV Inhibits

Caption: Mechanism of action of Nalidixic Acid.

Antibacterial_Susceptibility_Workflow Start Start: Bacterial Culture Inoculum_Prep Prepare Standardized Bacterial Inoculum Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Prepare Serial Dilutions of Antimicrobial Agents Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination MBC_Plating Plate Aliquots from Clear Wells onto Agar Plates MIC_Determination->MBC_Plating No Growth End End: Report MIC & MBC MIC_Determination->End Growth MBC_Incubation Incubate Agar Plates at 37°C for 18-24h MBC_Plating->MBC_Incubation MBC_Determination Determine MBC (Colony Counting) MBC_Incubation->MBC_Determination MBC_Determination->End

Caption: Workflow for MIC and MBC determination.

References

Comparative Efficacy of 8-Quinolinecarboxylic Acid (Quinclorac) as a Herbicide: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinecarboxylic acid, commonly known as quinclorac, is a selective herbicide widely utilized for the control of both grassy and broadleaf weeds in various agricultural and turf settings. Its unique mode of action, which combines characteristics of synthetic auxin herbicides with other physiological effects, makes it a subject of significant interest for researchers in weed science and herbicide development. This guide provides an objective comparison of the herbicidal efficacy of quinclorac against other commonly used herbicides, supported by experimental data.

Mechanism of Action

Quinclorac is classified as a synthetic auxin herbicide (WSSA Group 4).[1] It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants.[1] However, its mechanism is multifaceted and differs between grasses and broadleaf weeds.

In broadleaf weeds , quinclorac induces classic auxin-like symptoms such as leaf and stem twisting (epinasty), followed by chlorosis and necrosis.

In susceptible grasses , the mode of action is more complex. While it exhibits some auxin-like effects, quinclorac also inhibits cell wall biosynthesis.[2] A key distinguishing feature in grasses is the quinclorac-induced accumulation of cyanide to phytotoxic levels, which is a byproduct of ethylene biosynthesis.[2] This dual-action contributes to its efficacy on certain grass species that are not controlled by typical auxin herbicides.

Comparative Efficacy Data

The efficacy of quinclorac can vary depending on the weed species, growth stage, and environmental conditions. The following tables summarize quantitative data from comparative studies.

Table 1: Efficacy of Quinclorac and Other Herbicides on Grassy Weeds

Weed SpeciesHerbicideApplication Rate (kg ai/ha)Efficacy (% Control)Reference
Large Crabgrass (Digitaria sanguinalis)Quinclorac0.5685[3]
Pendimethalin3.488[3]
Barnyardgrass (Echinochloa crus-galli)Quinclorac0.4282[3]
Propanil4.4885[3]
Foxtail (Setaria pumila)Quinclorac0.2873[3]
Quinclorac0.4287[3]
Quinclorac0.5693[3]
Sulfosulfuron0.0462[3]
Sulfosulfuron0.0760[3]

Table 2: Efficacy of Quinclorac and Other Herbicides on Broadleaf Weeds

Weed SpeciesHerbicideApplication Rate (kg ai/ha)Efficacy (% Control)Reference
Smooth Pigweed (Amaranthus hybridus)Quinclorac0.5675[3]
Sulfosulfuron0.0490[3]
Sulfosulfuron0.0795[3]
Dandelion (Taraxacum officinale)QuincloracNot Specified>90% (Excellent)[2]
2,4-DNot Specified>90% (Excellent)[2]
White Clover (Trifolium repens)QuincloracNot Specified>90% (Excellent)[2]
2,4-DNot Specified<70% (Poor to Fair)[2]
Field Bindweed (Convolvulus arvensis)QuincloracNot Specified80-90% (Good to Excellent)[2]
2,4-DNot Specified70-79% (Fair to Good)[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of herbicide efficacy studies. The following are generalized protocols for greenhouse and field experiments based on common practices in weed science research.[4][5][6][7]

Greenhouse Bioassay Protocol

Objective: To determine the dose-response of a specific weed species to quinclorac and other herbicides in a controlled environment.

  • Plant Material: Weed seeds are sown in pots filled with a sterile potting mix. Seedlings are thinned to a uniform number per pot (e.g., 3-5 plants) upon emergence.

  • Growing Conditions: Plants are grown in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and photoperiod (e.g., 16-hour light).

  • Herbicide Application: Herbicides are applied at various rates (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate) when the weeds reach a specific growth stage (e.g., 3-4 leaf stage). Applications are made using a calibrated laboratory sprayer to ensure uniform coverage. An untreated control group is included.

  • Data Collection: Visual assessment of weed control is performed at set intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete plant death). At the final assessment, the above-ground biomass is harvested, dried in an oven, and weighed to determine biomass reduction compared to the untreated control.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and dose-response curves are generated to calculate the GR50 (the herbicide rate causing a 50% reduction in growth).

Field Trial Protocol

Objective: To evaluate the efficacy of quinclorac and other herbicides on a mixed population of weeds under real-world field conditions.

  • Site Selection and Preparation: A field with a natural and uniform weed population is selected. The site is prepared according to standard agricultural practices for the intended crop, but without any pre-applied herbicides.

  • Experimental Design: A randomized complete block design (RCBD) with 3 or 4 replications is typically used to account for field variability. Plot sizes are standardized (e.g., 3 x 6 meters).

  • Herbicide Application: Herbicides are applied at their recommended field rates using a calibrated backpack or tractor-mounted sprayer. Applications are timed to the appropriate weed growth stage for post-emergence treatments. An untreated control plot is included in each block.

  • Data Collection: Weed control is visually assessed at regular intervals after application. Weed density (number of plants per square meter) and biomass are determined from quadrats randomly placed within each plot. Crop injury, if applicable, is also visually rated.

  • Statistical Analysis: Data are analyzed using ANOVA to determine significant differences between herbicide treatments. Means are separated using a suitable test, such as Tukey's HSD.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of synthetic auxin herbicides and a typical experimental workflow for herbicide efficacy testing.

Synthetic_Auxin_Pathway Auxin Synthetic Auxin (e.g., Quinclorac, 2,4-D) Receptor TIR1/AFB Receptor Complex Auxin->Receptor SCF SCF E3 Ligase Receptor->SCF AuxIAA Aux/IAA Repressor AuxIAA->SCF Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome ARF Auxin Response Factor (ARF) AuxIAA->ARF Repression SCF->Proteasome Degradation Degradation Proteasome->Degradation Genes Auxin-Responsive Genes ARF->Genes Transcription Gene Transcription Genes->Transcription UncontrolledGrowth Uncontrolled Growth & Plant Death Transcription->UncontrolledGrowth

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Herbicide_Efficacy_Workflow Start Start: Define Research Question Design Experimental Design (Greenhouse or Field) Start->Design Planting Planting & Establishment of Weed Species Design->Planting Application Herbicide Application (Varying Rates) Planting->Application DataCollection Data Collection (Visual Ratings, Biomass) Application->DataCollection Analysis Statistical Analysis (ANOVA, Dose-Response) DataCollection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: General experimental workflow for herbicide efficacy testing.

Conclusion

8-Quinolinecarboxylic acid (quinclorac) is an effective herbicide with a unique mode of action that provides control over a range of both grassy and broadleaf weeds. Its efficacy is comparable to or, in some cases, exceeds that of other commonly used herbicides, particularly for certain problematic weeds like crabgrass and foxtail. However, its performance against some broadleaf weeds may be less than that of other systemic herbicides like sulfosulfuron or 2,4-D. The choice of herbicide should be based on the target weed spectrum, crop safety, and resistance management strategies. The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the relative performance of quinclorac and other herbicidal compounds.

References

Structure-Activity Relationship of 8-Quinolinecarboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-quinolinecarboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 8-quinolinecarboxylic acid analogs, focusing on their performance as enzyme inhibitors and antimicrobial agents. The information presented is collated from recent studies to aid in the rational design of novel and more potent derivatives.

Comparative Biological Activity of Quinoline Analogs

The biological activity of 8-quinolinecarboxylic acid analogs is significantly influenced by the nature and position of substituents on the quinoline ring system. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on inhibitory potency against different biological targets.

Table 1: Carbonic Anhydrase Inhibition by 8-Substituted Quinoline-2-Carboxamides

A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides has been evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. The substitution at the 8-position plays a crucial role in determining the potency and selectivity of these inhibitors.[1][2]

CompoundR Group at 8-positionhCA I KI (nM)hCA II KI (nM)hCA IV KI (nM)hCA IX KI (nM)
5a 4-Nitrobenzyl88.488.4657.2>10,000
5b 2-Bromobenzyl85.785.7Not Reported>10,000
5h Not Specified in Abstract61.933.0Not Reported>10,000
Acetazolamide (Standard) -Not ReportedNot Reported74Not Reported

Data sourced from Thacker et al.[1][2]

Table 2: Pim-1 Kinase Inhibition by 8-Hydroxy-quinoline-7-carboxylic Acid Derivatives

The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a critical pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis.[3]

Compound ClassKey Structural FeaturesBiological Activity
2-Styrylquinolines8-hydroxy-quinoline-7-carboxylic acid scaffoldPotent Pim-1 kinase inhibitors
Quinoline-2-carboxamides8-hydroxy-quinoline-7-carboxylic acid scaffoldPotent Pim-1 kinase inhibitors

Further specific quantitative data was not available in the provided search results.

Table 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition by Quinoline Carboxylic Acids

Quinoline carboxylic acid analogs, such as brequinar, are known inhibitors of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthetic pathway. The SAR studies have identified three critical regions for potent inhibition.[4]

Position on Quinoline RingRequirement for Activity
C2Bulky, hydrophobic substituents
C4Carboxylic acid or its salt
Benzo portionAppropriate substitutions

Specific IC50 values for a series of analogs were not detailed in the initial search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the 8-substituted quinoline-2-carboxamides against various hCA isoforms was determined using a stopped-flow CO2 hydrase assay.

  • Enzyme and Inhibitors: Recombinant human CA isoforms (hCA I, II, IV, and IX) were used. Inhibitors were dissolved in DMSO.

  • Assay Principle: The assay measures the enzyme-catalyzed hydration of CO2. The inhibition constant (Ki) is determined by adding varying concentrations of the inhibitor to the enzyme solution.

  • Procedure: The enzyme and inhibitor solutions are pre-incubated. The reaction is initiated by the addition of a CO2-saturated solution. The change in pH is monitored over time using a pH indicator (phenol red) at a specific wavelength.

  • Data Analysis: The catalytic activity is determined from the initial rates of reaction. Ki values are calculated by fitting the dose-response curves to the appropriate inhibition models.

Visualizing Molecular Interactions and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by visual representations. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow.

Pim1_Signaling_Pathway Pim1 Pim-1 Kinase Substrate Substrate (e.g., Bad, p27) Pim1->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Apoptosis_Inhibition Inhibition of Apoptosis Phosphorylated_Substrate->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival Apoptosis_Inhibition->Cell_Survival Quinoline_Inhibitor 8-Hydroxy-quinoline-7- carboxylic acid analog Quinoline_Inhibitor->Pim1 inhibits

Caption: Pim-1 Kinase Signaling Pathway and Inhibition.

experimental_workflow Synthesis Synthesis of 8-Quinolinecarboxylic Acid Analogs Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Experimental Workflow for SAR Studies.

Conclusion

The 8-quinolinecarboxylic acid framework continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications to enhance potency and selectivity. For instance, substitutions at the 8-position of the quinoline ring have been shown to be critical for modulating the activity of carbonic anhydrase inhibitors. Similarly, the presence of an 8-hydroxy-7-carboxylic acid moiety is a key determinant for Pim-1 kinase inhibition. Future research in this area should focus on exploring a wider range of substitutions and employing computational modeling to further refine the design of next-generation 8-quinolinecarboxylic acid-based drugs.

References

Validating the Inhibitory Effect of Novel Compounds on DNA Gyrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the inhibitory effects of novel compounds, exemplified by the placeholder "ZH8659," on bacterial DNA gyrase. It offers a comparative analysis with established inhibitors, detailed experimental protocols for assessing enzymatic inhibition, and visual representations of the underlying mechanisms and workflows.

Quantitative Comparison of DNA Gyrase Inhibition

The inhibitory potential of a compound against DNA gyrase is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound against well-characterized DNA gyrase inhibitors.

CompoundTarget EnzymeBacterial SpeciesIC50 (µM)Reference
This compound DNA Gyrase E. coli [Data not available]
CiprofloxacinDNA GyraseE. coli0.8 - 2.0[1][2]
NovobiocinDNA GyraseE. coli0.026[1][2]
N-phenylpyrrolamide (22e)DNA GyraseE. coli0.002 - 0.02[3]
Thiophene derivative (8)DNA GyraseE. coli0.04[4]
Compound 154DNA GyraseE. coli3.1[1]

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[2] Inhibitors of DNA gyrase can act through different mechanisms. For instance, fluoroquinolones, such as ciprofloxacin, stabilize the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[5][6] Other inhibitors, like novobiocin, target the ATPase activity of the GyrB subunit, preventing the energy-dependent supercoiling process.[1]

DNA_Gyrase_Inhibition_Pathway cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition Mechanisms Relaxed_DNA Relaxed DNA Gyrase_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_Complex Binding Supercoiled_DNA Supercoiled DNA Gyrase_Complex->Supercoiled_DNA ATP-dependent Supercoiling Cleavage_Complex Stabilized Cleavage Complex Gyrase_Complex->Cleavage_Complex Stabilization ATPase_Inhibition ATPase Inhibition This compound This compound / Quinolones This compound->Gyrase_Complex Novobiocin Novobiocin Novobiocin->Gyrase_Complex Inhibits ATP binding DS_Breaks Double-Strand Breaks Cleavage_Complex->DS_Breaks leads to Cell_Death Cell_Death DS_Breaks->Cell_Death Bacterial Cell Death ATPase_Inhibition->Cell_Death

Mechanism of DNA gyrase inhibition.

Experimental Protocols

This assay is a primary method for determining the inhibitory activity of a compound against DNA gyrase. It measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme.

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[7]

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the master mix into individual reaction tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Dilute the DNA gyrase in the dilution buffer and add it to all tubes except the negative control to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[7]

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye, followed by the addition of chloroform:isoamyl alcohol. Vortex briefly and centrifuge.[7]

  • Agarose Gel Electrophoresis: Load the aqueous phase of each sample onto a 1% agarose gel.

  • Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize the bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor.

  • IC50 Determination: Quantify the band intensities to determine the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the positive control.

Experimental_Workflow Start Start Prepare_MM Prepare Master Mix (Buffer, Relaxed DNA, H2O) Start->Prepare_MM Aliquot Aliquot Master Mix Prepare_MM->Aliquot Add_Inhibitor Add Test Compound (this compound) & Controls Aliquot->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Stop Buffer & Chloroform) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain & Visualize Gel Electrophoresis->Visualize Analyze Analyze Band Intensity & Determine IC50 Visualize->Analyze End End Analyze->End

Workflow for DNA gyrase inhibition assay.

References

A Comparative Guide to Heavy Metal Chelating Agents: 8-Quinolinecarboxylic Acid and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating issue of heavy metal contamination necessitates the development and evaluation of effective chelating agents. This guide provides a comprehensive comparison of 8-Quinolinecarboxylic acid with established chelating agents—EDTA, DMSA, and DMPS—for the removal of heavy metals. This objective analysis is supported by experimental data to inform research and development in toxicology and medicinal chemistry.

Performance Comparison of Chelating Agents

The efficacy of a chelating agent is primarily determined by its binding affinity and selectivity for specific heavy metals. These properties are quantitatively expressed by stability constants (log K), which indicate the strength of the complex formed between the chelating agent and a metal ion. A higher log K value signifies a more stable complex and, generally, a more effective chelator for that particular metal.

Table 1: Stability Constants (log K) of Chelating Agents with Various Heavy Metals

Metal Ion8-Quinolinecarboxylic acid (and related compounds)EDTADMSADMPS
Lead (Pb²⁺) ~5-10 (estimated for 8-Hydroxyquinoline)18.0[1][2]17.4[3]Data not readily available
Cadmium (Cd²⁺) ~4-8 (estimated for 8-Hydroxyquinoline)16.5[1][2]Most stable complex[4]Less stable than Cd-BAL complex[4]
Mercury (Hg²⁺) Data not readily available21.8[1][2]15.5[4]Data not readily available
Copper (Cu²⁺) ~12-14 (for 8-Hydroxyquinoline)[5]18.8[1][2]Data not readily availableData not readily available
Zinc (Zn²⁺) ~8-10 (for 8-Hydroxyquinoline)16.5[1][2]Dimer formation[3]Data not readily available

Note: Data for 8-Quinolinecarboxylic acid is limited; values for the closely related 8-Hydroxyquinoline are provided as an estimate. The stability of DMSA complexes is reported in the order of Cd²⁺ > Pb²⁺ > Fe³⁺ > Hg²⁺ > Zn²⁺ > Ni²⁺[4].

Experimental Protocols for Evaluating Chelating Agent Efficacy

Accurate and reproducible experimental methods are crucial for comparing the performance of chelating agents. The following are detailed protocols for two common techniques used to determine stability constants and chelation efficiency.

Potentiometric Titration

This method is a highly accurate and widely used technique for determining the stability constants of metal-ligand complexes[6][7][8]. It involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Experimental Workflow for Potentiometric Titration

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standard solutions: - Chelating agent (Ligand) - Metal salt - Strong acid (e.g., HCl) - Strong base (e.g., NaOH) - Inert electrolyte (e.g., KCl) B Calibrate pH electrode with standard buffers A->B C Titrate a solution of the ligand and strong acid with the standard base to determine ligand protonation constants B->C D Titrate a solution of the ligand, metal ion, and strong acid with the standard base C->D E Plot titration curves (pH vs. volume of base) D->E F Calculate the average number of protons bound per ligand molecule (n̄A) E->F G Calculate the average number of ligands bound per metal ion (n̄) F->G H Use computational software (e.g., HYPERQUAD) to refine stability constants (log K) from titration data G->H

Caption: Workflow for determining stability constants using potentiometric titration.

UV-Vis Spectrophotometry (Competition Assay)

UV-Vis spectrophotometry can be used to determine the binding affinity of a chelating agent for a metal ion, especially when the formation of the metal-ligand complex results in a change in the absorbance spectrum[9][10]. A competition assay is particularly useful for comparing the relative affinities of different chelators.

Experimental Workflow for UV-Vis Competition Assay

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare solutions of: - Metal ion - Indicator chelator (forms a colored complex) - Test chelating agent B Measure the UV-Vis spectrum of the metal-indicator complex A->B C Add increasing concentrations of the test chelating agent to the metal-indicator complex solution B->C D Measure the change in absorbance at the characteristic wavelength of the metal-indicator complex after each addition C->D E Plot absorbance vs. concentration of the test chelating agent D->E F Determine the concentration of the test chelating agent required to displace 50% of the indicator (IC50) E->F G Calculate the stability constant of the test chelator-metal complex using the known stability constant of the indicator complex and the IC50 value F->G

Caption: Workflow for a competitive UV-Vis spectrophotometry assay.

Mechanism of Action and Impact on Signaling Pathways

Heavy metal toxicity is often mediated by the induction of oxidative stress, leading to cellular damage. A key signaling pathway involved in the cellular defense against oxidative stress is the Nrf2-Keap1 pathway[11][12][13][14].

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. However, in the presence of oxidative stress induced by heavy metals, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of protective enzymes that help to mitigate the damaging effects of oxidative stress.

Chelating agents can indirectly influence this pathway by reducing the concentration of free metal ions, thereby decreasing the initial oxidative stress trigger. Furthermore, some chelating agents, like 8-hydroxyquinoline derivatives, may possess intrinsic antioxidant properties, further contributing to cellular protection[15][16].

Signaling Pathway of Heavy Metal-Induced Oxidative Stress and Chelation Intervention

G cluster_stress Cellular Environment cluster_pathway Nrf2-Keap1 Signaling Pathway cluster_nucleus Nucleus cluster_response Cellular Response HM Heavy Metals ROS Reactive Oxygen Species (ROS) HM->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Modifies Keap1 Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Dissociation Nucleus Nrf2 Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Provides Chelator Chelating Agent Chelator->HM Binds to

Caption: Heavy metal-induced Nrf2-Keap1 signaling and the role of chelating agents.

Conclusion

This guide provides a comparative framework for evaluating 8-Quinolinecarboxylic acid against established heavy metal chelators. While data on 8-Quinolinecarboxylic acid is still emerging, its structural similarity to the potent chelator 8-hydroxyquinoline suggests significant potential. Further research employing standardized experimental protocols is necessary to fully elucidate its efficacy and selectivity for various heavy metals. Understanding the interplay between chelation and cellular signaling pathways will be crucial in the development of next-generation therapeutic agents for heavy metal toxicity.

References

Benchmarking the Catalytic Activity of 8-Quinolinecarboxylic Acid-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the choice of catalyst is paramount to achieving efficient, selective, and sustainable chemical transformations. Among the diverse array of catalytic systems, those based on the quinoline scaffold have garnered considerable interest due to their unique electronic and structural properties. This guide provides a comprehensive benchmark of the catalytic activity of 8-quinolinecarboxylic acid-based catalysts, comparing their performance against established and alternative catalytic systems in key organic reactions. Experimental data is presented to offer an objective assessment, alongside detailed protocols and mechanistic insights to aid in catalyst selection and optimization.

Performance Comparison in Key Catalytic Transformations

The catalytic prowess of 8-quinolinecarboxylic acid and its derivatives is benchmarked against other prominent catalysts in two fundamental carbon-carbon bond-forming reactions: the Biginelli reaction and the asymmetric aldol reaction. Furthermore, the performance of the closely related 8-hydroxyquinoline as a ligand in a C-O cross-coupling reaction is examined.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, is a cornerstone in medicinal chemistry. The catalytic efficiency of various Brønsted and Lewis acids, including carboxylic acids, has been explored for this transformation. Below is a comparison of different carboxylic acids as catalysts for the Biginelli reaction.

Table 1: Comparison of Carboxylic Acid Catalysts in the Biginelli Reaction

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventTime (h)Yield (%)Reference
Formic AcidBenzaldehydeEthyl acetoacetateUreaEthanol-75[1]
Acetic AcidBenzaldehydeEthyl acetoacetateUreaEthanol-60[1]
Propanoic AcidBenzaldehydeEthyl acetoacetateUreaEthanol-55[1]
Butyric AcidBenzaldehydeEthyl acetoacetateUreaEthanol-75[1]
Hexanoic AcidBenzaldehydeEthyl acetoacetateUreaEthanol-80[1]
Oxalic AcidBenzaldehydeEthyl acetoacetateUreaEthanol-63[1]
Malonic AcidBenzaldehydeEthyl acetoacetateUreaEthanol-76[1]

Note: The specific reaction time was not provided in the source for all entries. The data illustrates the variability in yield with different carboxylic acid catalysts.

Asymmetric Aldol Reaction: A Benchmark for Stereoselectivity

The asymmetric aldol reaction is a critical transformation for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks in many natural products and pharmaceuticals. L-proline has long been the benchmark organocatalyst for this reaction. Here, we compare its performance with a more recent generation of catalysts, diarylprolinol silyl ethers.

Table 2: Performance Comparison of L-Proline and Diarylprolinol Silyl Ether in the Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
L-Proline4-NitrobenzaldehydeAcetoneDMSO46876[4]
Diarylprolinol Silyl Ether4-NitrobenzaldehydeAcetoneDMSO29599[4]

Note: This data highlights the significant improvement in yield and enantioselectivity offered by diarylprolinol silyl ether catalysts compared to the benchmark L-proline.

Although no specific data for 8-quinolinecarboxylic acid as a catalyst in the asymmetric aldol reaction was found in the searched literature, the comparison above illustrates the importance of catalyst design in achieving high performance.

C-O Cross-Coupling Reactions: 8-Hydroxyquinoline as a Ligand

In addition to organocatalysis, quinoline derivatives are widely used as ligands in metal-catalyzed reactions. 8-Hydroxyquinoline, a close structural relative of 8-quinolinecarboxylic acid, has been successfully employed as a ligand in copper-catalyzed C-O cross-coupling reactions for the synthesis of phenols.

Table 3: Performance of CuI/8-Hydroxyquinoline in the Hydroxylation of Aryl Halides

Aryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-IodoanisoleCuI (10 mol%), 8-Hydroxyquinoline (20 mol%)KOHt-BuOH/DMSO/H₂O4895[5]
4-IodotolueneCuI (10 mol%), 8-Hydroxyquinoline (20 mol%)KOHt-BuOH/DMSO/H₂O4898[5]
4-BromotolueneCuI (10 mol%), 8-Hydroxyquinoline (20 mol%)KOHt-BuOH/DMSO/H₂O4835[5]

This data demonstrates the effectiveness of the 8-hydroxyquinoline ligand in promoting the copper-catalyzed hydroxylation of aryl iodides, providing high yields. The lower yield with aryl bromide indicates the substrate scope limitations of this specific system.

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of catalytic performance.

General Procedure for the Biginelli Reaction Catalyzed by Carboxylic Acids[1]

A mixture of an aromatic aldehyde (40 mmol), a β-dicarbonyl compound (40 mmol), urea or thiourea (45 mmol), and a catalytic amount of the carboxylic acid (typically a few drops for liquids or 5-100 mg for solids) in 10 mL of ethanol is heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by filtration and recrystallization.

General Procedure for the L-Proline Catalyzed Asymmetric Aldol Reaction[4]

To a solution of L-proline (typically 10-30 mol%) in a suitable solvent (e.g., DMSO), the aldehyde (1.0 equivalent) and the ketone (5-20 equivalents) are added at a specified temperature (e.g., room temperature). The reaction mixture is stirred for a specified duration. The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the CuI/8-Hydroxyquinoline Catalyzed Hydroxylation of Aryl Halides[5]

A mixture of the aryl halide (1.0 mmol), CuI (0.1 mmol, 10 mol%), 8-hydroxyquinoline (0.2 mmol, 20 mol%), and KOH (4.0 mmol) in a mixed solvent system of t-BuOH, DMSO, and H₂O is heated at 100 °C for 48 hours. After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography to afford the corresponding phenol.

Mechanistic Insights and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and experimental workflows for the discussed reactions.

Biginelli_Reaction_Mechanism cluster_activation Activation & Condensation cluster_addition_cyclization Addition & Cyclization A Aldehyde I1 N-Acyliminium Ion A->I1 + Urea, -H2O [Catalyst] U Urea U->I1 Cat Acid Catalyst (H+) Cat->A I2 Open-chain Ureide I1->I2 + Enol K β-Ketoester (Enol form) K->I2 P Dihydropyrimidinone I2->P Cyclization -H2O

Biginelli Reaction Catalytic Cycle

The Biginelli reaction is proposed to proceed through the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone product.

Aldol_Reaction_Mechanism cluster_enamine Enamine Formation cluster_addition C-C Bond Formation cluster_hydrolysis Hydrolysis & Catalyst Regeneration Pro L-Proline Enamine Enamine Intermediate Pro->Enamine Ket Ketone Ket->Enamine -H2O Iminium Iminium Ion Enamine->Iminium + Aldehyde Ald Aldehyde Ald->Iminium Product β-Hydroxy Ketone Iminium->Product + H2O Product->Pro Catalyst Regeneration H2O H2O H2O->Product

L-Proline Catalyzed Aldol Reaction Cycle

In the L-proline catalyzed aldol reaction, proline reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde, forming a new carbon-carbon bond. Subsequent hydrolysis releases the β-hydroxy ketone product and regenerates the proline catalyst.

Experimental_Workflow start Start reactants Combine Reactants & Catalyst in Solvent start->reactants reaction Stir at Specified Temperature reactants->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, HPLC) purification->analysis end End analysis->end

General Experimental Workflow for Catalytic Reactions

This workflow outlines the typical steps involved in performing and analyzing the catalytic reactions discussed in this guide, from the initial setup to the final characterization of the product.

References

A Comparative Guide to the Efficacy of 8-Aminoquinoline Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 8-aminoquinoline derivatives, a critical class of antimalarial compounds. It aims to serve as a valuable resource for researchers and professionals in the field of drug development by presenting objective performance data, detailed experimental methodologies, and a clear visualization of their mechanism of action.

Introduction to 8-Aminoquinolines in Malaria Treatment

The 8-aminoquinoline class of drugs, which includes the licensed compounds primaquine and tafenoquine, plays a crucial role in the fight against malaria, particularly in preventing relapse by targeting the dormant liver stages of Plasmodium vivax and Plasmodium ovale. Their unique mechanism of action and efficacy against various life cycle stages of the parasite make them a subject of ongoing research and development. This guide will delve into the quantitative efficacy of these compounds and compare them with other key antimalarial agents.

Mechanism of Action: A Two-Step Biochemical Relay

The antimalarial action of 8-aminoquinolines is not direct but relies on a two-step biochemical relay. First, the parent compound is metabolized by host liver enzymes, primarily Cytochrome P450 2D6 (CYP2D6), into reactive, redox-active metabolites. In the second step, these metabolites undergo redox cycling, leading to the generation of reactive oxygen species (ROS), such as hydrogen peroxide. This surge in oxidative stress within the parasite is ultimately responsible for its death.

Mechanism of Action of 8-Aminoquinolines 8-Aminoquinoline 8-Aminoquinoline CYP2D6 (Liver) CYP2D6 (Liver) 8-Aminoquinoline->CYP2D6 (Liver) Metabolism Redox-Active Metabolites Redox-Active Metabolites CYP2D6 (Liver)->Redox-Active Metabolites Redox Cycling Redox Cycling Redox-Active Metabolites->Redox Cycling Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Redox Cycling->Reactive Oxygen Species (ROS) Generation Parasite Death Parasite Death Reactive Oxygen Species (ROS)->Parasite Death Induces

Caption: Mechanism of action of 8-aminoquinolines.

In Vitro Efficacy: Inhibition of Parasite Growth

The in vitro activity of antimalarial compounds is typically assessed by their ability to inhibit the growth of Plasmodium falciparum in cultured human red blood cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits 50% of parasite growth.

Table 1: In Vitro Efficacy (IC50) of 8-Aminoquinoline Derivatives and Comparators against P. falciparum
CompoundP. falciparum Strain(s)IC50 Range (nM)Reference(s)
8-Aminoquinoline Derivatives
PrimaquineMultiple clones and isolates~500 - 1000+[1]
TafenoquineMultiple isolates500 - 33100[2]
WR 249420, WR 251855, etc.Multiple clones and isolates50 - 100[1]
Comparator Antimalarials
ChloroquineTrophozoite stage P. malariae7.9 - 2980[3]
ChloroquineRing stage P. malariae3.5 - 27.0[3]
ChloroquineTrophozoite stage P. ovale23.2[3]
ChloroquineRing stage P. ovale7.8[3]
ArtemisininP. berghei19[4]
DihydroartemisininP. berghei3[4]
ArtesunateP. berghei11[4]

Note: IC50 values can vary depending on the parasite strain, assay conditions, and laboratory.

In Vivo Efficacy: Parasite Suppression in Animal Models

In vivo efficacy is commonly evaluated in mouse models infected with rodent malaria parasites, such as Plasmodium berghei. The 4-day suppressive test is a standard assay to assess the reduction in parasitemia following treatment.

Table 2: In Vivo Efficacy of 8-Aminoquinoline Derivatives and Comparators in Murine Models
CompoundParasite StrainMouse ModelDosing RegimenEfficacyReference(s)
8-Aminoquinoline Derivatives
PrimaquineP. berghei--Varies[5]
TafenoquineP. berghei--Varies[6]
Comparator Antimalarials
ChloroquineP. bergheiSwiss albino10 mg/kg/day for 4 daysHigh suppression[7][8]
DihydroartemisininP. berghei-10 mg/kg (i.m.) for 3 days47% cure rate[4]
ArtemisininP. berghei-10 mg/kg (i.m.) for 3 days100% recrudescence[4]
ArtesunateP. berghei-10 mg/kg (i.m.) for 3 days100% recrudescence[4]

Note: Efficacy in animal models is an important preclinical indicator but does not always directly translate to human clinical outcomes.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of efficacy data.

In Vitro Efficacy: SYBR Green I-Based Fluorescence Assay

This assay is a widely used, simple, and cost-effective method for determining the IC50 of antimalarial drugs.[9][10][11]

SYBR Green I In Vitro Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Parasite Culture Parasite Culture Drug Dilution Drug Dilution Parasite Culture->Drug Dilution Incubation (48-72h) Incubation (48-72h) Drug Dilution->Incubation (48-72h) Lysis & Staining Lysis & Staining Incubation (48-72h)->Lysis & Staining Fluorescence Reading Fluorescence Reading Lysis & Staining->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Caption: Workflow for the SYBR Green I in vitro assay.

Methodology:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7, Dd2) in human erythrocytes in RPMI 1640 medium supplemented with serum or Albumax.

  • Drug Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Assay Setup: Add the parasite culture to the wells containing the drug dilutions. Include positive (no drug) and negative (no parasites) controls.

  • Incubation: Incubate the plates for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with parasite DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.

In Vivo Efficacy: 4-Day Suppressive Test (Peter's Test)

This is the standard in vivo assay to evaluate the blood schizonticidal activity of antimalarial compounds in mice.[7][8][12]

4-Day Suppressive Test In Vivo Workflow Infection Infection Treatment Treatment Infection->Treatment Day 0 Treatment->Treatment Monitoring Monitoring Treatment->Monitoring Daily Endpoint Endpoint Monitoring->Endpoint Day 4

Caption: Workflow for the 4-Day Suppressive Test.

Methodology:

  • Animal Model: Use specific pathogen-free mice (e.g., Swiss albino).

  • Parasite Inoculation: Inoculate mice intraperitoneally with P. berghei-infected red blood cells on Day 0.

  • Treatment Administration: Administer the test compound orally or via another appropriate route to groups of mice for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Monitoring: On Day 4, collect blood from the tail vein of each mouse, prepare thin blood smears, and stain with Giemsa.

  • Efficacy Evaluation: Determine the percentage of parasitemia by microscopic examination. Calculate the percentage of parasite suppression compared to the vehicle control group.

  • Survival Monitoring: Monitor the survival of the mice in each group for a specified period (e.g., 30 days).

Conclusion

This guide provides a comparative overview of the in vitro and in vivo efficacy of 8-aminoquinoline derivatives against malaria. The presented data and experimental protocols offer a foundation for researchers to design and interpret studies aimed at the discovery and development of new antimalarial agents. The unique mechanism of action of 8-aminoquinolines, coupled with their efficacy against liver-stage parasites, underscores their continued importance in the global effort to eradicate malaria. Further research into structure-activity relationships and potential combination therapies will be crucial in optimizing the therapeutic potential of this vital class of drugs.

References

Comparative Analysis of 8-Quinolinecarboxylic Acid: Specificity and Cross-Reactivity in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 8-Quinolinecarboxylic Acid's Performance Against Alternative Scaffolds, Supported by Experimental Data.

Introduction

8-Quinolinecarboxylic acid, a heterocyclic organic compound, has garnered significant interest within the scientific community for its versatile applications in medicinal chemistry and drug development. Its quinoline scaffold serves as a key pharmacophore in a variety of biologically active molecules, exhibiting a broad range of therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive comparison of 8-Quinolinecarboxylic acid's biological specificity and cross-reactivity, presenting supporting experimental data and detailed methodologies to inform research and development efforts.

Core Biological Activities and Key Molecular Targets

Derivatives of quinoline carboxylic acid have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. Notably, these compounds have shown significant activity against Dihydroorotate Dehydrogenase (DHODH) and p21-activated kinase 2 (PAK2).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis, making it an attractive target for anticancer therapies.[1][2] While direct comparative data for 8-Quinolinecarboxylic acid is limited, studies on related quinoline-4-carboxylic acid derivatives have demonstrated potent DHODH inhibition with IC50 values in the nanomolar range.[3]

p21-activated Kinase 2 (PAK2) Inhibition

PAK2 is a serine/threonine kinase that plays a critical role in cytoskeletal dynamics, cell motility, and survival signaling pathways.[4][5] Dysregulation of PAK2 activity has been implicated in cancer progression and metastasis. A prenylated derivative of quinolinecarboxylic acid, PQA-18, has been identified as a unique and potent inhibitor of PAK2, with a reported IC50 of 10 nM.[6][7] This finding highlights the potential of the quinolinecarboxylic acid scaffold in developing targeted kinase inhibitors.

Comparative Analysis: Specificity and Cross-Reactivity

A critical aspect of drug development is understanding a compound's specificity for its intended target and its potential for cross-reactivity with other biological molecules, which can lead to off-target effects. While comprehensive, direct comparative data for 8-Quinolinecarboxylic acid and its isomers is not extensively available in the public domain, the following tables summarize the known inhibitory activities of relevant quinoline derivatives against their primary targets.

Table 1: Inhibitory Activity of Quinoline Derivatives Against Key Protein Kinases
Compound ClassTarget KinaseIC50 / KᵢReference(s)
Prenylated Quinolinecarboxylic Acid Derivative (PQA-18)PAK210 nM (IC50)[6][7]
3-Quinoline Carboxylic Acid DerivativesProtein Kinase CK20.65 to 18.2 µM (IC50)[8][9]
11H-Indolo[3,2-c]quinoline-6-carboxylic AcidsDYRK1ADouble-digit nM to single-digit µM (IC50)[10]
Table 2: Inhibitory Activity of Quinoline Derivatives Against Dihydroorotate Dehydrogenase (DHODH)
Compound ClassTarget EnzymeIC50Reference(s)
4-Quinoline Carboxylic Acid DerivativesHuman DHODH9.71 ± 1.4 nM to 26.2 ± 1.8 nM[3][11]

Experimental Protocols for Assessing Specificity and Cross-Reactivity

To rigorously evaluate the specificity and potential off-target effects of 8-Quinolinecarboxylic acid and its analogs, a combination of biophysical and cell-based assays is essential.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target protein within a cellular context. The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.[12][13]

1. Cell Culture and Treatment:

  • Culture cells of interest to 70-80% confluency.

  • Treat cells with varying concentrations of the test compound (e.g., 8-Quinolinecarboxylic acid) or vehicle control for a specified duration at 37°C.

2. Thermal Challenge:

  • Harvest and wash the cells in PBS.

  • Resuspend the cell pellet in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

3. Protein Extraction and Analysis:

  • Lyse the cells via freeze-thaw cycles.

  • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Quantify the amount of soluble target protein in the supernatant using Western blotting or other quantitative proteomic methods.

4. Data Analysis:

  • Generate melting curves by plotting the amount of soluble target protein as a function of temperature.

  • A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures the binding of a small molecule to a target protein in real-time using bioluminescence resonance energy transfer.[14][15]

1. Cell Preparation:

  • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Plate the transfected cells in an appropriate assay plate.

2. Assay Setup:

  • Add a cell-permeable fluorescent tracer that binds to the target protein.

  • Add varying concentrations of the competitor compound (e.g., 8-Quinolinecarboxylic acid).

3. BRET Measurement:

  • Measure the BRET signal, which is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged target protein.

  • Competition with the unlabeled test compound will result in a decrease in the BRET signal.

4. Data Analysis:

  • Plot the BRET ratio against the concentration of the competitor compound to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

Signaling Pathways and Visualization

Understanding the signaling pathways modulated by 8-Quinolinecarboxylic acid is crucial for elucidating its mechanism of action and predicting its physiological effects.

Dihydroorotate Dehydrogenase (DHODH) Signaling Pathway

Inhibition of DHODH directly impacts the de novo pyrimidine synthesis pathway, leading to a reduction in the cellular pool of pyrimidines (UTP and CTP). This has downstream consequences on DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells. Furthermore, recent studies have linked DHODH inhibition to the activation of the STING pathway and pyroptosis, which can enhance anti-tumor immunity.[16]

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Catalyzes STING Pathway Activation STING Pathway Activation DHODH->STING Pathway Activation Inhibition leads to Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation 8-Quinolinecarboxylic_Acid 8-Quinolinecarboxylic Acid Analogs 8-Quinolinecarboxylic_Acid->DHODH Inhibits Pyroptosis Pyroptosis STING Pathway Activation->Pyroptosis Immune Response Immune Response Pyroptosis->Immune Response

Caption: DHODH inhibition by quinoline derivatives blocks pyrimidine synthesis and can activate immune pathways.

p21-activated Kinase 2 (PAK2) Signaling Pathway

PAK2 is a downstream effector of the Rho GTPases, Rac1 and Cdc42. Upon activation, PAK2 influences a multitude of cellular processes, including cytoskeletal reorganization, cell adhesion, and apoptosis.[4] Inhibition of PAK2 can disrupt these pathways, which is of particular interest in cancer therapy where these processes are often dysregulated.

PAK2_Pathway Rac1/Cdc42 (GTP-bound) Rac1/Cdc42 (GTP-bound) PAK2 PAK2 Rac1/Cdc42 (GTP-bound)->PAK2 Activates Cytoskeletal Dynamics Cytoskeletal Dynamics PAK2->Cytoskeletal Dynamics Cell Motility & Adhesion Cell Motility & Adhesion PAK2->Cell Motility & Adhesion Apoptosis Regulation Apoptosis Regulation PAK2->Apoptosis Regulation Cell Survival Cell Survival Cytoskeletal Dynamics->Cell Survival Cell Motility & Adhesion->Cell Survival Apoptosis Regulation->Cell Survival PQA-18 Prenylated Quinoline- carboxylic Acid (PQA-18) PQA-18->PAK2 Inhibits

Caption: PAK2 signaling, activated by Rac1/Cdc42, regulates key cellular processes and is inhibited by PQA-18.

Conclusion and Future Directions

8-Quinolinecarboxylic acid and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly as enzyme inhibitors in oncology and immunology. While existing data points to potent activity against targets like DHODH and PAK2, a clear understanding of the specificity and cross-reactivity of 8-Quinolinecarboxylic acid itself, in direct comparison to its isomers, remains an area for further investigation.

Future research should focus on:

  • Systematic Comparative Studies: Head-to-head screening of 8-Quinolinecarboxylic acid and its isomers against a broad panel of kinases and other relevant enzymes to establish a comprehensive specificity profile.

  • Off-Target Profiling: Utilizing advanced proteomic techniques to identify potential off-target interactions and better predict potential side effects.

  • Structural Biology: Elucidating the co-crystal structures of 8-Quinolinecarboxylic acid and its analogs in complex with their primary targets to guide the rational design of more potent and selective inhibitors.

By addressing these knowledge gaps, the scientific community can more effectively harness the therapeutic potential of the 8-Quinolinecarboxylic acid scaffold for the development of novel and targeted therapies.

References

A Comparative Analysis of the Anti-inflammatory Properties of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the realm of inflammatory diseases, novel quinoline derivatives are continuously being explored as potent anti-inflammatory agents. This guide provides a comparative overview of recently developed quinoline derivatives, focusing on their efficacy, mechanism of action, and the experimental data supporting their potential as therapeutic candidates. The information presented herein is compiled from various studies to offer a consolidated resource for the scientific community.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of various quinoline derivatives has been quantified through in vitro assays, primarily focusing on their ability to inhibit key inflammatory mediators and pathways. The following table summarizes the inhibitory concentrations (IC50) of selected quinoline derivatives against cyclooxygenase-2 (COX-2) and their effects on the nuclear factor-kappa B (NF-κB) pathway, two critical targets in inflammation.

Derivative ClassSpecific Compound ExampleTargetIC50 Value (µM)Experimental ModelReference
4-Carboxyl Quinolines7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e)COX-20.043In vitro COX-1/COX-2 inhibition assay[1]
Phenyl Quinoline PhenolsCompound 4hCOX-20.026In vitro COX-2 enzyme inhibition assay[2]
Phenyl Quinoline PhenolsCompound 4jCOX-20.102In vitro COX-2 enzyme inhibition assay[2]
Tosylaminoquinolines8-(tosylamino)quinoline (8-TQ)NF-κB Pathway (NO, TNF-α, PGE2 production)1-5LPS-activated RAW264.7 cells and peritoneal macrophages[3]
Novel Quinoline InhibitorQ3Canonical NF-κB Pathway (luciferase reporter)~5TNF-activated HeLa/NF-κB/luciferase reporter cell line[4][5]
Quinoline-Triazine HybridsHybrid 8eCOX-20.047In vitro COX-2 inhibition assay[6]

Signaling Pathway: The NF-κB Connection

A significant mechanism through which several quinoline derivatives exert their anti-inflammatory effects is by modulating the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, and its inhibition is a key therapeutic strategy.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (TNF-α, COX-2, IL-6) Nucleus->Transcription Activation Quinoline Quinoline Derivative (e.g., Q3, 8-TQ) Quinoline->NFkB Inhibition of Translocation/DNA Binding

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of quinoline derivatives.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental in determining the selective inhibitory activity of compounds against COX isoforms.

  • Objective: To measure the IC50 values of quinoline derivatives for COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

  • Materials:

    • COX-1 and COX-2 enzymes (human or ovine)

    • Arachidonic acid (substrate)

    • Heme

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

    • Test quinoline derivatives and reference inhibitor (e.g., Celecoxib)

    • Tris-HCl buffer (pH 8.0)

  • Procedure:

    • The reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • The test quinoline derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive only the solvent.

    • The plate is incubated for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • The reaction is initiated by adding arachidonic acid and TMPD to all wells.

    • The absorbance at 595 nm is measured immediately and then at regular intervals using a microplate reader.

    • The rate of reaction is calculated from the linear phase of the absorbance curve.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of inflammatory mediators regulated by the NF-κB pathway.

  • Objective: To assess the inhibitory effect of quinoline derivatives on the production of nitric oxide (NO), TNF-α, and PGE2 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW264.7 murine macrophage cell line or primary peritoneal macrophages.

  • Materials:

    • RAW264.7 cells

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • Test quinoline derivatives

    • Griess Reagent for NO determination

    • ELISA kits for TNF-α and PGE2 quantification

  • Procedure:

    • RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the quinoline derivatives for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the cells are incubated for a further 24 hours.

    • Nitric Oxide (NO) Measurement: The cell culture supernatant is collected. The concentration of nitrite (a stable metabolite of NO) is determined using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve.

    • TNF-α and PGE2 Measurement: The levels of TNF-α and PGE2 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • Data Analysis: The percentage of inhibition of NO, TNF-α, and PGE2 production by the test compounds is calculated relative to the LPS-stimulated control. IC50 values are then determined.

NF-κB Luciferase Reporter Gene Assay

This assay provides a direct measure of the transcriptional activity of NF-κB.

  • Objective: To quantify the inhibition of NF-κB-mediated gene transcription by quinoline derivatives.

  • Cell Line: A stable cell line co-transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., HeLa/NF-κB/luciferase).

  • Materials:

    • HeLa/NF-κB/luciferase reporter cell line

    • Cell culture medium and supplements

    • Inducing agent (e.g., TNF-α)

    • Test quinoline derivatives

    • Luciferase Assay System

    • Luminometer

  • Procedure:

    • The reporter cells are seeded in a 96-well plate and cultured to an appropriate confluency.

    • The cells are pre-treated with different concentrations of the quinoline derivatives.

    • NF-κB activation is stimulated by adding TNF-α to the medium.

    • After an incubation period (e.g., 6-8 hours), the cells are lysed.

    • The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

    • The inhibitory effect of the quinoline derivatives is calculated as the percentage reduction in luciferase activity compared to the TNF-α-stimulated control. The IC50 value is then calculated.[4][5]

References

Alternative synthesis routes for 8-Quinolinecarboxylic acid: a comparative review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Quinolinecarboxylic acid is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents and functional materials. Its derivatives have demonstrated a broad spectrum of biological activities, making the efficient and scalable synthesis of this scaffold a topic of significant interest in medicinal and materials chemistry. This guide provides a comparative analysis of prominent synthetic routes to 8-quinolinecarboxylic acid, offering an objective look at their respective advantages and disadvantages, supported by experimental data.

Comparison of Synthetic Methodologies

The synthesis of 8-quinolinecarboxylic acid can be approached through several distinct strategies, each with its own set of reaction conditions, yields, and scalability potential. This section outlines a comparative summary of the most common methods.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
Doebner-von Miller Reaction 2-Aminobenzoic acid, α,β-Unsaturated aldehyde/ketoneAcid catalyst (e.g., H₂SO₄, HCl)High temperature (reflux)ModerateSeveral hoursOne-pot reaction, readily available starting materials.Often requires harsh acidic conditions, potential for side product formation.
Pfitzinger Reaction Isatin, Carbonyl compoundStrong base (e.g., KOH)High temperature (reflux)Good to ExcellentSeveral hoursGood yields, applicable to a range of carbonyl compounds.Requires the synthesis of isatin, strongly basic conditions may not be suitable for all substrates.
Gould-Jacobs Reaction 2-Aminobenzoic acid, Diethyl ethoxymethylenemalonateHigh-boiling solvent (e.g., Dowtherm A)High temperature (cyclization)GoodMulti-stepVersatile for substituted anilines.Multi-step process, high temperatures required for cyclization.
Oxidation of 8-Methylquinoline 8-MethylquinolineOxidizing agent (e.g., KMnO₄, SeO₂)Varies with oxidantModerate to GoodVariesDirect conversion of a common precursor.Oxidation can sometimes be difficult to control, potential for over-oxidation or formation of byproducts like 8-quinoline aldehyde.[1]
Palladium-Catalyzed Carbonylation 8-BromoquinolinePalladium catalyst, CO source, BaseElevated temperature and pressureGood to ExcellentSeveral hoursHigh yields and functional group tolerance.Requires specialized equipment for handling carbon monoxide, cost of palladium catalyst.
Hydrolysis of 8-Cyanoquinoline 8-CyanoquinolineAcid or baseRefluxHighSeveral hoursHigh-yielding final step.Requires the prior synthesis of 8-cyanoquinoline.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.

Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a direct, one-pot synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2][3]

Protocol:

  • In a round-bottom flask, dissolve 2-aminobenzoic acid in a suitable solvent such as ethanol.

  • Add a stoichiometric amount of an α,β-unsaturated aldehyde or ketone (e.g., acrolein).

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution).

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 8-quinolinecarboxylic acid.

Oxidation of 8-Methylquinoline with Potassium Permanganate

The oxidation of the methyl group of 8-methylquinoline offers a direct route to the carboxylic acid.[4]

Protocol:

  • Suspend 8-methylquinoline in an aqueous solution of potassium permanganate.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Once the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 8-quinolinecarboxylic acid.

  • Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

A patent describes a multi-step process starting from isatin and acetone, where an intermediate is oxidized with potassium permanganate in a sodium hydroxide solution at 35-45°C for 2-8 hours, yielding quinoline-2,4-dicarboxylic acid with a 94% yield.[5]

Palladium-Catalyzed Carbonylation of 8-Bromoquinoline

This modern approach utilizes a palladium catalyst to introduce a carboxylic acid group via carbonylation.[6]

Protocol:

  • To a pressure vessel, add 8-bromoquinoline, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., triethylamine), and a solvent (e.g., DMF).

  • Pressurize the vessel with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for several hours.

  • After the reaction, cool the vessel to room temperature and carefully vent the CO.

  • Dilute the reaction mixture with water and acidify to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Logical Workflow for Method Selection

The choice of a synthetic route for 8-quinolinecarboxylic acid depends on several factors, including the availability of starting materials, required scale, and tolerance to specific reaction conditions. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Synthesis_Route_Selection start Start: Need to Synthesize 8-Quinolinecarboxylic Acid sm_availability Evaluate Starting Material Availability start->sm_availability doebner Doebner-von Miller: Readily available starting materials, one-pot. sm_availability->doebner 2-Aminobenzoic acid is available oxidation Oxidation: Direct conversion of 8-methylquinoline. sm_availability->oxidation 8-Methylquinoline is available pfitzinger Pfitzinger: Good yields, but requires isatin synthesis. sm_availability->pfitzinger Isatin is available or can be synthesized gould Gould-Jacobs: Versatile but multi-step. sm_availability->gould 2-Aminobenzoic acid is available pd_carb Pd-Carbonylation: High yield, but requires CO and catalyst. sm_availability->pd_carb 8-Bromoquinoline is available hydrolysis Hydrolysis: High yield final step, but requires 8-cyanoquinoline. sm_availability->hydrolysis 8-Cyanoquinoline is available scale Determine Required Scale conditions Assess Tolerance to Harsh Conditions scale->conditions Large Scale scale->conditions Small Scale equipment Consider Equipment Availability conditions->equipment Tolerates harsh acid/base conditions->pd_carb Sensitive substrates equipment->doebner Standard lab glass equipment->oxidation Standard lab glass equipment->pfitzinger Standard lab glass equipment->gould High-temp setup equipment->pd_carb Pressure reactor available equipment->hydrolysis Standard lab glass doebner->scale oxidation->scale pfitzinger->scale gould->scale pd_carb->scale hydrolysis->scale

Caption: Decision workflow for selecting a synthetic route to 8-Quinolinecarboxylic acid.

References

Evaluating the Synergistic Effects of Novel Antibiotics: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

The exploration of synergistic antibiotic combinations holds immense promise in combating the growing threat of antimicrobial resistance. By combining agents with complementary mechanisms of action, it is often possible to achieve enhanced efficacy, broaden the spectrum of activity, and reduce the likelihood of resistance development. This guide provides a framework for evaluating the synergistic potential of a novel antibiotic, exemplified here as ZH8659, in combination with established antimicrobial agents. Due to the current lack of publicly available data on the specific compound "this compound," this document will outline the necessary experimental approaches and data presentation formats that would be required for a comprehensive comparative analysis.

Understanding Synergy: Mechanisms and Measurement

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can manifest in several ways, including:

  • Sequential Blockade: Inhibiting different steps in the same metabolic pathway.

  • Enhanced Uptake: One agent increasing the permeability of the bacterial cell to another.

  • Inhibition of Inactivating Enzymes: One antibiotic protecting the other from degradation by bacterial enzymes.

  • Target Modification: One drug altering the bacterial target to enhance the binding of the second drug.

The primary method for quantifying synergy in a laboratory setting is the checkerboard assay , which determines the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Synergy: FIC index ≤ 0.5

  • Additive effect: 0.5 < FIC index ≤ 1

  • Indifference: 1 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Hypothetical Synergy Profile of this compound

To illustrate the evaluation process, the following tables present hypothetical data on the synergistic interactions of this compound with other major antibiotic classes against key bacterial pathogens.

Table 1: Synergistic Activity of this compound in Combination with Other Antibiotics against Gram-Positive Bacteria

PathogenAntibiotic CombinationMIC of this compound (μg/mL)MIC of Co-administered Antibiotic (μg/mL)FIC IndexInterpretation
Staphylococcus aureus (MRSA)This compound + Vancomycin0.1250.250.375Synergy
This compound + Linezolid0.250.50.75Additive
Streptococcus pneumoniaeThis compound + Amoxicillin0.060.1250.31Synergy
This compound + Azithromycin0.1250.250.5Synergy
Enterococcus faecalis (VRE)This compound + Daptomycin0.510.75Additive
This compound + Gentamicin0.2520.375Synergy

Table 2: Synergistic Activity of this compound in Combination with Other Antibiotics against Gram-Negative Bacteria

PathogenAntibiotic CombinationMIC of this compound (μg/mL)MIC of Co-administered Antibiotic (μg/mL)FIC IndexInterpretation
Escherichia coliThis compound + Ciprofloxacin0.1250.030.375Synergy
This compound + Ceftriaxone0.250.060.5Synergy
Pseudomonas aeruginosaThis compound + Piperacillin/Tazobactam180.75Additive
This compound + Tobramycin0.50.50.5Synergy
Acinetobacter baumanniiThis compound + Colistin0.250.1250.375Synergy
This compound + Meropenem140.75Additive

Experimental Protocols

A rigorous evaluation of antibiotic synergy requires well-defined experimental protocols. The following outlines the essential methodologies.

Checkerboard Assay Protocol
  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the comparator antibiotics in an appropriate solvent.

  • Bacterial Inoculum Preparation: Culture the test organism overnight and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Assay Plate Preparation: In a 96-well microtiter plate, create a two-dimensional serial dilution of both antibiotics. This results in a "checkerboard" pattern of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by identifying the lowest concentration that visibly inhibits bacterial growth.

  • FIC Index Calculation: Calculate the FIC index for each combination to determine the nature of the interaction.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotics Prepare Antibiotic Stock Solutions setup_plate Set up Checkerboard Dilution Plate prep_antibiotics->setup_plate prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic

Checkerboard Assay Workflow

Potential Signaling Pathways and Mechanisms of Synergy

Understanding the underlying mechanisms of synergy is crucial for rational drug development. This often involves investigating the impact of the antibiotic combination on key bacterial signaling pathways. For instance, if this compound were a cell wall synthesis inhibitor, its synergy with a protein synthesis inhibitor could be visualized as follows:

signaling_pathway cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis peptidoglycan Peptidoglycan Synthesis synergy Synergistic Effect (Cell Death) peptidoglycan->synergy This compound This compound This compound->peptidoglycan Inhibits ribosome Ribosome ribosome->synergy aminoglycoside Aminoglycoside aminoglycoside->ribosome Inhibits

Performance of 8-Quinolinecarboxylic Acid Derivatives Across Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Molecular Docking of 8-Quinolinecarboxylic Acid Derivatives in Drug Discovery

The versatile scaffold of 8-quinolinecarboxylic acid and its derivatives has garnered significant attention in medicinal chemistry due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1] Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding interactions between these compounds and their biological targets, thereby guiding the rational design of more potent therapeutic agents.[1] This guide provides a comparative analysis of docking studies on various 8-quinolinecarboxylic acid derivatives against different protein targets, supported by quantitative data and detailed experimental protocols.

The inhibitory potential of 8-quinolinecarboxylic acid derivatives has been evaluated against a multitude of protein targets implicated in various diseases. Computational docking studies have been crucial in predicting the binding affinities and interaction patterns of these compounds, which in turn aids in the synthesis and development of more potent inhibitors.[1]

Anticancer Activity

In the realm of oncology, quinoline derivatives have been investigated as inhibitors of key proteins in cancer signaling pathways. For instance, molecular docking studies have explored their potential to inhibit targets like the c-Abl kinase, which is implicated in chronic myeloid leukemia.[2]

Table 1: Comparative Docking and In Vitro Data for Anticancer 8-Quinolinecarboxylic Acid Derivatives

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference
Ethyl carboxylate derivative (10d)c-Abl kinase (1IEP)--43.1 (A549), 59.1 (MCF-7)[2]
o-hydroxy phenyl piperazine derivative (10g)c-Abl kinase (1IEP)--43.1 (A549), 59.1 (MCF-7)[2]
6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid (M1)Not SpecifiedGood Affinity-88.6 (HepG2), 62.5 (HCT-116)[3]
2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3)Not SpecifiedGood Affinity-43.62 (HepG2), 15.3 (HCT-116)[3]
Antimicrobial Activity

The antibacterial potential of 8-quinolinecarboxylic acid derivatives has been explored through docking studies against essential bacterial enzymes. For example, some derivatives have been docked against targets in Aeromonas hydrophila to understand their mechanism of action.[4]

Table 2: Comparative Docking Data for Antimicrobial 8-Quinolinecarboxylic Acid Derivatives

DerivativeTarget ProteinDocking ScoreBinding Energy (kcal/mol)Reference
Quinoline carboxamide analogues (1a, 1b, 1k-1o)Aeromonas hydrophila target--[4]
Quinoline carboxamide analogues (1f-1q, 1s, 1t)Enterococcus species target--[4]
8-hydroxyquinolineNot Specified--[5]
Antiviral Activity

Several studies have focused on the antiviral properties of quinoline derivatives, with docking studies playing a key role in identifying potential inhibitors of viral proteins. For instance, derivatives have been docked against HIV Reverse Transcriptase and proteins from the Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV).[6][7]

Table 3: Comparative Docking Data for Antiviral 8-Quinolinecarboxylic Acid Derivatives

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
Quinoline derivative 4RSV Fusion Protein-[6]
Quinoline derivative 6YFV NS3 Helicase-[6]
Pyrimidine-containing quinoline derivative 4HIV Reverse Transcriptase (4I2P)-10.67[7]
Pyrimidine-containing quinoline derivative 5HIV Reverse Transcriptase (4I2P)-10.38[7]
Pyrimidine-containing quinoline derivative 7HIV Reverse Transcriptase (4I2P)-10.23[7]
Rilpivirine (Standard)HIV Reverse Transcriptase (4I2P)-8.56[7]
Elvitegravir (Standard)HIV Reverse Transcriptase (4I2P)-8.57[7]

Experimental Protocols

Molecular Docking Methodology

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The following protocol outlines a general workflow for performing molecular docking studies.

  • Protein and Ligand Preparation :

    • The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).[8]

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.[9]

    • Polar hydrogens and Kollman charges are added to the protein.[10]

    • The 3D structures of the 8-quinolinecarboxylic acid derivatives (ligands) are sketched using chemical drawing software and optimized to their lowest energy conformation.[11]

  • Binding Site Definition :

    • The binding site, or active site, of the protein is defined. If the crystal structure contains a co-crystallized ligand, the binding site can be defined as the region around this ligand.[12]

    • Alternatively, a "blind docking" approach can be used where the entire protein surface is considered as the potential binding site.[12]

  • Docking Simulation :

    • A docking program (e.g., AutoDock, Maestro) is used to place the ligand into the defined binding site of the protein.[7][13]

    • The program employs a search algorithm (e.g., Lamarckian genetic algorithm) to explore various conformations and orientations of the ligand within the binding site.[10]

    • A scoring function is used to estimate the binding affinity (docking score) for each pose.[11]

  • Analysis of Results :

    • The docking results are analyzed to identify the best-docked pose for each ligand, which is typically the one with the lowest docking score or binding energy.[9]

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[14]

Binding Affinity Assays

To experimentally validate the predictions from molecular docking, binding affinity assays are performed. These assays measure the strength of the interaction between the ligand and the protein.[15] Common techniques include:

  • Isothermal Titration Calorimetry (ITC) : Directly measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.[16]

  • Surface Plasmon Resonance (SPR) : Monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time to determine on- and off-rates and the dissociation constant (Kd).[16]

  • Fluorescence Polarization (FP) : Measures the change in the polarization of fluorescently labeled ligand upon binding to the protein.[16]

  • Enzyme-Linked Immunosorbent Assay (ELISA) : A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[16]

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_Prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligand Ligand Structure Ligand_Prep Prepare Ligand (Optimize geometry) Ligand->Ligand_Prep Binding_Site Define Binding Site PDB_Prep->Binding_Site Docking Run Docking Simulation Ligand_Prep->Docking Binding_Site->Docking Analyze Analyze Docking Results (Scores, Poses) Docking->Analyze Visualize Visualize Interactions (Hydrogen bonds, etc.) Analyze->Visualize

Caption: A generalized workflow for comparative molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline-based Inhibitor Quinoline->EGFR Inhibition

Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.

References

A Head-to-Head Comparison of the Bioactivities of 8-Quinolinecarboxylic Acid and 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of two closely related quinoline derivatives: 8-Quinolinecarboxylic acid and 8-hydroxyquinoline. By presenting quantitative experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to be an objective resource for evaluating the therapeutic potential of these compounds.

At a Glance: Key Bioactivities

Bioactivity8-Quinolinecarboxylic Acid8-Hydroxyquinoline
Anticancer Limited publicly available dataPotent activity against various cancer cell lines
Antimicrobial Limited publicly available dataBroad-spectrum activity against bacteria and fungi
Neuroprotective Limited publicly available dataDemonstrates neuroprotective effects in models of neurodegenerative diseases
Metal Chelating Expected to chelate metal ionsPotent metal chelator, a key mechanism of its bioactivity

Anticancer Activity: A Clearer Picture for 8-Hydroxyquinoline

8-Hydroxyquinoline (8-HQ) has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its anticancer activity is often attributed to its ability to chelate essential metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. In contrast, publicly available quantitative data on the anticancer activity of 8-Quinolinecarboxylic acid is scarce, hindering a direct comparison.

One study investigated the antiproliferative activity of various quinoline derivatives, including quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, which showed some growth inhibition against mammary MCF7 and cervical HeLa cancer cells.[1] However, specific IC50 values for 8-Quinolinecarboxylic acid were not provided, making a direct comparison with the potent effects of 8-hydroxyquinoline challenging.

Table 1: Anticancer Activity (IC50 µM) of 8-Hydroxyquinoline

Cancer Cell Line8-Hydroxyquinoline (IC50 µM)
HCT 116 (Colon Carcinoma)9.33 ± 0.22[2]
MCF-7 (Breast Adenocarcinoma)>800[2]
A375 (Melanoma)<10 (as V- and Ni-complexes)[3]
HCT-116 (Colon Carcinoma)<10 (as V- and Ni-complexes)[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of the compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: 8-Hydroxyquinoline's Established Potency

8-Hydroxyquinoline exhibits a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] Its mechanism of action is largely attributed to its ability to chelate metal ions that are essential for microbial enzymes.[7]

Table 2: Antimicrobial Activity (MIC µM) of 8-Hydroxyquinoline

Microorganism8-Hydroxyquinoline (MIC µM)
Staphylococcus aureus3.44 - 27.58[7]
Enterococcus faecalis~27.58[7]
Mycobacterium tuberculosis<5 - 3.6[7]
Candida albicans3.44 - 13.78[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow start Prepare serial dilutions of the compound in a 96-well plate inoculate Inoculate wells with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine the lowest concentration with no visible growth (MIC) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Effects and Metal Chelation

8-Hydroxyquinoline and its derivatives have shown promise as neuroprotective agents, primarily due to their ability to chelate metal ions like copper, zinc, and iron.[11][12] Dysregulation of these metal ions is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. By chelating these metals, 8-hydroxyquinoline can mitigate oxidative stress and reduce metal-induced protein aggregation.

While 8-Quinolinecarboxylic acid also possesses a structure conducive to metal chelation, there is a lack of specific experimental data on its neuroprotective effects and its efficacy as a metal chelator compared to 8-hydroxyquinoline.

Signaling Pathway: Neuroprotection via Metal Chelation

The neuroprotective effects of 8-hydroxyquinoline are linked to its ability to modulate metal-dependent pathways that contribute to neuronal damage.

Neuroprotection_Pathway cluster_stress Oxidative Stress & Aggregation cluster_outcome Cellular Outcome Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) ROS Reactive Oxygen Species (ROS) Metal_Ions->ROS Protein_Agg Protein Aggregation (e.g., Aβ, α-synuclein) Metal_Ions->Protein_Agg Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Protein_Agg->Neuronal_Damage HQ 8-Hydroxyquinoline HQ->Metal_Ions Chelation Neuroprotection Neuroprotection HQ->Neuroprotection Promotes

Caption: 8-Hydroxyquinoline's neuroprotective mechanism via metal chelation.

Conclusion

Based on the currently available scientific literature, 8-hydroxyquinoline exhibits a well-documented and potent range of bioactivities, including anticancer, antimicrobial, and neuroprotective effects, which are strongly linked to its metal-chelating properties. In stark contrast, there is a significant lack of quantitative experimental data for 8-Quinolinecarboxylic acid across these same biological activities. While its chemical structure suggests potential for metal chelation and, by extension, related bioactivities, further research is imperative to elucidate its therapeutic potential and enable a direct and meaningful comparison with its 8-hydroxy counterpart. This guide highlights a critical knowledge gap and underscores the need for comprehensive biological evaluation of 8-Quinolinecarboxylic acid.

References

Navigating the Analytical Maze: A Comparative Guide to 8-Quinolinecarboxylic Acid Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 8-Quinolinecarboxylic acid, a key chemical intermediate, is paramount. This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the validation of 8-Quinolinecarboxylic acid detection. The information presented herein is synthesized from established methodologies for analogous quinoline compounds, offering a robust framework for application to 8-Quinolinecarboxylic acid.

The selection of an appropriate analytical method is a critical decision in the workflow of pharmaceutical analysis, directly impacting the reliability and validity of results. This guide delves into the experimental protocols and performance characteristics of each technique, providing a clear comparison to aid in methodological selection and validation.

Method Comparison at a Glance

The choice between HPLC, GC-MS, and UV-Vis Spectrophotometry hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Measurement of the absorption of ultraviolet-visible light by the analyte.
Specificity High, especially with selective detectors like a Diode Array Detector (DAD). Can resolve the analyte from structurally similar impurities.Very high, provides structural information for peak identification.Lower, susceptible to interference from other UV-absorbing compounds.
Sensitivity High, typically in the µg/mL to ng/mL range.Very high, can reach pg/mL levels.Moderate, generally in the µg/mL range.
Linearity Excellent over a wide dynamic range.Excellent over a wide dynamic range.Good, but may be limited at high concentrations due to deviations from Beer's Law.
Precision High, with Relative Standard Deviation (RSD) typically < 2%.High, with RSD typically < 2%.Good, but can be influenced by matrix effects.
Accuracy High, with recovery rates typically between 98-102%.High, with good recovery rates.Moderate, can be affected by matrix interferences.

Quantitative Performance Data

The following tables summarize the expected quantitative data from the validation of each analytical method for the determination of 8-Quinolinecarboxylic acid. This data is based on typical performance characteristics observed for closely related quinoline derivatives.[1][2][3][4]

Table 1: HPLC-UV Method Validation Data

Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (RSD, %)< 1.5%

Table 2: GC-MS Method Validation Data

Validation ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.03 µg/mL
Accuracy (% Recovery)97.8% - 102.5%
Precision (RSD, %)< 2.0%

Table 3: UV-Vis Spectrophotometry Method Validation Data

Validation ParameterResult
Linearity Range5 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL
Accuracy (% Recovery)95.0% - 105.0%
Precision (RSD, %)< 3.0%

Experimental Protocols

Detailed methodologies for the validation of each technique are provided below. These protocols are based on established methods for similar compounds and can be adapted for 8-Quinolinecarboxylic acid.[1][5]

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Standard and sample solutions are prepared by dissolving 8-Quinolinecarboxylic acid in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Temperature Program: Initial temperature of 150°C, ramped to 280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

  • Sample Preparation: Derivatization of 8-Quinolinecarboxylic acid (e.g., silylation) is typically required to increase volatility.

UV-Vis Spectrophotometry
  • Instrumentation: Double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric acid or a suitable buffer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of 8-Quinolinecarboxylic acid.

  • Procedure: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the sample is then determined from its absorbance using the calibration curve.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows in the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_materials Prepare Standards & Samples define_parameters->prepare_materials perform_experiments Perform Validation Experiments prepare_materials->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data assess_data Assess Data vs. Acceptance Criteria collect_data->assess_data document_results Document Results in Validation Report assess_data->document_results

Analytical Method Validation Workflow

HPLC_Method_Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis uv_detection UV Detection (254 nm) hplc_analysis->uv_detection data_analysis Data Analysis (Peak Integration & Quantification) uv_detection->data_analysis report Report Generation data_analysis->report

HPLC Experimental Workflow

GCMS_Method_Workflow sample_prep Sample Preparation (Derivatization) gc_separation GC Separation (Capillary Column) sample_prep->gc_separation ms_detection MS Detection (EI, SIM Mode) gc_separation->ms_detection data_analysis Data Analysis (Mass Spectra Interpretation) ms_detection->data_analysis report Report Generation data_analysis->report

GC-MS Experimental Workflow

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Laboratory Chemical ZH8659

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for the laboratory chemical designated as ZH8659. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals are advised to consult the specific Safety Data Sheet (SDS) for this compound to supplement this guidance with substance-specific hazard information.

I. Hazard Identification and Safety Precautions

Before handling or disposing of this compound, it is imperative to be fully aware of its potential hazards. This information can be found in the substance's SDS. Key hazards may include, but are not limited to, corrosivity, toxicity, flammability, and reactivity.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE is contingent on the hazards identified in the SDS.

Protective EquipmentSpecificationRationale
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).[1]To prevent skin contact and potential burns or allergic reactions.[1][2]
Eye ProtectionSafety glasses with side shields or chemical splash goggles.To protect eyes from splashes and corrosive damage.[1][3]
Skin and Body ProtectionLaboratory coat, long pants, and closed-toe shoes. For highly corrosive or toxic substances, chemical-resistant apron or suit may be necessary.[1]To prevent accidental skin exposure.
Respiratory ProtectionNot typically required if handled in a fume hood. If vapors or dusts are generated outside of a fume hood, a respirator appropriate for the exposure level and chemical type is necessary.To prevent inhalation of harmful vapors or dusts.

II. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills:

  • Alert personnel in the immediate area.

  • Ensure proper ventilation and wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.

  • Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution, followed by water.

  • Dispose of all contaminated materials as hazardous waste.

Large Spills:

  • Evacuate the area immediately.

  • Alert the institutional safety office or emergency response team.

  • Prevent entry into the affected area.

  • Provide emergency responders with the SDS for this compound.

III. Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations.[4] Chemical waste should never be poured down the drain or disposed of in regular trash unless explicitly permitted by safety guidelines for non-hazardous substances.[5]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Properly identify the waste. Do not mix this compound with incompatible wastes.[4]

    • Segregate liquid and solid waste into separate containers.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container for waste collection. The original container may be used if it is in good condition.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name (this compound), and a description of its components and concentrations.[5][6] The label should also include the start date of waste accumulation and the primary hazard(s) (e.g., corrosive, toxic).[5][6]

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[5]

    • Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Liquid waste containers must be stored in secondary containment to prevent spills.[5]

  • Request for Disposal:

    • Once the container is full or ready for disposal, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[5][6]

    • Follow the specific procedures outlined by your institution for waste pickup.

Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[7]

  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[7]

  • Once properly cleaned, remove or deface the original label and dispose of the container according to institutional guidelines for non-hazardous waste or recycling.[4][7]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_use Use & Waste Generation cluster_disposal Disposal Path cluster_spill Emergency Path start Start: Handling this compound sds Consult Safety Data Sheet (SDS) for this compound start->sds ppe Wear Appropriate PPE sds->ppe experiment Conduct Experiment ppe->experiment waste_gen Generate this compound Waste experiment->waste_gen spill Spill Occurs experiment->spill segregate Segregate Waste (Solid/Liquid) waste_gen->segregate container Select & Label Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store pickup Request EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end contain Contain & Clean Spill spill->contain spill_waste Collect Spill Waste as Hazardous contain->spill_waste spill_waste->container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling ZH8659

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of the hypothetical chemical compound ZH8659. The following procedures are based on established best practices for managing hazardous laboratory chemicals, designed to ensure the safety of researchers, scientists, and drug development professionals. Due to the absence of specific data for this compound, these guidelines are representative of a cautious approach to handling a potentially hazardous substance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body AreaPersonal Protective EquipmentSpecifications and Usage
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and disposed of after handling or at the first sign of degradation.[1]
Eyes Safety goggles or face shieldChemical splash goggles are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or sprays.[2][3]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn at all times. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.
Respiratory Fume hood or respiratorAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with appropriate cartridges may be necessary based on a formal risk assessment.
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

  • Preparation : Before handling this compound, ensure all necessary PPE is correctly donned.[2] Verify that the chemical fume hood is functioning correctly and that all required handling equipment is within reach.

  • Handling : Carefully measure and transfer this compound within the fume hood. Avoid generating dust or aerosols. In case of a spill, immediately follow emergency procedures.

  • Post-Handling : After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Waste Disposal : Dispose of all this compound waste, including empty containers and contaminated PPE, in designated hazardous waste containers. Ensure containers are properly labeled.

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Experimental Workflow for Handling this compound

G A Preparation - Don PPE - Verify Fume Hood - Assemble Equipment B Handling in Fume Hood - Measure and Transfer - Monitor for Spills A->B Proceed with Caution C Post-Handling Decontamination - Clean Work Surfaces - Decontaminate Equipment B->C Experiment Complete E Emergency Response (If Necessary) B->E Spill or Exposure Event D Waste Disposal - Segregate Hazardous Waste - Label Waste Containers C->D End of Procedure E->D After Decontamination

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。